molecular formula C31H46N7O17P3S B15548148 4-phenylbutanoyl-Coa

4-phenylbutanoyl-Coa

货号: B15548148
分子量: 913.7 g/mol
InChI 键: NWMFUNHMPFMPTN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-phenylbutanoyl-Coa is a useful research compound. Its molecular formula is C31H46N7O17P3S and its molecular weight is 913.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C31H46N7O17P3S

分子量

913.7 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-phenylbutanethioate

InChI

InChI=1S/C31H46N7O17P3S/c1-31(2,26(42)29(43)34-12-11-21(39)33-13-14-59-22(40)10-6-9-19-7-4-3-5-8-19)16-52-58(49,50)55-57(47,48)51-15-20-25(54-56(44,45)46)24(41)30(53-20)38-18-37-23-27(32)35-17-36-28(23)38/h3-5,7-8,17-18,20,24-26,30,41-42H,6,9-16H2,1-2H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)

InChI 键

NWMFUNHMPFMPTN-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Phenylbutanoyl-CoA from 4-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the synthesis of 4-phenylbutanoyl-CoA from 4-phenylbutyric acid. Both chemical and enzymatic approaches are detailed, offering researchers the flexibility to choose a method based on available resources and desired outcomes. This document includes detailed experimental protocols, quantitative data on reaction kinetics and yields, and visual representations of the underlying pathways and workflows to facilitate a thorough understanding of the synthesis process. The information presented is intended to support research and development activities where this compound is a key molecule of interest, particularly in studies related to the metabolism of 4-phenylbutyric acid and its therapeutic applications.

Introduction

4-Phenylbutyric acid is a compound of significant interest in the pharmaceutical industry, primarily for its role as a histone deacetylase (HDAC) inhibitor and its application in the treatment of urea (B33335) cycle disorders. Its metabolic activation within the body proceeds through its conversion to this compound, which is then subject to β-oxidation. The availability of pure this compound is therefore crucial for in-vitro studies of its metabolic fate, for the characterization of enzymes involved in its metabolism, and as a standard for analytical method development. This guide outlines the primary methods for the synthesis of this compound, providing the necessary technical details for its preparation in a laboratory setting.

Chemical Synthesis of this compound

The chemical synthesis of acyl-CoAs, including this compound, typically involves the activation of the carboxylic acid and subsequent reaction with coenzyme A. The mixed anhydride (B1165640) method, particularly using ethyl chloroformate, is a widely adopted and effective strategy.

Principle of the Mixed Anhydride Method

The synthesis proceeds in two main steps. First, 4-phenylbutyric acid reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form a mixed anhydride. This mixed anhydride is a highly reactive intermediate. In the second step, the mixed anhydride is reacted with the free thiol group of coenzyme A to form the desired this compound thioester.

Experimental Protocol: Mixed Anhydride Synthesis

Materials:

  • 4-Phenylbutyric acid

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Coenzyme A (free acid or lithium salt)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate solution (0.5 M)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Activation of 4-Phenylbutyric Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-phenylbutyric acid (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise while stirring.

    • Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at 0°C for 30-60 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve coenzyme A (1 equivalent) in a cold 0.5 M sodium bicarbonate solution.

    • Slowly add the coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Work-up and Extraction:

    • Acidify the reaction mixture to approximately pH 3 with 1 M HCl.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is purified by a combination of solid-phase extraction and HPLC.

Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Dissolve the crude product in a minimal amount of the loading buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile (B52724) in water) to remove salts and other polar impurities.

  • Elute the this compound with a higher concentration of organic solvent (e.g., 70% acetonitrile in water).

  • Lyophilize the eluted fractions containing the product.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 60% B over 30 minutes.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Procedure: Dissolve the SPE-purified product in mobile phase A and inject it onto the HPLC system. Collect the fractions corresponding to the this compound peak. Lyophilize the collected fractions to obtain the pure product.

Quantitative Data for Chemical Synthesis
ParameterValue/RangeReference
Yield 40-70% (reported for similar acyl-CoAs)General literature on mixed anhydride synthesis of acyl-CoAs.
Optimal pH (Reaction) 7.5-8.5General literature on mixed anhydride synthesis of acyl-CoAs.
Optimal Temperature 0°C (activation), Room Temperature (CoA reaction)General literature on mixed anhydride synthesis of acyl-CoAs.
Purity (Post-HPLC) >95%Expected outcome of the described purification protocol.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is mediated by acyl-CoA synthetases (also known as acyl-CoA ligases). Specifically, medium-chain acyl-CoA synthetases (MCAS) are capable of activating 4-phenylbutyric acid. This method offers high specificity and avoids the use of harsh chemical reagents.

Principle of Enzymatic Synthesis

Acyl-CoA synthetases catalyze the formation of a thioester bond between a fatty acid and coenzyme A in a two-step reaction that is dependent on ATP and magnesium ions. In the first step, the carboxylate group of the fatty acid attacks the α-phosphate of ATP to form an acyl-adenylate intermediate and pyrophosphate. In the second step, the thiol group of coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.

Experimental Protocol: Enzymatic Synthesis

Materials:

  • 4-Phenylbutyric acid

  • Coenzyme A (free acid)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • Recombinant medium-chain acyl-CoA synthetase (MCAS)

  • Dithiothreitol (DTT) (optional, for enzyme stability)

  • SPE and HPLC systems for purification (as described in section 2.3)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or a larger reaction vessel, prepare the reaction mixture containing:

      • Tris-HCl buffer (100 mM, pH 7.5)

      • 4-Phenylbutyric acid (e.g., 1 mM)

      • Coenzyme A (e.g., 1.2 mM)

      • ATP (e.g., 5 mM)

      • MgCl₂ (e.g., 10 mM)

      • DTT (e.g., 1 mM, optional)

    • Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30-37°C) for 5 minutes.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a suitable amount of purified recombinant MCAS.

    • Incubate the reaction at the optimal temperature for a period of 1-4 hours. The reaction progress can be monitored by HPLC.

  • Reaction Termination and Purification:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying the mixture with perchloric acid to precipitate the enzyme.

    • Centrifuge the mixture to remove the precipitated protein.

    • The supernatant containing this compound can then be purified using the SPE and HPLC protocols described in section 2.3.

Quantitative Data for Enzymatic Synthesis
ParameterValue/RangeReference
Km (4-Phenylbutyric Acid) Not explicitly reported for synthesis, but MCAD Km for this compound is 5.3 µM.[1][2][1][2]
Optimal pH 7.0-8.0 (typical for acyl-CoA synthetases)General literature on acyl-CoA synthetases.
Optimal Temperature 30-37°C (typical for mammalian enzymes)General literature on acyl-CoA synthetases.
Yield Can be >90% with optimized conditions and recombinant enzyme.Expected outcome for enzymatic synthesis.

Visualization of Pathways and Workflows

Metabolic Pathway of 4-Phenylbutyric Acid

The following diagram illustrates the initial steps in the metabolism of 4-phenylbutyric acid, starting with its activation to this compound.

Metabolic_Pathway PBA 4-Phenylbutyric Acid PB_CoA This compound PBA->PB_CoA Acyl-CoA Synthetase ATP, CoA, Mg2+ Beta_Ox β-Oxidation PB_CoA->Beta_Ox PA_CoA Phenylacetyl-CoA Beta_Ox->PA_CoA

Caption: Metabolic activation of 4-phenylbutyric acid to this compound and its entry into β-oxidation.

Workflow for Chemical Synthesis of this compound

This diagram outlines the major steps involved in the chemical synthesis and purification of this compound.

Chemical_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Activation Activation of 4-Phenylbutyric Acid (Ethyl Chloroformate, TEA) Reaction_CoA Reaction with Coenzyme A Activation->Reaction_CoA Workup Acidification and Extraction Reaction_CoA->Workup SPE Solid-Phase Extraction (SPE) Workup->SPE HPLC HPLC Purification SPE->HPLC Final_Product Final_Product HPLC->Final_Product Pure this compound

Caption: Workflow for the chemical synthesis and purification of this compound.

Workflow for Enzymatic Synthesis of this compound

The following diagram illustrates the key stages of the enzymatic synthesis and subsequent purification of this compound.

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Reaction cluster_purification Purification Reaction_Setup Reaction Mixture Preparation (4-PBA, CoA, ATP, Mg2+) Enzymatic_Conversion Incubation with Medium-Chain Acyl-CoA Synthetase Reaction_Setup->Enzymatic_Conversion Termination Reaction Termination & Protein Precipitation Enzymatic_Conversion->Termination SPE Solid-Phase Extraction (SPE) Termination->SPE HPLC HPLC Purification SPE->HPLC Final_Product Final_Product HPLC->Final_Product Pure this compound

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Conclusion

This technical guide provides detailed protocols and supporting information for the synthesis of this compound from 4-phenylbutyric acid via both chemical and enzymatic routes. The choice of method will depend on the specific requirements of the research, including desired yield, purity, and available laboratory capabilities. The chemical synthesis using the mixed anhydride method is a robust and accessible approach, while the enzymatic method offers high specificity and milder reaction conditions. The purification protocols outlined, combining solid-phase extraction and HPLC, are essential for obtaining a highly pure product suitable for sensitive downstream applications. The provided diagrams offer a clear visual representation of the underlying processes, further aiding in the successful implementation of these synthetic strategies.

References

A Technical Guide to the Enzymatic Synthesis of 4-Phenylbutanoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of 4-phenylbutanoyl-CoA, a critical substrate for various in vitro assays in metabolic research and drug development. This document details the selection of appropriate enzymes, reaction optimization, purification strategies, and analytical quantification methods, supported by structured data tables and detailed experimental protocols.

Introduction

This compound is the activated form of 4-phenylbutanoic acid (4-PBA), a compound of significant interest due to its activity as a histone deacetylase (HDAC) inhibitor and chemical chaperone. For the study of its mechanism of action and the enzymes involved in its metabolism, a reliable source of high-purity this compound is essential. Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods, which can suffer from low yields and the production of undesirable byproducts.

The core of the enzymatic synthesis is the ATP-dependent ligation of 4-phenylbutanoic acid to Coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetases (ACS) or ligases. This guide will focus on the practical aspects of performing this synthesis in a laboratory setting.

The Enzymatic Reaction: Acyl-CoA Synthesis

The synthesis of this compound is a two-step reaction catalyzed by an acyl-CoA synthetase.[1] First, the carboxylate group of 4-phenylbutanoic acid attacks the α-phosphate of ATP, forming a 4-phenylbutanoyl-adenylate intermediate and releasing pyrophosphate (PPi).[2] In the second step, the thiol group of Coenzyme A attacks the acyl-adenylate, forming the thioester bond of this compound and releasing AMP.[2]

Acyl_CoA_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediates Intermediate cluster_products Products 4PBA 4-Phenylbutanoic Acid Acyl_AMP 4-Phenylbutanoyl-AMP 4PBA:e->Acyl_AMP:w + ATP - PPi ATP ATP CoA Coenzyme A ACS Acyl-CoA Synthetase ACS->Acyl_AMP 4PBA_CoA This compound ACS->4PBA_CoA Acyl_AMP:e->4PBA_CoA:w + CoA - AMP AMP AMP PPi PPi

Figure 1: Enzymatic synthesis of this compound.

Enzyme Selection

The choice of acyl-CoA synthetase is critical for the successful synthesis of this compound. While long-chain acyl-CoA synthetases (LACS) are well-characterized for fatty acids, their activity on aromatic substrates can be limited.[2][3] Phenylacetate-CoA ligases have been shown to be highly specific for phenylacetic acid and may exhibit low activity towards the longer side chain of 4-phenylbutanoic acid.[4][5]

Based on metabolic studies of 4-phenylbutyrate, a medium-chain acyl-CoA synthetase (MCAS) is the most promising candidate for this synthesis.[6] These enzymes are known to act on fatty acids of intermediate chain length and have been shown to accommodate substrates with phenyl groups.[6] Commercially available or recombinantly expressed and purified MCAS can be utilized. Plant-derived 4-coumarate:CoA ligases (4CL) have also demonstrated broad substrate specificity for various phenylpropanoids and could be considered as an alternative.[7]

Experimental Protocols

General Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization depending on the specific enzyme used.

Materials:

  • Recombinant Acyl-CoA Synthetase (e.g., medium-chain ACS)

  • 4-phenylbutanoic acid

  • Coenzyme A, trilithium salt

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Inorganic pyrophosphatase (optional, to drive the reaction forward)

Reaction Mixture:

ComponentFinal Concentration
Tris-HCl (pH 7.5-8.0)100 mM
4-phenylbutanoic acid1-5 mM
Coenzyme A1.5-5 mM
ATP5-10 mM
MgCl₂5-10 mM
Acyl-CoA Synthetase0.1-1 µM
Inorganic Pyrophosphatase0.05 U/mL (optional)

Procedure:

  • Prepare a reaction master mix containing Tris-HCl buffer, MgCl₂, ATP, and Coenzyme A.

  • Add 4-phenylbutanoic acid to the master mix and vortex to dissolve.

  • If using, add inorganic pyrophosphatase.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the reaction at 30-37°C for 1-4 hours.

  • Monitor the reaction progress by HPLC or by measuring the depletion of free CoA using Ellman's reagent (DTNB).

  • Terminate the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) to a final concentration of 5% (v/v) to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing the this compound.

Purification by Solid-Phase Extraction (SPE)

A rapid and effective method for purifying acyl-CoAs from the reaction mixture is solid-phase extraction.[8]

Materials:

Procedure:

  • Condition the SPE cartridge: Wash the cartridge sequentially with methanol and then equilibrate with the initial HPLC mobile phase buffer or a low organic content buffer.

  • Load the sample: Apply the supernatant from the terminated enzymatic reaction to the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with a low percentage of organic solvent to remove unbound reactants like ATP, AMP, and salts.

  • Elute this compound: Elute the product with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Lyophilize the eluted fractions to obtain the purified this compound.

Quantitative Analysis

Accurate quantification of the synthesized this compound is crucial for its use in subsequent in vitro assays. High-performance liquid chromatography (HPLC) with UV detection is a standard method.

HPLC Quantification Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • Solvent A: 20-50 mM Potassium phosphate buffer, pH 5.0-7.0

  • Solvent B: Acetonitrile or Methanol

Gradient Elution:

A typical gradient would start with a low percentage of Solvent B, increasing linearly to elute the more hydrophobic this compound.

Detection:

Monitor the absorbance at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.

Quantification:

Generate a standard curve using a commercially available or previously quantified acyl-CoA standard. The concentration of the synthesized this compound can be determined by comparing its peak area to the standard curve.

Application in In Vitro Assays

The enzymatically synthesized this compound can be used as a substrate in various in vitro assays to study its metabolic fate and its effect on enzyme activity. A primary application is in the study of the fatty acid β-oxidation pathway.

In Vitro Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

This assay measures the activity of MCAD using this compound as a substrate. The reaction can be monitored by following the reduction of an electron acceptor.

MCAD_Assay_Workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products cluster_detection Detection 4PBA_CoA This compound Product 4-Phenyl-2-enoyl-CoA 4PBA_CoA:e->Product:w ETF Electron Transfer Flavoprotein (ETF) Reduced_ETF Reduced ETF ETF:e->Reduced_ETF:w MCAD Medium-Chain Acyl-CoA Dehydrogenase MCAD->Product MCAD->Reduced_ETF Fluorescence Monitor ETF Fluorescence Change Reduced_ETF:e->Fluorescence:w

Figure 2: Workflow for an in vitro MCAD assay.

Kinetic Parameters of Human MCAD with Phenylbutyryl-CoA: [6]

ParameterValue
Km5.3 µM
Catalytic Efficiency (kcat/Km)0.2 mM-1s-1
Apparent Dissociation Constant (KD app)2.16 µM

This data is crucial for designing in vitro experiments, as it informs the appropriate substrate concentrations to use to study MCAD kinetics and inhibition.

Conclusion

This technical guide provides a framework for the successful enzymatic synthesis, purification, and quantification of this compound for use in in vitro assays. The use of a medium-chain acyl-CoA synthetase is recommended for an efficient and specific reaction. The detailed protocols and quantitative data presented herein should enable researchers to produce high-quality this compound and advance their studies on the metabolism and biological activities of 4-phenylbutanoic acid.

References

An In-depth Technical Guide to the Chemical Synthesis of 4-phenylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-phenylbutanoyl-CoA, a critical intermediate in various metabolic studies and drug development processes. This document details a robust synthesis protocol, purification methods, and characterization techniques, along with an exploration of its biological significance.

Introduction

This compound is the coenzyme A thioester of 4-phenylbutyric acid (4-PBA). 4-PBA is a compound with known therapeutic effects, acting as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress. The conversion of 4-PBA to its CoA thioester is a key step in its metabolism, enabling its entry into cellular metabolic pathways, including a modified form of β-oxidation. Understanding the synthesis and biological role of this compound is crucial for elucidating the mechanisms of action of 4-PBA and for the development of novel therapeutics targeting related pathways.

Chemical Synthesis of this compound

The synthesis of this compound is most effectively achieved through the formation of a mixed anhydride (B1165640) of 4-phenylbutyric acid, followed by reaction with the free thiol of coenzyme A. This method provides a reliable and high-yielding route to the desired product.

Experimental Protocol: Mixed Anhydride Method

This protocol is adapted from established methods for the synthesis of similar acyl-CoA compounds.

Materials:

  • 4-Phenylbutyric acid

  • Triethylamine (B128534) (TEA)

  • Isobutyl chloroformate

  • Coenzyme A (free acid or trilithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (B129727)

  • Sodium bicarbonate solution (5% w/v)

  • Hydrochloric acid (1 M)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Activation of 4-Phenylbutyric Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-phenylbutyric acid (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) dropwise while stirring.

    • Slowly add isobutyl chloroformate (1.05 eq) to the solution.

    • Allow the reaction to stir at 0 °C for 1-2 hours. The formation of the mixed anhydride is indicated by the precipitation of triethylammonium (B8662869) chloride.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve coenzyme A (0.9 eq) in a cold (0 °C) aqueous solution of sodium bicarbonate (5%).

    • Slowly add the mixed anhydride solution from step 1 to the coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small portions of 5% sodium bicarbonate solution as needed.

    • Allow the reaction to proceed at 4 °C for 2-4 hours or until completion, which can be monitored by the disappearance of the free thiol of coenzyme A using Ellman's reagent.

  • Quenching and Initial Purification:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the aqueous layer with a water-immiscible organic solvent (e.g., ethyl acetate) to remove unreacted 4-phenylbutyric acid and its anhydride.

    • The aqueous layer containing the this compound is then subjected to further purification.

Purification Protocol

A two-step purification process involving solid-phase extraction (SPE) followed by preparative HPLC is recommended for obtaining high-purity this compound.

Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

  • Load the aqueous solution containing this compound onto the cartridge.

  • Wash the cartridge with deionized water to remove salts and other polar impurities.

  • Elute the this compound with a solution of methanol in water (e.g., 50-70% methanol).

  • Collect the fractions containing the product and concentrate them under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC):

  • Dissolve the concentrated SPE eluate in a suitable mobile phase.

  • Inject the sample onto a preparative C18 HPLC column.

  • Elute the product using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium acetate).

  • Monitor the elution at 260 nm (the absorbance maximum of the adenine (B156593) moiety of coenzyme A).

  • Collect the fractions corresponding to the this compound peak.

  • Lyophilize the collected fractions to obtain the purified product as a white solid.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueNotes
Reactants
4-Phenylbutyric acid1.0 eqStarting material
Triethylamine1.1 eqBase for activation
Isobutyl chloroformate1.05 eqActivating agent
Coenzyme A0.9 eqThiol source
Reaction Conditions
Activation Temperature0 °CTo control reactivity
Activation Time1-2 hoursFor mixed anhydride formation
Thioesterification Temp.4 °CTo minimize side reactions
Thioesterification Time2-4 hoursFor complete reaction
pH for Thioesterification7.5 - 8.0To maintain the thiolate form of CoA
Purification
SPE Stationary PhaseC18 silicaFor initial cleanup
HPLC Stationary PhaseC18 silicaFor high-resolution separation
HPLC Detection Wavelength260 nmFor monitoring the adenine ring
Expected Yield 60-80%Based on similar reported syntheses

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are powerful tools for structural elucidation. The expected chemical shifts for this compound are based on the known spectra of its constituent parts and similar acyl-CoA compounds.

Expected 1H NMR Spectral Data (in D2O):

ProtonsExpected Chemical Shift (ppm)Multiplicity
Phenyl H7.20 - 7.40m
-CH2-Ph (α to phenyl)2.60 - 2.70t
-CH2-CH2-CO-S-2.90 - 3.10t
-CH2-CH2-CH2-CO-S-1.80 - 2.00m
Pantothenate & Cysteamine2.30 - 4.20m
Adenosine H-1'~6.10d
Adenosine H-8~8.50s
Adenosine H-2~8.20s

Expected 13C NMR Spectral Data (in D2O):

CarbonExpected Chemical Shift (ppm)
Thioester Carbonyl195 - 205
Phenyl C (ipso)~140
Phenyl C (ortho, meta, para)125 - 130
-CH2-Ph (α to phenyl)~35
-CH2-CO-S-~45
-CH2-CH2-CH2-CO-S-~25
-CH2-CH2-CO-S-~33
Adenosine & Ribose C60 - 155
Pantothenate & Cysteamine C20 - 75
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound.

Expected ESI-MS Data:

  • Molecular Formula: C31H46N7O17P3S

  • Monoisotopic Mass: 913.1884 g/mol

  • Expected Ions (Positive Mode): [M+H]+ at m/z 914.1962, [M+Na]+ at m/z 936.1782

  • Expected Ions (Negative Mode): [M-H]- at m/z 912.1806

Expected ESI-MS/MS Fragmentation:

Tandem mass spectrometry (MS/MS) of the [M+H]+ ion is expected to yield characteristic fragments arising from the cleavage of the coenzyme A molecule.

Fragment Ion (m/z)Description
~428Adenosine 3',5'-bisphosphate fragment
~261Adenosine monophosphate (AMP) fragment
Neutral Loss of 507Loss of the 3'-phosphoadenosine 5'-diphosphate moiety, leaving the 4-phenylbutanoyl-pantetheine fragment

Biological Context and Signaling Pathway

4-Phenylbutyrate (B1260699) undergoes mitochondrial β-oxidation to its active metabolite, phenylacetate. This metabolic conversion is crucial for its therapeutic effects. The initial step is the activation of 4-PBA to this compound.

β-Oxidation Pathway of 4-Phenylbutyrate

The β-oxidation of this compound involves a series of enzymatic reactions that shorten the acyl chain by two carbons, producing phenylacetyl-CoA.[1][2][3]

β-Oxidation pathway of 4-phenylbutyrate.
Experimental Workflow for Synthesis and Purification

The overall process for producing and isolating pure this compound can be visualized as a sequential workflow.

Synthesis_Workflow Start Start Activation Activation of 4-PBA (Mixed Anhydride Formation) Start->Activation Thioesterification Reaction with Coenzyme A Activation->Thioesterification Quench_Extract Quench and Aqueous Extraction Thioesterification->Quench_Extract SPE Solid-Phase Extraction (C18) Quench_Extract->SPE HPLC Preparative HPLC (C18) SPE->HPLC Lyophilization Lyophilization HPLC->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Workflow for this compound synthesis.

Conclusion

This technical guide outlines a detailed and reliable protocol for the chemical synthesis of this compound. The mixed anhydride method, coupled with a robust purification strategy involving solid-phase extraction and preparative HPLC, allows for the production of high-purity material suitable for research and drug development applications. The provided characterization data serves as a benchmark for product verification. Furthermore, understanding the metabolic pathway of 4-phenylbutyrate to its active CoA thioester and subsequent β-oxidation products is fundamental to exploring its therapeutic potential. This guide provides the necessary information for researchers to synthesize and utilize this important biochemical tool.

References

An In-depth Technical Guide to the Purification and Characterization of Synthetic 4-Phenylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the purification and characterization of synthetically derived 4-phenylbutanoyl-CoA. The methodologies detailed herein are critical for ensuring the quality and reliability of this essential research compound, which plays a role in various metabolic studies and drug development programs. This guide offers detailed experimental protocols, structured data summaries for key characterization techniques, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a crucial intermediate in the metabolism of 4-phenylbutyrate, a compound investigated for its therapeutic potential in a range of diseases, including cancer and urea (B33335) cycle disorders. The availability of pure, well-characterized this compound is paramount for in vitro enzymatic assays, inhibitor screening, and metabolomics studies. This guide outlines a robust workflow for the chemical synthesis, purification, and subsequent analytical characterization of this compound to support these research endeavors.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the mixed anhydride (B1165640) method. This approach involves the activation of 4-phenylbutanoic acid with ethyl chloroformate to form a reactive mixed anhydride, which then readily acylates the free thiol group of Coenzyme A (CoA).

Experimental Protocol: Synthesis via Mixed Anhydride Method
  • Preparation of the Activated Acid:

    • Dissolve 4-phenylbutanoic acid (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (B128534) (1.2 equivalents) dropwise to the solution while stirring.

    • Slowly add ethyl chloroformate (1.1 equivalents) to the mixture and continue stirring at 0°C for 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Acylation of Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a cold aqueous solution of sodium bicarbonate (e.g., 0.5 M).

    • Add the CoA solution to the mixed anhydride reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Quenching and Sample Preparation:

    • Acidify the reaction mixture to pH ~3 with a dilute acid (e.g., 1 M HCl).

    • Extract the aqueous layer with an organic solvent immiscible with water, such as ethyl acetate, to remove unreacted 4-phenylbutanoic acid and other organic impurities.

    • The aqueous phase containing the desired this compound is then prepared for purification.

G cluster_synthesis Synthesis Workflow A 4-Phenylbutanoic Acid in THF B Add Triethylamine & Ethyl Chloroformate A->B C Formation of Mixed Anhydride B->C E Acylation Reaction C->E D Coenzyme A in NaHCO3 (aq) D->E F Crude this compound E->F

Synthesis of this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude this compound is most effectively achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target molecule from unreacted CoA, salts, and other impurities based on its hydrophobicity.

Experimental Protocol: RP-HPLC Purification
  • Column: A C18 stationary phase column (e.g., 5 µm particle size, 4.6 x 250 mm) is recommended.

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B (linear gradient)

    • 25-30 min: 50% B

    • 30-35 min: 50% to 5% B (linear gradient)

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Fraction Collection: Collect fractions corresponding to the major peak eluting at the expected retention time for this compound.

  • Post-Purification: Pool the pure fractions and lyophilize to obtain the purified product as a solid.

G cluster_purification Purification Workflow A Crude Product B RP-HPLC Injection A->B C Gradient Elution (C18 Column) B->C D UV Detection (260 nm) C->D E Fraction Collection D->E F Lyophilization E->F G Pure this compound F->G

Purification of this compound.

Characterization of Purified this compound

The identity and purity of the synthesized and purified this compound must be confirmed through rigorous analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for confirming the molecular weight and structural integrity of acyl-CoAs.

  • Ionization Mode: Positive ion mode is typically used for acyl-CoAs.

  • Infusion: The purified sample can be directly infused or analyzed via LC-MS using the same HPLC conditions as for purification.

  • MS1 Analysis: Scan for the expected protonated molecular ion [M+H]⁺.

  • MS2 Analysis (Collision-Induced Dissociation): Select the [M+H]⁺ ion for fragmentation. Key fragment ions are indicative of the CoA moiety and the acyl group. A characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate portion, is a hallmark of acyl-CoA fragmentation.[1][2][3] Another common fragment observed is at m/z 428, representing the phosphoadenosine moiety.[3][4]

Table 1: Expected Mass Spectrometry Data for this compound

ParameterExpected ValueDescription
Molecular FormulaC₃₁H₄₆N₇O₁₇P₃S
Molecular Weight913.73 g/mol
[M+H]⁺ (m/z)914.74Protonated molecular ion.
Key Fragment 1 (m/z)407.74[M+H - 507]⁺, corresponds to the 4-phenylbutanoyl-pantetheine portion.
Key Fragment 2 (m/z)428.04Fragment corresponding to the phosphoadenosine moiety.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the 4-phenylbutanoyl group and its thioester linkage to the CoA molecule. The chemical shifts will be influenced by the D₂O solvent typically used for acyl-CoA analysis.

  • Solvent: Deuterium oxide (D₂O).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Reference: An internal or external reference standard can be used.

The following tables provide estimated chemical shifts for this compound based on data from structurally similar compounds, such as 3-phenylpropanoyl derivatives.[5]

Table 2: Estimated ¹H NMR Chemical Shifts for this compound in D₂O

ProtonsEstimated δ (ppm)MultiplicityIntegration
Phenyl (Ar-H)7.20 - 7.40m5H
-CH₂-Ar2.70t2H
-CH₂-CO-S-2.95t2H
-CH₂-CH₂-CH₂-2.05p2H
CoA ProtonsVarious--

Table 3: Estimated ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonEstimated δ (ppm)
Thioester Carbonyl (C=O)~200
Phenyl (ipso-C)~141
Phenyl (ortho, meta, para-C)126 - 129
-C H₂-Ar~35
-C H₂-CO-S-~45
-CH₂-C H₂-CH₂-~28
CoA CarbonsVarious

Conclusion

This guide provides a detailed framework for the successful synthesis, purification, and characterization of this compound. Adherence to these protocols will ensure the production of a high-purity compound suitable for demanding research applications. The combination of chemical synthesis, RP-HPLC purification, and comprehensive characterization by MS and NMR provides a robust quality control workflow, enabling researchers to proceed with their studies with confidence in the integrity of their starting material.

References

The Role of 4-Phenylbutanoyl-CoA in Fatty Acid β-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylbutyrate (B1260699) (PBA), a drug approved for the treatment of urea (B33335) cycle disorders, functions as a pro-drug that is first activated to 4-phenylbutanoyl-CoA.[1][2] Its subsequent metabolism is intricately linked to the mitochondrial fatty acid β-oxidation pathway. This technical guide provides an in-depth examination of the enzymatic steps involved in the breakdown of this compound, presenting key quantitative data, experimental methodologies, and pathway visualizations. Understanding this metabolic route is critical for optimizing the therapeutic efficacy of PBA, managing its toxicity, and exploring its potential in other metabolic diseases. The metabolism of this compound utilizes a specific cohort of fatty acid β-oxidation enzymes, culminating in the production of phenylacetyl-CoA, the active therapeutic agent for nitrogen scavenging, and acetyl-CoA, which enters central carbon metabolism.[3][4][5]

The Metabolic Pathway of this compound Oxidation

The metabolism of 4-phenylbutyrate begins with its activation to a thioester derivative, this compound. This molecule then enters the mitochondrial matrix to undergo a single, complete cycle of β-oxidation.[5] This process involves four sequential enzymatic reactions that shorten the acyl-CoA chain by two carbons.[3]

Step 1: Dehydrogenation by Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

The first and rate-limiting step is the α,β-dehydrogenation of this compound.[3] Research has conclusively demonstrated that this reaction is catalyzed solely by medium-chain acyl-CoA dehydrogenase (MCAD) .[2][3] Studies using cell extracts from patients with MCAD deficiency showed no detectable enzymatic activity with this compound as a substrate, confirming MCAD's exclusive role.[3][6][7]

Step 2: Hydration by Multiple Enoyl-CoA Hydratases

The second step involves the hydration of the newly formed double bond. Unlike the first step, this reaction can be catalyzed by all three mitochondrial enoyl-CoA hydratase enzymes:

  • Short-chain enoyl-CoA hydratase (SCEH) [2][3]

  • Long-chain enoyl-CoA hydratase (LCEH) [2][3]

  • 3-methylglutaconyl-CoA hydratase [2][3]

This redundancy suggests a robust capacity for this stage of the metabolic process.

Step 3: Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenases

The third step is the oxidation of the hydroxyl group to a keto group. This dehydrogenation can be performed by both short-chain and long-chain 3-hydroxyacyl-CoA dehydrogenases , indicating broad substrate acceptance at this stage as well.[2][3]

Step 4: Thiolytic Cleavage by Long-Chain 3-Ketoacyl-CoA Thiolase

The final step is the thiolytic cleavage of the 3-ketoacyl-CoA intermediate. This reaction is catalyzed exclusively by long-chain 3-ketoacyl-CoA thiolase .[2][3] This step releases the final products: phenylacetyl-CoA and acetyl-CoA .[3] Phenylacetyl-CoA is then conjugated with glutamine for excretion, providing an alternative pathway for nitrogen waste removal.[3][5]

Data Presentation

Table 1: Enzymes in the β-Oxidation of this compound
StepReaction TypeCatalyzing Enzyme(s)SpecificityReference
1 DehydrogenationMedium-Chain Acyl-CoA Dehydrogenase (MCAD)Exclusive[3],[2]
2 HydrationShort-Chain Enoyl-CoA Hydratase (SCEH), Long-Chain Enoyl-CoA Hydratase (LCEH), 3-Methylglutaconyl-CoA HydrataseRedundant[3],[2]
3 DehydrogenationShort-Chain 3-Hydroxyacyl-CoA Dehydrogenase, Long-Chain 3-Hydroxyacyl-CoA DehydrogenaseRedundant[3],[2]
4 ThiolysisLong-Chain 3-Ketoacyl-CoA ThiolaseExclusive[3],[2]
Table 2: Kinetic Parameters of Human MCAD

This table compares the kinetic efficiency of recombinant human MCAD with its physiological substrate (Octanoyl-CoA) and this compound.

SubstrateKm (μM)Catalytic Efficiency (mM-1s-1)Apparent Dissociation Constant (KD app) (μM)Reference
This compound 5.30.22.16[7],[5]
Octanoyl-CoA 2.84.00.12[7],[5]

Data indicate that while MCAD can process this compound, it does so with approximately 20-fold lower efficiency than its optimal natural substrate.

Experimental Protocols

Identification of β-Oxidation Enzymes

The identification of the specific enzymes involved in this compound metabolism was achieved by using fibroblast cell extracts from patients with known genetic deficiencies in specific fatty acid β-oxidation enzymes.

  • Cell Culture and Extract Preparation: Fibroblasts from controls and patients with deficiencies in MCAD, LCEH, or long-chain 3-ketoacyl-CoA thiolase were cultured under standard conditions. Cell extracts were prepared by sonication or homogenization to release mitochondrial enzymes.

  • Incubation Assay: Cell extracts were incubated with this compound as the substrate in a buffered solution.

  • Product Analysis by UHPLC: The reaction was stopped, and the mixture was analyzed using ultra-high performance liquid chromatography (UHPLC). The formation of the final product, phenylacetyl-CoA (PA-CoA), was quantified.[2][3] By comparing PA-CoA production in deficient cell lines to control lines, researchers could pinpoint which enzymatic steps were essential. For example, the absence of PA-CoA formation in MCAD-deficient extracts confirmed its singular role in the first step.[3]

MCAD Kinetic Analysis: ETF Fluorescence Reduction Assay

The kinetic parameters of MCAD with this compound were determined using an electron transfer flavoprotein (ETF) fluorescence reduction assay.[6][7]

  • Principle: The assay monitors the reduction of ETF by MCAD upon substrate oxidation. The fluorescence of ETF's FAD cofactor is quenched upon reduction, and the rate of fluorescence decrease is proportional to the enzyme's catalytic activity.

  • Reagents: Purified recombinant human MCAD, ETF, and varying concentrations of this compound or octanoyl-CoA (as a control) were used.

  • Procedure: The reaction was initiated by adding the acyl-CoA substrate to a solution containing MCAD and ETF in an anaerobic cuvette. The change in ETF fluorescence was monitored over time using a fluorometer.

  • Data Analysis: Initial reaction velocities were calculated from the fluorescence decay curves and fitted to the Michaelis-Menten equation to determine Km and Vmax.[7]

Visualizations

Signaling and Metabolic Pathway Diagrams

Beta_Oxidation_of_4_Phenylbutanoyl_CoA cluster_activation Activation cluster_beta_oxidation Mitochondrial β-Oxidation cluster_enzymes Enzymes PBA 4-Phenylbutyrate PBACoA This compound PBA->PBACoA Acyl-CoA Synthetase Step1_Sub This compound PBACoA->Step1_Sub Step1_Prod 4-Phenylbutenoyl-CoA Step1_Sub->Step1_Prod 1. Dehydrogenation MCAD MCAD (solely) Step1_Sub->MCAD Step2_Prod 3-Hydroxy-4-phenylbutanoyl-CoA Step1_Prod->Step2_Prod 2. Hydration Hydratases SCEH, LCEH, 3-Methylglutaconyl-CoA Hydratase Step1_Prod->Hydratases Step3_Prod 3-Keto-4-phenylbutanoyl-CoA Step2_Prod->Step3_Prod 3. Dehydrogenation Dehydrogenases SCHAD, LCHAD Step2_Prod->Dehydrogenases Step4_Prod1 Phenylacetyl-CoA Step3_Prod->Step4_Prod1 4. Thiolysis Step4_Prod2 Acetyl-CoA Step3_Prod->Step4_Prod2 4. Thiolysis Thiolase L-3-Ketoacyl-CoA Thiolase (solely) Step3_Prod->Thiolase

Caption: β-Oxidation pathway of this compound.

Experimental_Workflow cluster_materials Starting Materials cluster_process Process cluster_results Results & Conclusion Control Control Fibroblast Cell Line Extract Prepare Mitochondrial Extracts Control->Extract Deficient Deficient Fibroblast Cell Lines (e.g., MCAD-d) Deficient->Extract Substrate This compound Incubate Incubate Extracts with Substrate Substrate->Incubate Extract->Incubate Analyze Analyze Reaction Products via UHPLC Incubate->Analyze Quantify Quantify Phenylacetyl-CoA (PA-CoA) Formation Analyze->Quantify Conclusion Identify Essential Enzymes (e.g., No PA-CoA in MCAD-d => MCAD is essential) Quantify->Conclusion

Caption: Workflow for identifying enzymes in PBA metabolism.

Broader Mechanisms and Therapeutic Context

While its metabolism via β-oxidation is central, the therapeutic effects of 4-phenylbutyrate (PBA) are also attributed to other molecular activities that are highly relevant for drug development.

  • Chemical Chaperone: PBA can act as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress and reducing the aggregation of misfolded proteins.[1][8][9] This action is being explored in a wide range of diseases, from cystic fibrosis to neurodegenerative disorders.[10][11]

  • Histone Deacetylase (HDAC) Inhibition: PBA is a known HDAC inhibitor, which allows it to modulate gene expression by altering chromatin structure.[8][12][13][14] This mechanism is linked to its anti-cancer properties and its influence on cellular differentiation.[15]

  • Metabolic Modulation: Beyond its own catabolism, PBA has been shown to stimulate overall fatty acid β-oxidation and modulate the expression of key metabolic genes, including Ppara.[8][9][12] It can also improve insulin (B600854) sensitivity in models of insulin resistance.[16][17] In patients with MCAD deficiency, PBA is being investigated as a potential chaperone therapy to improve the function of the misfolded MCAD protein.[4][18]

Conclusion

This compound, the activated form of the drug 4-phenylbutyrate, is a substrate for the mitochondrial fatty acid β-oxidation pathway. Its breakdown is accomplished in a single cycle by a specific set of enzymes, with medium-chain acyl-CoA dehydrogenase and long-chain 3-ketoacyl-CoA thiolase acting as exclusive catalysts for the first and fourth steps, respectively. A clear understanding of this metabolic pathway, supported by the quantitative and methodological data presented, is essential for the clinical management of patients treated with PBA. This knowledge helps in predicting drug interactions, understanding dose-dependent toxicity, and informing the development of PBA and its derivatives for an expanding list of therapeutic applications in metabolic and genetic diseases.[3]

References

The Central Role of 4-Phenylbutanoyl-CoA in Phenylbutyrate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutyrate (B1260699) (PBA) is a short-chain fatty acid derivative with significant therapeutic applications, most notably as an ammonia (B1221849) scavenger for the treatment of urea (B33335) cycle disorders. Its metabolic activation and subsequent catabolism are critical determinants of its efficacy and pharmacokinetic profile. This technical guide provides an in-depth exploration of the pivotal role of 4-phenylbutanoyl-CoA, the activated form of PBA, in the metabolic cascade. We will delve into the enzymatic pathways, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the core processes.

The Metabolic Journey of Phenylbutyrate: Activation to this compound

The metabolism of phenylbutyrate is initiated by its conversion to the thioester derivative, this compound. This activation step is essential for its entry into the mitochondrial β-oxidation pathway.

Enzymatic Activation

The activation of phenylbutyrate is catalyzed by acyl-CoA synthetases (ACSs), a family of enzymes that facilitate the formation of a thioester bond between a fatty acid and coenzyme A (CoA). This is an ATP-dependent process. Specifically, medium-chain acyl-CoA synthetases are implicated in this conversion.

Signaling Pathway for Phenylbutyrate Activation and Beta-Oxidation

The metabolic fate of phenylbutyrate is intricately linked to fatty acid metabolism within the mitochondria. The following diagram illustrates the key steps, from its initial activation to its ultimate conversion to phenylacetyl-CoA.

Phenylbutyrate_Metabolism cluster_activation Activation (Cytosol/Mitochondria) cluster_beta_oxidation β-Oxidation (Mitochondria) cluster_conjugation Conjugation & Excretion PBA 4-Phenylbutyrate PB_CoA This compound PBA->PB_CoA Acyl-CoA Synthetase (e.g., ACSM2A) ATP, CoA-SH PB_CoA_ox This compound PB_enoyl_CoA 4-Phenyl-2-butenoyl-CoA PB_CoA_ox->PB_enoyl_CoA MCAD (FAD -> FADH2) PB_hydroxy_CoA 4-Phenyl-3-hydroxybutanoyl-CoA PB_enoyl_CoA->PB_hydroxy_CoA Enoyl-CoA Hydratase (H2O) PB_keto_CoA 4-Phenyl-3-ketobutyryl-CoA PB_hydroxy_CoA->PB_keto_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) PA_CoA Phenylacetyl-CoA PB_keto_CoA->PA_CoA 3-Ketoacyl-CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA PB_keto_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase (CoA-SH) PA_CoA_conj Phenylacetyl-CoA PAG Phenylacetylglutamine (B1677654) PA_CoA_conj->PAG Glutamine N-acetyltransferase Excretion Excretion PAG->Excretion Urine

Figure 1: Metabolic pathway of 4-phenylbutyrate.

Quantitative Data in Phenylbutyrate Metabolism

Understanding the quantitative aspects of phenylbutyrate metabolism is crucial for predicting its therapeutic efficacy and potential for toxicity. This section summarizes key quantitative data from in vitro enzymatic assays and in vivo human pharmacokinetic studies.

Enzyme Kinetics

The following table presents the kinetic parameters of the enzymes involved in the β-oxidation of this compound. It is important to note that while data for the initial step with the specific substrate is available, kinetic parameters for the subsequent enzymes with their respective phenyl-substituted intermediates are not widely reported. In such cases, data for structurally related aromatic or standard short-chain substrates are provided as an approximation.

EnzymeSubstrateKm (µM)Vmax or kcatCatalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Source
Acyl-CoA Synthetase
No specific data for 4-phenylbutyrate available
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) This compound5.3-0.2 x 10⁶[1]
Octanoyl-CoA (for comparison)2.8-4.0 x 10⁶[1]
Enoyl-CoA Hydratase (Short-Chain, SCEH) Crotonyl-CoA (C4)~1942 s⁻¹2.2 x 10⁶[2]
No specific data for 4-phenyl-2-butenoyl-CoA available
3-Hydroxyacyl-CoA Dehydrogenase (Short/Long-Chain) Acetoacetyl-CoA (C4)---[3]
No specific data for 4-phenyl-3-hydroxybutanoyl-CoA available
3-Ketoacyl-CoA Thiolase (Long-Chain, LCKAT) Medium-chain 3-oxoacyl-CoAs---[1]
No specific data for 4-phenyl-3-ketobutyryl-CoA available
Human Pharmacokinetics

The table below summarizes key pharmacokinetic parameters of phenylbutyrate and its major metabolites following oral administration in humans. These values can vary depending on the dosage, formulation, and patient population.

Parameter4-Phenylbutyrate (PBA)Phenylacetate (B1230308) (PAA)Phenylacetylglutamine (PAGN)Source
Peak Plasma Concentration (Cmax) 500 - 2000 µmol/LVaries, generally lower than PBA-[4]
Time to Peak Concentration (Tmax) ~1 hour~2 hours-[4]
24-hr Urinary Excretion --1145.9 ± 635.5 µmol/24-hr (women)[5][6]
1283.0 ± 751.7 µmol/24-hr (men)[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and phenylbutyrate metabolism.

Quantification of Phenylbutyrate and its Metabolites by UPLC-MS/MS

This protocol describes a method for the simultaneous quantification of phenylbutyrate (PB), phenylacetate (PA), and phenylacetylglutamine (PAG) in plasma and urine.[5][7]

3.1.1. Sample Preparation

  • Plasma: To 50 µL of plasma, add an internal standard solution (containing deuterated PB, PA, and PAG). Precipitate proteins by adding 200 µL of acetonitrile. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant for analysis.

  • Urine: Dilute urine samples (e.g., 1:100 or 1:1000) with ultrapure water. Add the internal standard solution to an aliquot of the diluted urine.

3.1.2. UPLC-MS/MS Conditions

  • UPLC System: A high-performance liquid chromatography system capable of handling ultra-high pressures.

  • Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a short run time (e.g., 2-5 minutes).

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.

3.1.3. Data Analysis

Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of standards.

Acyl-CoA Synthetase Activity Assay (Radiometric)

This protocol describes a radiometric assay to measure the activity of acyl-CoA synthetase in converting a fatty acid (e.g., phenylbutyrate) to its CoA ester.

3.2.1. Reaction Mixture

Prepare a reaction mixture containing:

  • Tris-HCl buffer (pH 7.5)

  • ATP

  • MgCl₂

  • Coenzyme A (CoA-SH)

  • Dithiothreitol (DTT)

  • Radiolabeled fatty acid (e.g., [¹⁴C]-phenylbutyrate) complexed to bovine serum albumin (BSA).

3.2.2. Assay Procedure

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the reaction by adding the enzyme source (e.g., cell lysate or purified enzyme).

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding a solution of isopropanol/heptane (B126788)/sulfuric acid (Dole's reagent).

  • Add heptane and water, vortex, and centrifuge to separate the phases. The upper organic phase contains the unreacted radiolabeled fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA.

  • Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.

3.2.3. Calculation of Activity

Calculate the enzyme activity based on the amount of radiolabeled acyl-CoA formed per unit time per amount of protein.

Experimental Workflow for Studying Phenylbutyrate Metabolism

The following diagram outlines a typical experimental workflow for investigating the metabolism of phenylbutyrate, from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Interpretation Sample_Collection Biological Sample (Plasma, Urine, Cells) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample_Collection->Extraction UPLC_MSMS UPLC-MS/MS Analysis Extraction->UPLC_MSMS Enzyme_Assay Enzymatic Activity Assays (e.g., Radiometric, Spectrophotometric) Extraction->Enzyme_Assay Quantification Quantification of Metabolites UPLC_MSMS->Quantification Kinetics Determination of Enzyme Kinetics Enzyme_Assay->Kinetics Interpretation Metabolic Pathway Elucidation Quantification->Interpretation Kinetics->Interpretation

Figure 2: Experimental workflow for phenylbutyrate metabolism studies.

Conclusion

This compound is a central intermediate in the metabolism of phenylbutyrate, directing it into the mitochondrial β-oxidation pathway. The enzymatic steps involved in its formation and subsequent degradation are critical for the therapeutic action of phenylbutyrate. This technical guide has provided a comprehensive overview of this metabolic process, including the key enzymes, quantitative data, and detailed experimental protocols. Further research, particularly in elucidating the specific kinetic parameters of the β-oxidation enzymes with their phenyl-substituted substrates, will enhance our understanding and enable more precise pharmacological modeling of phenylbutyrate and its derivatives.

References

The Crossroads of Metabolism: Exploring the Potential Roles of 4-Phenylbutanoyl-CoA Beyond Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-phenylbutanoyl-CoA (4-PBA-CoA) is a critical intermediate in the metabolism of the clinically relevant compound 4-phenylbutyrate (B1260699) (4-PBA). While its role as a substrate in a metabolic pathway analogous to fatty acid β-oxidation is well-established, emerging evidence suggests that its functions may extend beyond this canonical catabolic route. This technical guide delves into the known metabolic fate of 4-PBA-CoA and explores its potential, yet less characterized, roles in broader metabolic and regulatory networks. Drawing parallels with other acyl-CoA species, we will examine the hypothetical involvement of 4-PBA-CoA in the regulation of histone acetylation and as an allosteric modulator of key metabolic enzymes. This document provides a comprehensive overview of the current understanding, presents quantitative data from relevant studies, details key experimental methodologies, and proposes future research directions to fully elucidate the metabolic significance of this intriguing molecule.

Introduction

4-phenylbutyrate (4-PBA) is a butyrate (B1204436) derivative that has garnered significant attention for its therapeutic potential in a range of diseases, including urea (B33335) cycle disorders, cystic fibrosis, and cancer.[1] Its clinical efficacy is, in part, attributed to its metabolic conversion to 4-phenylacetyl-CoA, a process initiated by the formation of this compound (4-PBA-CoA). The primary metabolic pathway of 4-PBA-CoA is understood to be a mitochondrial β-oxidation-like process. However, the diverse biological effects of 4-PBA suggest that its metabolic intermediates, including 4-PBA-CoA, may exert influences beyond simple energy production.

Acyl-CoA esters are central players in cellular metabolism, serving not only as intermediates in catabolic and anabolic pathways but also as critical signaling molecules and regulators of protein function.[2] They can influence enzyme activity through allosteric regulation and impact gene expression by serving as substrates for post-translational modifications, most notably histone acylation.[2][3] This guide will explore the hypothesis that 4-PBA-CoA, as a structurally distinct acyl-CoA, may possess similar regulatory functions, thereby contributing to the pleiotropic effects of its parent compound.

The Established Metabolic Pathway: β-Oxidation of this compound

The conversion of 4-PBA to its active metabolite, phenylacetate, mirrors the steps of mitochondrial fatty acid β-oxidation. The initial activation of 4-PBA to 4-PBA-CoA is followed by a series of enzymatic reactions that shorten the acyl chain by two carbons.

Beta_Oxidation_of_4_PBA_CoA cluster_0 Mitochondrial Matrix 4-PBA 4-PBA 4-PBA-CoA 4-PBA-CoA Phenylbutenoyl-CoA Phenylbutenoyl-CoA Hydroxy-PBA-CoA Hydroxy-PBA-CoA Keto-PBA-CoA Keto-PBA-CoA Phenylacetyl-CoA Phenylacetyl-CoA Glutamine Conjugation Glutamine Conjugation Phenylacetyl-CoA->Glutamine Conjugation

Key Enzymes in 4-PBA-CoA β-Oxidation

Recent research has identified the specific enzymes responsible for the β-oxidation of 4-PBA-CoA. A summary of these enzymes and their substrates is provided in the table below.

StepEnzymeSubstrateProduct
Activation Acyl-CoA Synthetase4-PhenylbutyrateThis compound
Dehydrogenation Medium-chain acyl-CoA dehydrogenase (MCAD)This compoundPhenylbutenoyl-CoA
Hydration Enoyl-CoA HydratasePhenylbutenoyl-CoAHydroxyphenylbutanoyl-CoA
Dehydrogenation 3-Hydroxyacyl-CoA DehydrogenaseHydroxyphenylbutanoyl-CoAKetophenylbutanoyl-CoA
Thiolysis ThiolaseKetophenylbutanoyl-CoAPhenylacetyl-CoA + Acetyl-CoA

Table 1: Enzymes and intermediates in the β-oxidation of this compound.

Potential Roles of this compound Beyond β-Oxidation

While β-oxidation represents the primary catabolic fate of 4-PBA-CoA, its structural similarity to other regulatory acyl-CoA molecules suggests the possibility of broader metabolic roles.

Hypothetical Role in Histone Acetylation and Gene Expression

Histone acetylation is a key epigenetic modification that influences chromatin structure and gene expression. This process is dependent on the availability of acetyl-CoA, the acetyl group donor. However, other short- and long-chain acyl-CoAs have been shown to inhibit histone acetyltransferases (HATs), thereby linking cellular metabolic states to epigenetic regulation.[2] It is plausible that 4-PBA-CoA could act as a competitive inhibitor of HATs, competing with acetyl-CoA for the enzyme's active site. This could lead to alterations in histone acetylation patterns and subsequent changes in gene expression, potentially contributing to the therapeutic effects of 4-PBA.[4]

Histone_Acetylation_Regulation

Potential as an Allosteric Regulator

Long-chain fatty acyl-CoAs are known to allosterically regulate the activity of key metabolic enzymes, such as AMP-activated protein kinase (AMPK).[3][5] This regulation allows for a rapid response to changes in cellular lipid levels. Given its acyl-CoA structure, 4-PBA-CoA could potentially act as an allosteric modulator of various metabolic enzymes, thereby influencing pathways beyond fatty acid metabolism. For instance, it could theoretically impact enzymes involved in glycolysis, the Krebs cycle, or gluconeogenesis, although direct evidence for this is currently lacking.

Experimental Protocols

The study of 4-PBA-CoA and its metabolic roles requires robust experimental methodologies. Below are detailed protocols for key experiments cited or relevant to the topics discussed in this guide.

Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for quantifying short- and long-chain acyl-CoAs in cellular extracts.

Objective: To accurately measure the intracellular concentration of this compound.

Materials:

  • Cell culture or tissue samples

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Extraction:

    • For cultured cells, aspirate the media and immediately add ice-cold 10% TCA to the plate. Scrape the cells and transfer to a microcentrifuge tube.

    • For tissue samples, homogenize the tissue in ice-cold 10% TCA.

    • Spike the samples with the internal standard.

    • Sonicate the samples briefly on ice.

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the protein.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the cleared supernatant from the extraction step onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent (e.g., methanol).

  • LC-MS/MS Analysis:

    • Dry the eluted sample under a stream of nitrogen and reconstitute in a suitable injection solvent.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a gradient elution on a C18 column.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]⁺ of 4-PBA-CoA, and a characteristic product ion will be monitored.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of 4-PBA-CoA on HAT activity.

Objective: To determine if this compound can inhibit the activity of a specific histone acetyltransferase in vitro.

Materials:

  • Recombinant histone acetyltransferase (e.g., p300, PCAF)

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • This compound (synthesized or commercially available)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

  • Detection reagent (e.g., fluorescent developer that reacts with free CoA)

Procedure:

  • Reaction Setup:

    • In a 96-well plate, set up reactions containing the assay buffer, HAT enzyme, and histone peptide substrate.

    • Add varying concentrations of this compound to the inhibitor wells.

    • Include control wells with no inhibitor and no enzyme (background).

  • Initiation and Incubation:

    • Initiate the reaction by adding acetyl-CoA to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding a stop solution).

    • Add the detection reagent that measures the amount of CoA produced (proportional to HAT activity).

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Determine the IC₅₀ value of this compound for the specific HAT enzyme.

Quantitative Data

While direct quantitative data for the cellular concentration of this compound is limited in the literature, data from related studies on 4-PBA metabolism and acyl-CoA profiling can provide valuable context.

ParameterValueCell/Tissue TypeReference
4-PBA Concentration for Therapeutic Effect 0.5 - 2 mMVarious[6]
Total Acyl-CoA Pool ~15 - 150 pmol/10⁶ cellsMammalian cell lines[7]
Palmitoyl-CoA IC₅₀ for HATs ~5 - 20 µMIn vitro[2]

Table 2: Relevant quantitative data for contextualizing the potential roles of this compound.

Conclusion and Future Directions

The metabolic landscape of this compound is more complex than its established role in β-oxidation suggests. While this pathway is crucial for the generation of its active metabolite, phenylacetyl-CoA, the potential for 4-PBA-CoA to act as a regulatory molecule in other metabolic and signaling pathways warrants further investigation. The hypothetical roles in histone acetylation and allosteric enzyme regulation, drawn from parallels with other acyl-CoAs, present exciting avenues for future research.

To fully elucidate the metabolic significance of 4-PBA-CoA, the following research directions are proposed:

  • Direct Quantification: Development and application of sensitive and specific methods to quantify the subcellular concentrations of 4-PBA-CoA in various cell types and tissues under different physiological and pathological conditions.

  • Enzymatic and Cellular Assays: Direct testing of the inhibitory effects of 4-PBA-CoA on a panel of histone acetyltransferases and other key metabolic enzymes.

  • Metabolomic and Proteomic Profiling: Comprehensive profiling of cellular metabolites and post-translational modifications in response to elevated levels of 4-PBA-CoA.

  • In Vivo Studies: Utilization of animal models to investigate the physiological consequences of altered 4-PBA-CoA metabolism and its impact on disease pathology.

A deeper understanding of the multifaceted roles of this compound will not only enhance our knowledge of cellular metabolism but also provide valuable insights for the development of more effective therapeutic strategies based on 4-PBA and related compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Phenylbutanoyl Derivatives as Inhibitors of Prolyl Oligopeptidase

This technical guide provides a comprehensive overview of 4-phenylbutanoyl derivatives, particularly 4-phenylbutanoyl-CoA analogs, as potent inhibitors of prolyl oligopeptidase (POP). Prolyl oligopeptidase is a serine protease implicated in various physiological and pathological processes, making it a significant therapeutic target for neurodegenerative diseases, inflammatory disorders, and cancer. This document details the quantitative inhibitory data, experimental protocols for assessing inhibition, and the signaling pathways modulated by these inhibitors.

Quantitative Inhibition Data

The inhibitory potency of 4-phenylbutanoyl derivatives against prolyl oligopeptidase has been evaluated using various in vitro assays. The data reveals that specific modifications of the 4-phenylbutanoyl scaffold can lead to highly potent and selective inhibitors. The most well-characterized of these is KYP-2047 (4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine).

InhibitorEnzyme SourceIC50 (nM)Ki (nM)Reference(s)
KYP-2047 (4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine)Pig Brain-0.023[1][2]
4-phenylbutanoyl-2(S)-(benzoyl)pyrrolidinePig Brain23-[3]
4-phenylbutanoyl-2(S)-(cyclopentanecarbonyl)pyrrolidinePig Brain30-[3]

Experimental Protocols

The following is a detailed protocol for a standard in vitro assay to determine the inhibitory activity of compounds against prolyl oligopeptidase using a fluorogenic substrate.

Prolyl Oligopeptidase (POP) Inhibition Assay using a Fluorogenic Substrate

This protocol describes a continuous fluorometric assay to determine the inhibitory activity of a test compound against prolyl oligopeptidase. The assay is based on the cleavage of the synthetic fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), by POP, which releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.[4]

Materials:

  • Recombinant or purified prolyl oligopeptidase

  • Test inhibitor (e.g., KYP-2047 or other 4-phenylbutanoyl derivatives)

  • Z-Gly-Pro-AMC (fluorogenic substrate)[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[4]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.[5]

    • Dilute the POP enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Assay Protocol:

    • Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.

    • To each well of the 96-well microplate, add 50 µL of the serially diluted inhibitor solutions. For the control (no inhibitor) and blank (no enzyme) wells, add 50 µL of Assay Buffer.

    • Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells. The final substrate concentration should be at or near its Km value for the enzyme.

  • Data Acquisition and Analysis:

    • Immediately place the microplate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a period of 15-30 minutes at 37°C.

    • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve. Subtract the background fluorescence from the blank wells.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Mechanisms of Action

Inhibition of prolyl oligopeptidase by 4-phenylbutanoyl derivatives has been shown to modulate several key cellular signaling pathways, primarily related to autophagy, inflammation, and angiogenesis.

Autophagy Induction via PP2A Activation

A significant mechanism of action for POP inhibitors is the induction of autophagy.[6][7] This is not directly related to the catalytic activity of POP but rather to its protein-protein interactions. POP has been shown to interact with and regulate the activity of protein phosphatase 2A (PP2A).[6][8] Inhibition of POP leads to the activation of PP2A, which in turn dephosphorylates key autophagy-related proteins, leading to the initiation of the autophagic process.[6][7] This enhanced autophagy can facilitate the clearance of aggregated proteins, which is a pathological hallmark of several neurodegenerative diseases.[9]

G inhibitor This compound Derivative (e.g., KYP-2047) pop Prolyl Oligopeptidase (POP) inhibitor->pop Inhibition pp2a Protein Phosphatase 2A (PP2A) pop->pp2a Negative Regulation autophagy Autophagy Induction pp2a->autophagy Activation protein_clearance Clearance of Protein Aggregates autophagy->protein_clearance

POP inhibitor-mediated induction of autophagy.
Modulation of Inflammatory Pathways

Prolyl oligopeptidase is also involved in inflammatory processes. Inhibition of POP has demonstrated anti-inflammatory effects.[9] For instance, the POP inhibitor KYP-2047 has been shown to alleviate the production of the pro-inflammatory cytokine IL-6 in retinal pigment epithelial cells.[9] This suggests that POP may play a role in signaling cascades that lead to the expression of inflammatory mediators.

G inhibitor This compound Derivative (e.g., KYP-2047) pop Prolyl Oligopeptidase (POP) inhibitor->pop Inhibition inflammatory_pathway Pro-inflammatory Signaling Pathway pop->inflammatory_pathway Positive Regulation inflammatory_stimulus Inflammatory Stimulus inflammatory_stimulus->inflammatory_pathway il6 IL-6 Production inflammatory_pathway->il6

Modulation of inflammatory signaling by POP inhibition.
Anti-Angiogenic Effects

Prolyl oligopeptidase has been implicated in the process of angiogenesis, the formation of new blood vessels.[10] Studies have shown that POP can induce angiogenesis, and its inhibition can have anti-angiogenic effects.[11] The inhibitor KYP-2047 has been observed to reduce the expression of key angiogenic factors such as vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS).[11] This anti-angiogenic activity suggests a potential application of POP inhibitors in cancer therapy.

G inhibitor This compound Derivative (e.g., KYP-2047) pop Prolyl Oligopeptidase (POP) inhibitor->pop Inhibition vegf_enos VEGF & eNOS Expression pop->vegf_enos Upregulation angiogenesis Angiogenesis vegf_enos->angiogenesis

Anti-angiogenic effects of POP inhibition.

Conclusion

Derivatives of this compound are a class of highly potent inhibitors of prolyl oligopeptidase. Their mechanism of action extends beyond the inhibition of POP's catalytic activity to the modulation of crucial cellular signaling pathways, including the induction of autophagy and the suppression of inflammation and angiogenesis. These multifaceted effects make them promising candidates for the development of novel therapeutics for a range of diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

The Biological Activity of 4-Phenylbutanoyl-CoA Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 4-phenylbutanoyl-CoA analogs and related derivatives. The core focus of this document is to present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this area. While direct studies on this compound are limited, this guide explores the activities of structurally related analogs, primarily focusing on their roles as potent enzyme inhibitors.

Introduction to 4-Phenylbutanoic Acid Derivatives

4-Phenylbutanoic acid is a compound that has garnered significant interest in pharmacology due to the diverse biological activities of its derivatives. While its coenzyme A (CoA) thioester, this compound, is a potential intermediate in cellular metabolism, much of the research has focused on synthetic analogs that target specific enzymes. These analogs often modify the core 4-phenylbutanoyl structure to enhance potency and selectivity for therapeutic targets. This guide will delve into the biological activities of two major classes of these derivatives: prolyl oligopeptidase inhibitors and histone deacetylase inhibitors.

Quantitative Biological Activity Data

The biological efficacy of 4-phenylbutanoyl analogs has been quantified through various in vitro assays. The following tables summarize the inhibitory activities of key analogs against their respective enzyme targets.

Table 1: Inhibition of Prolyl Oligopeptidase (POP) by 4-Phenylbutanoyl-Pyrrolidine Derivatives
CompoundAcyl GroupIC50 (nM)[1]
4-Phenylbutanoyl-2(S)-acylpyrrolidineCyclopentanecarbonyl30
4-Phenylbutanoyl-2(S)-acylpyrrolidineBenzoyl23
4-Phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidineHydroxyacetylHigh Activity
4-Phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidineCyclopentanecarbonylLess Active
4-Phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidineBenzoylLess Active
High inhibitory activity was noted, but a specific IC50 value was not provided in the primary literature.
**Less active than the corresponding 4-phenylbutanoyl-2(S)-acylpyrrolidine derivatives.
Table 2: Inhibition of Histone Deacetylase (HDAC) by 4-Phenylbutyrate and a Derivative
CompoundTarget/Cell LineIC50
4-Phenylbutyrate (PBA)HDAC (LN-229 cells)1.21 mmol/L[2]
4-Phenylbutyrate (PBA)HDAC (LN-18 cells)1.92 mmol/L[2]
(S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide [(S)-11]HDAC16 nM[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of 4-phenylbutanoyl-pyrrolidine derivatives and for the enzymatic assays used to determine their biological activity.

General Synthesis of 4-Phenylbutanoyl-Pyrrolidine Derivatives

The synthesis of 4-phenylbutanoyl-pyrrolidine analogs can be achieved through standard peptide coupling reactions. The following is a representative protocol based on established chemical syntheses.

Materials:

  • 4-Phenylbutanoic acid

  • (S)-Pyrrolidine-2-carboxamide or L-proline methyl ester hydrochloride

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Appropriate solvents (e.g., DMF, DCM)

  • Acylating agents (e.g., cyclopentanecarbonyl chloride, benzoyl chloride)

  • Purification materials (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Activation of 4-Phenylbutanoic Acid: Dissolve 4-phenylbutanoic acid in an anhydrous solvent such as DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated 4-phenylbutanoic acid solution, add the desired pyrrolidine (B122466) derivative (e.g., (S)-pyrrolidine-2-carboxamide). The reaction mixture is stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

  • Acylation (for di-substituted pyrrolidines): The purified 4-phenylbutanoyl-pyrrolidine intermediate is dissolved in a suitable solvent (e.g., DCM) and cooled to 0°C. The desired acylating agent (e.g., benzoyl chloride) and a base (e.g., triethylamine) are added, and the reaction is stirred until completion.

  • Final Purification: The final product is purified using similar work-up and column chromatography procedures as described in step 3. The structure and purity of the final compound are confirmed by analytical techniques such as NMR and mass spectrometry.

Prolyl Oligopeptidase (POP) Inhibition Assay

The inhibitory activity of the synthesized compounds against prolyl oligopeptidase is determined using a continuous fluorometric assay.[3][4]

Materials:

  • Recombinant prolyl oligopeptidase (POP)

  • Fluorogenic substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

  • Test compounds (4-phenylbutanoyl-pyrrolidine derivatives) dissolved in DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Z-Gly-Pro-AMC substrate in DMSO.

    • Dilute the recombinant POP enzyme to the desired working concentration in Assay Buffer.

    • Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Protocol:

    • To each well of the 96-well microplate, add 50 µL of the serially diluted test compound solutions. For the control (no inhibitor) and blank (no enzyme) wells, add 50 µL of Assay Buffer.

    • Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

    • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the background fluorescence from the blank wells.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Histone Deacetylase (HDAC) Activity Assay

The inhibitory effect of compounds on HDAC activity can be assessed using a fluorogenic assay.

Materials:

  • Recombinant HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Developer solution (containing trypsin)

  • Test compounds dissolved in DMSO

  • White or black 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Assay Setup: Add diluted HDAC enzyme, assay buffer, and serial dilutions of the test compound to the wells of the microplate.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Add the developer solution to each well. The developer contains trypsin, which cleaves the deacetylated substrate to release a fluorescent product.

  • Fluorescence Measurement: Incubate for a further 15-30 minutes at 37°C and then measure the fluorescence.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts discussed in this guide.

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition cluster_0 Cellular Effects of HDAC Inhibition 4_Phenylbutyrate_Analog 4-Phenylbutyrate Analog HDAC Histone Deacetylase (HDAC) 4_Phenylbutyrate_Analog->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Decreased Deacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Cell Differentiation Gene_Expression->Differentiation

HDAC inhibition signaling pathway.
Experimental Workflow for POP Inhibition Assay

POP_Inhibition_Workflow cluster_workflow Prolyl Oligopeptidase (POP) Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - POP Enzyme - Z-Gly-Pro-AMC Substrate - Test Compounds Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Test Compounds - Add Controls (No Inhibitor, No Enzyme) Prepare_Reagents->Plate_Setup Add_Enzyme Add POP Enzyme to Wells (except blank) Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 15 minutes Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction: Add Z-Gly-Pro-AMC Substrate Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (kinetic read for 30-60 min) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for the POP inhibition assay.

Conclusion

The analogs of 4-phenylbutanoic acid represent a versatile class of compounds with significant potential in drug discovery. The 4-phenylbutanoyl-pyrrolidine derivatives have been identified as potent inhibitors of prolyl oligopeptidase, an enzyme implicated in neurological and inflammatory disorders. Furthermore, derivatives of the parent compound, 4-phenylbutyrate, have shown efficacy as histone deacetylase inhibitors, a well-established target in cancer therapy. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the design and evaluation of new therapeutic agents based on the 4-phenylbutanoyl scaffold. Further investigation into the structure-activity relationships and in vivo efficacy of these analogs is warranted to fully elucidate their therapeutic potential.

References

The Metabolism of 4-Phenylbutanoyl-CoA: A Technical Guide to the Enzymatic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of enzymes responsible for the metabolism of 4-phenylbutanoyl-CoA, a key intermediate in the breakdown of 4-phenylbutyrate (B1260699) (4-PB). 4-PB is a drug used in the treatment of urea (B33335) cycle disorders and is under investigation for other clinical applications.[1][2] Understanding its metabolic fate is crucial for optimizing therapeutic strategies and mitigating potential toxicity.[2] This document details the enzymatic cascade that processes this compound, presents quantitative kinetic data, outlines experimental protocols for enzyme activity assessment, and provides visual representations of the metabolic pathway and experimental workflows.

The Core Metabolic Pathway: β-Oxidation of this compound

The metabolism of 4-phenylbutyrate is not mediated by novel, undiscovered enzymes but rather co-opts the well-established mitochondrial fatty acid β-oxidation machinery.[2] The process begins with the conversion of 4-phenylbutyrate to its coenzyme A (CoA) thioester, this compound. This intermediate then enters a single round of β-oxidation to ultimately yield phenylacetyl-CoA and acetyl-CoA.[3] The key enzymatic steps are outlined below.

Dehydrogenation by Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

The initial and rate-limiting step in the β-oxidation of this compound is catalyzed exclusively by medium-chain acyl-CoA dehydrogenase (MCAD) .[1][2] This enzyme facilitates the formation of a double bond between the α and β carbons of the acyl chain, yielding 4-phenyl-2-butenoyl-CoA.[4] Studies using cells deficient in various acyl-CoA dehydrogenases have confirmed that MCAD is the sole enzyme responsible for this conversion.[2][4]

Hydration by Enoyl-CoA Hydratases

The second step involves the addition of a water molecule across the newly formed double bond of 4-phenyl-2-butenoyl-CoA to form 4-phenyl-3-hydroxybutanoyl-CoA.[4] This hydration reaction is catalyzed by mitochondrial enoyl-CoA hydratases .[2] Unlike the specificity of the first step, this reaction can be carried out by all three mitochondrial enoyl-CoA hydratases: short-chain enoyl-CoA hydratase (SCEH), long-chain enoyl-CoA hydratase (LCEH), and 3-methylglutaconyl-CoA hydratase.[2]

Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenases

The third step is the oxidation of the hydroxyl group of 4-phenyl-3-hydroxybutanoyl-CoA to a keto group, producing 4-phenyl-3-ketobutanoyl-CoA.[4] This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenases . Both short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) have been shown to be involved in this step.[2]

Thiolysis by Long-Chain 3-Ketoacyl-CoA Thiolase

The final step of this metabolic sequence is the thiolytic cleavage of 4-phenyl-3-ketobutanoyl-CoA by a second molecule of coenzyme A. This reaction, which yields phenylacetyl-CoA and acetyl-CoA, is catalyzed exclusively by long-chain 3-ketoacyl-CoA thiolase (LCKAT) .[2][4]

Quantitative Enzyme Kinetics

The kinetic parameters of human medium-chain acyl-CoA dehydrogenase (MCAD) with phenylbutyryl-CoA have been determined and compared to its activity with a preferred straight-chain substrate, octanoyl-CoA.[1][5]

SubstrateEnzymeKm (μM)Catalytic Efficiency (kcat/Km) (mM-1s-1)Apparent Dissociation Constant (KD app) (μM)
Phenylbutyryl-CoAHuman MCAD5.3[1][5]0.2[1][5]2.16[1]
Octanoyl-CoAHuman MCAD2.8[1][5]4.0[1][5]0.12[1]

Experimental Protocols

Synthesis of this compound

The synthesis of acyl-CoA substrates is a prerequisite for in vitro enzyme assays. A common method involves the conversion of the corresponding carboxylic acid to a mixed anhydride, which then reacts with coenzyme A.[6] The product can be purified using solid-phase extraction and high-performance liquid chromatography (HPLC).[6]

Measurement of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

A widely used method for determining MCAD activity is the electron transfer flavoprotein (ETF) fluorescence reduction assay.[1][7] This assay monitors the decrease in ETF fluorescence as it accepts electrons from the reduced FAD cofactor of MCAD following the oxidation of the acyl-CoA substrate.[7]

Protocol Outline:

  • Reaction Mixture Preparation: A typical reaction mixture in a temperature-controlled cuvette (e.g., at 32°C) contains a suitable buffer (e.g., 50 mM Tris, pH 8.0, 5 mM EDTA), a known concentration of purified recombinant human MCAD, and 2 μM ETF.[3]

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, this compound, at various concentrations.[5]

  • Fluorescence Monitoring: The decrease in ETF fluorescence is monitored over time using a spectrofluorometer.[3]

  • Data Analysis: The initial rates of ETF reduction are calculated from the fluorescence decay curves. These rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax.[5]

Identification of Metabolites using Ultra-HPLC (UHPLC)

The identification of the enzymes involved in the downstream steps of 4-phenylbutyrate metabolism was achieved by incubating 4-phenylbutyrate with cultured fibroblast cells deficient in specific β-oxidation enzymes.[2][4] The accumulation of specific intermediates in these cell lines pointed to the deficient enzyme's role in the pathway. The analysis of the β-oxidation products was performed using ultra-high performance liquid chromatography (UHPLC).[4]

Visualizations

Metabolic Pathway of this compound

Metabolism_of_4_Phenylbutanoyl_CoA cluster_0 Mitochondrial Matrix PB 4-Phenylbutyrate PB_CoA This compound PB->PB_CoA Acyl-CoA Synthetase PB_ene_CoA 4-Phenyl-2-butenoyl-CoA PB_CoA->PB_ene_CoA MCAD PB_OH_CoA 4-Phenyl-3-hydroxybutanoyl-CoA PB_ene_CoA->PB_OH_CoA Enoyl-CoA Hydratases (SCEH, LCEH, 3-MGH) PB_keto_CoA 4-Phenyl-3-ketobutanoyl-CoA PB_OH_CoA->PB_keto_CoA 3-Hydroxyacyl-CoA Dehydrogenases (SCHAD, LCHAD) PA_CoA Phenylacetyl-CoA PB_keto_CoA->PA_CoA LCKAT Ac_CoA Acetyl-CoA PB_keto_CoA->Ac_CoA LCKAT

Caption: The metabolic pathway of this compound via β-oxidation.

Experimental Workflow for MCAD Activity Assay

MCAD_Activity_Assay_Workflow cluster_workflow ETF Fluorescence Reduction Assay Workflow prep Prepare Reaction Mixture (Buffer, MCAD, ETF) initiate Initiate Reaction with This compound prep->initiate measure Monitor ETF Fluorescence Decrease Over Time initiate->measure analyze Calculate Initial Rates measure->analyze plot Plot Rates vs. Substrate Concentration analyze->plot fit Fit Data to Michaelis-Menten Equation plot->fit results Determine Km and Vmax fit->results

Caption: Workflow for determining MCAD kinetic parameters.

References

4-Phenylbutanoyl-CoA: A Technical Guide for its Application as a Chemical Probe in Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutanoyl-CoA is a specialized molecular tool with significant potential for the investigation of enzymes involved in fatty acid metabolism. As a structurally unique derivative of butyric acid, it serves as a valuable chemical probe for elucidating the mechanisms of and identifying inhibitors for enzymes that recognize and process fatty acyl-CoA thioesters. This technical guide provides a comprehensive overview of this compound, its enzymatic targets, quantitative interaction data, detailed experimental protocols, and the conceptual framework for its use in activity-based protein profiling.

Enzymatic Targets and Signaling Pathways

The primary enzymatic targets of this compound are located within the mitochondrial fatty acid β-oxidation pathway. The initial and rate-limiting step of this pathway is catalyzed by a family of acyl-CoA dehydrogenases. Extensive research has identified medium-chain acyl-CoA dehydrogenase (MCAD) as the principal enzyme responsible for the initial dehydrogenation of this compound.[1][2][3][4]

Following the action of MCAD, the resulting trans-2-enoyl-CoA derivative is sequentially metabolized by other enzymes in the β-oxidation spiral, including enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and 3-ketoacyl-CoA thiolases.[1][4] Therefore, this compound and its metabolites can be utilized to probe the activity of this entire enzymatic cascade.

The metabolic processing of this compound is depicted in the following pathway:

Beta_Oxidation_of_4_Phenylbutanoyl_CoA cluster_0 Mitochondrial Matrix cluster_1 β-Oxidation Pathway 4-PB 4-Phenylbutyrate (B1260699) ACSL Acyl-CoA Synthetase 4-PB->ACSL ATP, CoA-SH 4-PBut-CoA This compound MCAD MCAD 4-PBut-CoA->MCAD FAD -> FADH2 ACSL->4-PBut-CoA AMP, PPi 4-PBenoyl-CoA 4-Phenylbut-2-enoyl-CoA ECH Enoyl-CoA Hydratase 4-PBenoyl-CoA->ECH H2O 3-OH-4-PBut-CoA 3-Hydroxy-4-phenylbutanoyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase 3-OH-4-PBut-CoA->HADH NAD+ -> NADH + H+ 3-Keto-4-PBut-CoA 3-Keto-4-phenylbutanoyl-CoA KT 3-Ketoacyl-CoA Thiolase 3-Keto-4-PBut-CoA->KT CoA-SH PA-CoA Phenylacetyl-CoA MCAD->4-PBenoyl-CoA ECH->3-OH-4-PBut-CoA HADH->3-Keto-4-PBut-CoA KT->PA-CoA

Figure 1: Metabolic pathway of 4-phenylbutyrate to phenylacetyl-CoA.

Quantitative Data

The interaction of this compound's metabolic precursor, phenylbutyryl-CoA, with human medium-chain acyl-CoA dehydrogenase (MCAD) has been characterized, providing valuable kinetic parameters for its use as a chemical probe.

ParameterValueSubstrateEnzyme SourceReference
Km 5.3 µMPhenylbutyryl-CoARecombinant Human MCAD[3]
Catalytic Efficiency (kcat/Km) 0.2 mM⁻¹·sec⁻¹Phenylbutyryl-CoARecombinant Human MCAD[3]
Apparent Dissociation Constant (KDapp) 2.16 µMPhenylbutyryl-CoARecombinant Human MCAD[3]
Km (for comparison) 2.8 µMOctanoyl-CoARecombinant Human MCAD[3]
Catalytic Efficiency (for comparison) 4.0 mM⁻¹·sec⁻¹Octanoyl-CoARecombinant Human MCAD[3]

Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted for the synthesis of this compound, based on established procedures for other acyl-CoA esters.

Materials:

  • 4-phenylbutyric acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt (CoA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate (NaHCO₃) solution (0.5 M)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Activation of 4-Phenylbutyric Acid:

    • Dissolve 4-phenylbutyric acid (1.2 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Add N,N'-Carbonyldiimidazole (CDI) (1.0 equivalent) to the solution and stir at room temperature for 1-2 hours, or until the evolution of CO₂ ceases. This forms the reactive 4-phenylbutyrylimidazolide intermediate.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.0 equivalent) in a 0.5 M sodium bicarbonate solution.

    • Slowly add the activated 4-phenylbutyrylimidazolide solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • The resulting this compound can be purified by solid-phase extraction (SPE) using a C18 cartridge or by preparative High-Performance Liquid Chromatography (HPLC).

    • Monitor the reaction and purification by analytical HPLC with UV detection (approximately 260 nm for the adenine (B156593) moiety of CoA).

    • Confirm the identity of the product by mass spectrometry.

  • Storage:

    • Lyophilize the purified this compound and store it as a dry powder at -80°C to prevent hydrolysis.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay

This spectrophotometric assay measures the reduction of a redox dye coupled to the oxidation of this compound by MCAD.

Materials:

  • Purified recombinant MCAD

  • This compound

  • Electron Transfer Flavoprotein (ETF)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Potassium phosphate (B84403) buffer (pH 7.6)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, DCPIP, and ETF.

    • Incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiation of the Reaction:

    • Add a known concentration of this compound to the reaction mixture to initiate the reaction.

  • Measurement:

    • Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

    • The initial linear rate of absorbance change is proportional to the MCAD activity.

  • Data Analysis:

    • Calculate the specific activity of MCAD using the molar extinction coefficient of DCPIP.

    • For inhibitor studies, perform the assay with varying concentrations of a potential inhibitor and determine the IC₅₀ or Kᵢ value.

Visualization of Concepts

Experimental Workflow: Synthesis and Application of this compound

workflow cluster_synthesis Synthesis cluster_application Application start 4-Phenylbutyric Acid + CDI activated 4-Phenylbutyrylimidazolide start->activated product This compound activated->product coa Coenzyme A coa->product purify Purification (HPLC/SPE) product->purify assay Enzyme Assay (e.g., MCAD) purify->assay abpp Activity-Based Probe Design purify->abpp data Kinetic Data (Km, Ki, IC50) assay->data

Figure 2: Workflow for synthesizing and using this compound.
Conceptual Design of an Activity-Based Probe

An activity-based probe (ABP) based on this compound could be designed to covalently label the active site of target enzymes. This would involve modifying the this compound structure to include a reactive "warhead" and a reporter tag for detection.

ABP_Design cluster_components Probe Components probe 4-Phenylbutanoyl Moiety (Binding Group) Reactive Warhead (e.g., electrophile) Linker Reporter Tag (e.g., Fluorophore, Biotin) binding Binding Specificity probe:f0->binding covalent Covalent Labeling probe:f1->covalent detection Detection/Purification probe:f3->detection

Figure 3: Conceptual design of a this compound-based ABP.

Conclusion

This compound is a versatile and valuable tool for researchers in enzymology and drug discovery. Its role as a substrate for key enzymes in fatty acid β-oxidation, particularly MCAD, allows for detailed kinetic studies and the screening of potential inhibitors. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this chemical probe. Future development of activity-based probes derived from this compound will further enhance its utility in identifying and characterizing novel enzymatic targets and modulators of fatty acid metabolism.

References

Exploring the Substrate Specificity of Acyl-CoA Synthetases for 4-Phenylbutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutyrate (B1260699) (4-PBA) is a molecule of significant therapeutic interest, utilized in the management of urea (B33335) cycle disorders and investigated for its potential in treating a range of other conditions, including cystic fibrosis and neurodegenerative diseases. The bioactivation of 4-PBA is initiated by its conversion to 4-phenylbutyryl-CoA, a reaction catalyzed by an acyl-CoA synthetase (ACS). This crucial first step governs the entry of 4-PBA into cellular metabolic pathways, primarily a modified form of β-oxidation. Understanding the substrate specificity of the acyl-CoA synthetases responsible for this activation is paramount for optimizing therapeutic strategies and elucidating the downstream effects of 4-PBA. This technical guide provides an in-depth exploration of the substrate specificity of these enzymes, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Acyl-CoA Synthetases and 4-Phenylbutyrate Activation

The activation of 4-phenylbutyrate is presumed to be carried out by medium-chain acyl-CoA synthetases (ACSMs), a family of enzymes that catalyze the ATP-dependent formation of a thioester bond between a carboxylic acid and coenzyme A (CoA). Among these, the human Acyl-CoA Synthetase Medium Chain Family Member 2B (ACSM2B) has been identified as a key enzyme involved in the metabolism of xenobiotics and medium-chain fatty acids. While direct kinetic data for 4-PBA with ACSM2B is not extensively documented in publicly available literature, data for structurally related substrates provide valuable insights into its potential activity.

Quantitative Data on Substrate Specificity of Human ACSM2B

Kinetic studies on human liver mitochondrial ACSM2B have determined the Michaelis-Menten constants (Km) for a variety of substrates. This data is crucial for understanding the enzyme's substrate preference and for inferring its potential affinity for 4-phenylbutyrate.

SubstrateKm (µM)
Benzoate13
Salicylate7.4
Phenylacetate160
Butyrate800
Hexanoate74
Decanoate110
Laurate60

Data sourced from a study on the CoA ligases of human liver mitochondria.

The low Km value for benzoate, a structurally similar aromatic carboxylic acid, suggests that ACSM2B can efficiently recognize and bind aromatic substrates. The Km for butyrate, the straight-chain aliphatic analog of 4-phenylbutyrate, is significantly higher, indicating a lower affinity. Phenylacetate, which is structurally similar to the β-oxidation product of 4-phenylbutyrate, also demonstrates a notable interaction with the enzyme. These findings strongly suggest that ACSM2B is a prime candidate for the enzymatic activation of 4-phenylbutyrate.

Signaling Pathways and Experimental Workflows

To visualize the metabolic fate of 4-phenylbutyrate and the experimental approach to studying its activation, the following diagrams are provided.

Metabolic Activation and β-Oxidation of 4-Phenylbutyrate

The metabolic journey of 4-phenylbutyrate begins with its activation to 4-phenylbutyryl-CoA, which then enters the mitochondrial β-oxidation pathway.

cluster_activation Activation cluster_beta_oxidation β-Oxidation 4-PBA 4-Phenylbutyrate ACSM Acyl-CoA Synthetase (e.g., ACSM2B) 4-PBA->ACSM ATP, CoA 4-PB-CoA 4-Phenylbutyryl-CoA ACSM->4-PB-CoA AMP, PPi MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) 4-PB-CoA->MCAD Phenylacetyl-CoA Phenylacetyl-CoA MCAD->Phenylacetyl-CoA

Caption: Metabolic activation of 4-phenylbutyrate and its entry into β-oxidation.

Experimental Workflow for Determining Acyl-CoA Synthetase Activity

A typical workflow to characterize the enzymatic activity of an acyl-CoA synthetase with 4-phenylbutyrate as a substrate involves several key steps, from enzyme preparation to kinetic analysis.

Start Start: Hypothesis ACS enzyme activates 4-PBA Expression Recombinant Enzyme Expression (e.g., E. coli, insect cells) Start->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Assay Enzyme Activity Assay (Spectrophotometric or HPLC-based) Purification->Assay Kinetics Kinetic Parameter Determination (Km, Vmax, kcat) Assay->Kinetics Analysis Data Analysis and Interpretation Kinetics->Analysis End Conclusion: Substrate Specificity Profile Analysis->End

Caption: Experimental workflow for characterizing ACS activity with 4-PBA.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of acyl-CoA synthetase activity. The following protocols are based on established methods for assaying ACS enzymes and can be adapted for 4-phenylbutyrate.

Recombinant Human ACSM2B Expression and Purification
  • Cloning and Expression: The full-length cDNA of human ACSM2B can be cloned into a suitable expression vector (e.g., pET vector for E. coli or baculovirus vector for insect cells) with an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Cell Culture and Induction: Transformed E. coli (e.g., BL21(DE3) strain) are grown in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG).

  • Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole) to remove non-specifically bound proteins. The recombinant ACSM2B is then eluted with an elution buffer containing a high concentration of the competing ligand (e.g., 250 mM imidazole).

  • Protein Dialysis and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, and 10% glycerol) to remove the eluting agent and stored at -80°C.

Acyl-CoA Synthetase Activity Assay

A continuous spectrophotometric assay is a common method for measuring ACS activity. This assay couples the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

  • Reaction Mixture: A typical reaction mixture (1 mL) contains:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 10 mM ATP

    • 0.5 mM Coenzyme A

    • 2 mM Phosphoenolpyruvate

    • 0.3 mM NADH

    • 10 units of myokinase

    • 10 units of pyruvate kinase

    • 20 units of lactate dehydrogenase

    • Varying concentrations of 4-phenylbutyrate (e.g., 0.01 - 5 mM)

    • Purified acyl-CoA synthetase (e.g., 5-10 µg)

  • Assay Procedure:

    • The reaction is initiated by the addition of the acyl-CoA synthetase.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored continuously using a spectrophotometer at a constant temperature (e.g., 37°C).

    • The initial reaction rates are calculated from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • Kinetic Analysis:

    • The initial rates are plotted against the substrate (4-phenylbutyrate) concentration.

    • The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using a non-linear regression software.

Conclusion

The activation of 4-phenylbutyrate by acyl-CoA synthetases is a critical determinant of its therapeutic efficacy. While direct kinetic data for this reaction is still emerging, the existing information on the substrate specificity of human ACSM2B for structurally related molecules provides a strong foundation for further investigation. The experimental protocols outlined in this guide offer a robust framework for researchers to characterize the enzymatic activity of acyl-CoA synthetases with 4-phenylbutyrate, thereby paving the way for a more complete understanding of its mechanism of action and the optimization of its clinical applications.

Methodological & Application

LC-MS/MS method for quantification of 4-phenylbutanoyl-CoA in cell lysates

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the precise quantification of 4-phenylbutanoyl-CoA in cell lysates is critical for researchers and drug development professionals studying the metabolic fate and efficacy of its precursor, 4-phenylbutyrate (B1260699) (4-PBA). 4-PBA is a compound investigated for its therapeutic potential in a variety of diseases, including urea (B33335) cycle disorders and certain cancers. Following cellular uptake, 4-PBA is converted to its coenzyme A (CoA) thioester, this compound, which then enters metabolic pathways. This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure this compound levels in cellular extracts.

Principle and Methodology

The quantification of this compound is achieved by employing a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS). The methodology involves cell lysis and protein precipitation to extract the analyte of interest. The extracted sample is then subjected to reversed-phase liquid chromatography to separate this compound from other cellular components. The subsequent detection by the mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, ensures high selectivity and sensitivity. This is accomplished by monitoring a specific precursor-to-product ion transition for this compound, which is characterized by a neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da) from the precursor ion.[1][2] An appropriate internal standard, such as a stable isotope-labeled CoA or a structurally similar acyl-CoA, should be used to ensure accurate quantification by accounting for variations in extraction efficiency and matrix effects.

Experimental Protocols

This section details the necessary steps for sample preparation, and the conditions for LC-MS/MS analysis.

Cell Culture and Harvesting
  • Cell Seeding: Plate cells at a desired density in culture dishes (e.g., 10 cm dishes) and grow until they reach approximately 80-90% confluency.

  • Treatment: If applicable, treat the cells with 4-phenylbutyrate or other compounds of interest for the desired duration.

  • Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). Add 1 mL of ice-cold 80% methanol/20% water and use a cell scraper to collect the cells.[1]

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Sample Collection: Transfer the cell suspension or resuspended pellet to a microcentrifuge tube.

Sample Preparation: Acyl-CoA Extraction
  • Internal Standard Spiking: Add an internal standard (e.g., heptadecanoyl-CoA or a stable isotope-labeled this compound) to the cell lysate.

  • Lysis and Deproteinization:

    • Freeze the cell suspension at -80°C for at least 15 minutes to ensure complete cell lysis.[1]

    • Alternatively, use protein precipitation with 10% trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).[3][4]

    • Vortex the samples vigorously and then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[5]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase, such as 50 mM ammonium (B1175870) acetate (B1210297) or a methanol/water mixture, to ensure stability and compatibility with the LC-MS/MS system.[5][6]

G Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis CellCulture Cell Culture & Treatment Harvest Cell Harvesting (PBS Wash) CellCulture->Harvest Extract Extraction & Lysis (e.g., 80% Methanol) Harvest->Extract Centrifuge Centrifugation (15,000 x g, 4°C) Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Down (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Data Analysis & Quantification MS->Quant

Caption: Experimental workflow for quantifying this compound.

LC-MS/MS Conditions

The following table outlines the recommended starting parameters for the LC-MS/MS analysis. These may need to be optimized for specific instrumentation.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)[1]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.2 - 0.4 mL/min[1][7]
Gradient Start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration. A typical gradient might run from 5% to 95% B over 10-15 minutes.
Column Temperature 30-40°C[1]
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[1][3]
MRM Transition Precursor Ion (Q1): m/z 930.2 (Calculated for [M+H]⁺) Product Ion (Q3): m/z 423.1 (Resulting from neutral loss of 507.1 Da)
Collision Energy To be optimized for the specific instrument, typically in the range of 20-40 eV.
Source Temperature 120-150°C[1]
Desolvation Temp. 400-500°C[1]

Data Presentation

Quantitative data should be presented in a clear and organized manner. A standard curve must be generated using known concentrations of a this compound standard. The concentration of the analyte in the cell lysates is then determined from this curve and typically normalized to the total protein content of the sample, which can be measured using a BCA assay or similar method.

Table 1: Representative Quantitative Data for Acyl-CoAs in Cell Lysates

Acyl-CoA SpeciesConcentration in HepG2 cells (pmol/mg protein)Concentration in C2C12 cells (pmol/mg protein)Limit of Quantification (LOQ) (fmol)
Acetyl-CoA10.64[5]~15-201-5[8]
Propionyl-CoA3.53[5]~1-31-5[8]
Succinyl-CoA25.47[5]~5-101-5[8]
This compound To be determined experimentallyTo be determined experimentallyEstimated ~5-10
Palmitoyl-CoA~12[5]~8-151-5[8]

Note: The concentrations for Acetyl-CoA, Propionyl-CoA, Succinyl-CoA, and Palmitoyl-CoA are adapted from existing literature for general reference and may vary based on cell type and experimental conditions. The values for this compound are placeholders and must be determined empirically.

Metabolic Context

4-phenylbutyrate is a prodrug that is converted into its active form through cellular metabolism. This process is crucial for its therapeutic action.

G Metabolic Activation of 4-Phenylbutyrate cluster_cell Inside the Cell PBA 4-Phenylbutyrate PBCOA This compound PBA->PBCOA Acyl-CoA Synthetase (ATP, CoA-SH) PACOA Phenylacetyl-CoA PBCOA->PACOA β-oxidation (MCAD involvement) PAG Phenylacetylglutamine (Excreted) PACOA->PAG Conjugation with Glutamine PBA_outside 4-Phenylbutyrate (Extracellular) PBA_outside->PBA Cellular Uptake

Caption: Metabolic pathway of 4-phenylbutyrate to its active form.

The conversion of 4-phenylbutyrate to this compound is the first committed step in its metabolism.[9] This thioester then undergoes a single round of β-oxidation, a reaction in which medium-chain acyl-CoA dehydrogenase (MCAD) is implicated, to form phenylacetyl-CoA.[9] Phenylacetyl-CoA is the active metabolite that can conjugate with glutamine to form phenylacetylglutamine, which is then excreted in the urine, providing a mechanism for waste nitrogen removal.[10] The accurate measurement of this compound is therefore a direct indicator of the metabolic activation of 4-phenylbutyrate.

References

Application Note & Protocol: A Robust Enzymatic Assay for 4-Phenylbutanoyl-CoA Utilizing Medium-Chain Acyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for a robust and reliable enzymatic assay to measure the activity of enzymes that utilize 4-phenylbutanoyl-CoA as a substrate, with a primary focus on Medium-Chain Acyl-CoA Dehydrogenase (MCAD). 4-Phenylbutyrate (B1260699) is a compound of significant interest in drug development, and understanding its metabolism, which proceeds via this compound, is crucial. This application note details two distinct methods: a continuous spectrophotometric assay and a high-performance liquid chromatography (HPLC)-based endpoint assay. Included are detailed experimental procedures, data presentation guidelines, and troubleshooting advice to ensure successful implementation in a research or drug development setting.

Introduction

4-Phenylbutyrate is a short-chain fatty acid that has shown therapeutic potential in a variety of diseases, including urea (B33335) cycle disorders and certain cancers. Its mechanism of action is multifaceted, involving roles as a histone deacetylase inhibitor and a chemical chaperone. The metabolic fate of 4-phenylbutyrate involves its conversion to this compound, which then enters the mitochondrial β-oxidation pathway. A key enzyme in this pathway is Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which catalyzes the initial dehydrogenation of this compound.[1][2][3]

The development of robust enzymatic assays for enzymes acting on this compound is essential for several applications, including:

  • High-throughput screening (HTS) for novel enzyme inhibitors or activators.

  • Elucidating the mechanism of action of drugs that modulate fatty acid metabolism.

  • Characterizing the kinetic properties of enzymes involved in the metabolism of xenobiotics.

  • Quality control of enzyme preparations.

This application note provides two detailed protocols for assaying MCAD activity using this compound as a substrate. The first is a continuous spectrophotometric assay that is well-suited for kinetic studies and HTS. The second is an HPLC-based method that offers high specificity and can be used to confirm results from the spectrophotometric assay or for analyzing complex mixtures.

Signaling Pathway: β-Oxidation of 4-Phenylbutyrate

The enzymatic assay described herein focuses on the first step of the β-oxidation of 4-phenylbutyrate, catalyzed by MCAD. The overall pathway is depicted below.

beta_oxidation cluster_pathway Mitochondrial β-Oxidation of 4-Phenylbutyrate 4-Phenylbutyrate 4-Phenylbutyrate This compound This compound 4-Phenylbutyrate->this compound Acyl-CoA Synthetase (ATP, CoA) 4-Phenylbutenoyl-CoA 4-Phenylbutenoyl-CoA This compound->4-Phenylbutenoyl-CoA Medium-Chain Acyl-CoA Dehydrogenase (MCAD) (FAD -> FADH2) 3-Hydroxy-4-phenylbutanoyl-CoA 3-Hydroxy-4-phenylbutanoyl-CoA 4-Phenylbutenoyl-CoA->3-Hydroxy-4-phenylbutanoyl-CoA Enoyl-CoA Hydratase 3-Keto-4-phenylbutanoyl-CoA 3-Keto-4-phenylbutanoyl-CoA 3-Hydroxy-4-phenylbutanoyl-CoA->3-Keto-4-phenylbutanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Phenylacetyl-CoA Phenylacetyl-CoA 3-Keto-4-phenylbutanoyl-CoA->Phenylacetyl-CoA Thiolase (CoA) Acetyl-CoA Acetyl-CoA 3-Keto-4-phenylbutanoyl-CoA->Acetyl-CoA Further Metabolism Further Metabolism Phenylacetyl-CoA->Further Metabolism

Caption: The mitochondrial β-oxidation pathway of 4-phenylbutyrate.

Experimental Protocols

This section provides detailed protocols for a continuous spectrophotometric assay and an HPLC-based endpoint assay.

Materials and Reagents
ReagentSupplierCatalog #Storage
This compoundSigma-AldrichP5889-20°C
Medium-Chain Acyl-CoA Dehydrogenase (MCAD), human, recombinantR&D Systems4604-AD-80°C
Electron Transfer Flavoprotein (ETF)Sigma-AldrichE2628-80°C
Potassium Phosphate, monobasicSigma-AldrichP5655Room Temp
Potassium Phosphate, dibasicSigma-AldrichP8281Room Temp
EDTASigma-AldrichE9884Room Temp
n-Octyl-β-D-glucopyranosideSigma-AldrichO8001Room Temp
Dichloroindophenol (DCPIP)Sigma-AldrichD1878Room Temp
Acetonitrile (HPLC Grade)Fisher ScientificA998Room Temp
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508Room Temp

Note: All aqueous solutions should be prepared with ultrapure water.

Protocol 1: Continuous Spectrophotometric Assay

This assay measures the reduction of DCPIP, an artificial electron acceptor, which is coupled to the oxidation of this compound by MCAD and subsequent re-oxidation of ETF. The decrease in absorbance of DCPIP at 600 nm is monitored over time.

Assay Buffer: 100 mM potassium phosphate, pH 7.6, 0.5 mM EDTA, 0.2 mM n-octyl-β-D-glucopyranoside.

Experimental Workflow: Spectrophotometric Assay

workflow_spectro cluster_workflow Spectrophotometric Assay Workflow prep Prepare Assay Buffer and Reagent Solutions plate Pipette Assay Buffer, ETF, and DCPIP into a 96-well plate prep->plate pre_incubate Pre-incubate at 37°C for 5 minutes plate->pre_incubate add_substrate Add this compound to initiate the reaction pre_incubate->add_substrate add_enzyme Add MCAD to start the assay add_substrate->add_enzyme measure Immediately measure absorbance at 600 nm kinetically add_enzyme->measure analyze Calculate initial rates from the linear portion of the curve measure->analyze workflow_hplc cluster_workflow HPLC-Based Assay Workflow prep Prepare Assay Buffer and Reagent Solutions reaction_setup Set up reaction mixture in a microcentrifuge tube prep->reaction_setup incubate Incubate at 37°C for a defined time (e.g., 15 min) reaction_setup->incubate quench Quench the reaction with acid (e.g., perchloric acid) incubate->quench centrifuge Centrifuge to pellet precipitated protein quench->centrifuge hplc_analysis Inject supernatant onto a C18 column and analyze by HPLC centrifuge->hplc_analysis quantify Quantify product peak area against a standard curve hplc_analysis->quantify troubleshooting cluster_troubleshooting Troubleshooting Guide start No or Low Enzyme Activity check_enzyme Check Enzyme Activity with a known substrate (e.g., Octanoyl-CoA) start->check_enzyme enzyme_ok Activity with control substrate is normal check_enzyme->enzyme_ok Yes enzyme_bad No activity with control substrate check_enzyme->enzyme_bad No check_reagents Check integrity of This compound and other reagents enzyme_ok->check_reagents replace_enzyme Replace enzyme stock enzyme_bad->replace_enzyme reagents_ok Reagents are OK check_reagents->reagents_ok Yes reagents_bad Degraded reagents check_reagents->reagents_bad No optimize_conditions Optimize assay conditions (pH, temperature, buffer) reagents_ok->optimize_conditions replace_reagents Prepare fresh reagents reagents_bad->replace_reagents

References

Application Notes and Protocols for the In Vitro Reconstitution of Metabolic Pathways Involving 4-Phenylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutyrate (B1260699) (4-PBA) is a compound of significant interest in drug development, with therapeutic applications in urea (B33335) cycle disorders and potential for other diseases. Its metabolic activation to 4-phenylbutanoyl-CoA and subsequent degradation via a pathway analogous to mitochondrial fatty acid β-oxidation is a critical aspect of its mechanism of action and pharmacokinetics. The in vitro reconstitution of this metabolic pathway provides a powerful tool for detailed enzymatic studies, inhibitor screening, and a deeper understanding of its biological fate. These application notes provide a comprehensive guide to the in vitro reconstitution of the this compound degradation pathway, including detailed protocols, quantitative data, and visual representations of the pathway and experimental workflows.

The degradation of this compound proceeds through a series of four enzymatic reactions, mirroring the β-oxidation spiral of fatty acids.[1] This process involves dehydrogenation, hydration, another dehydrogenation, and finally, thiolytic cleavage to yield phenylacetyl-CoA and acetyl-CoA.[1]

Key Enzymes in the this compound Metabolic Pathway

The core enzymes involved in the mitochondrial β-oxidation of this compound have been identified as:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) : Catalyzes the initial dehydrogenation of this compound.

  • Enoyl-CoA Hydratase (ECH) : Facilitates the hydration of the resulting trans-2-enoyl-CoA intermediate.

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH) : Catalyzes the oxidation of the 3-hydroxyacyl-CoA intermediate.

  • 3-Ketoacyl-CoA Thiolase (KAT) : Mediates the final thiolytic cleavage to produce phenylacetyl-CoA and acetyl-CoA.

Quantitative Data: Enzyme Kinetics

The following table summarizes the known kinetic parameters of the enzymes involved in the this compound degradation pathway. It is important to note that specific kinetic data for all enzymes with their respective 4-phenylbutyrate-derived substrates are not extensively available. In such cases, data for analogous substrates are provided as a reference point for experimental design.

EnzymeSubstrateKm (µM)Catalytic Efficiency (kcat/Km) (M-1s-1)Source
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)This compound5.32.0 x 105[2][3]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA (analogous substrate)2.84.0 x 106[2][3]
Enoyl-CoA Hydratase (Crotonase)Crotonyl-CoA (analogous substrate)Data not availableData not available
3-Hydroxyacyl-CoA Dehydrogenase (HADH)Acetoacetyl-CoA (analogous substrate)48Data not available[4]
3-Ketoacyl-CoA Thiolase (KAT)General medium-chain substratesData not availableData not available

Note: The catalytic efficiency for MCAD with this compound was reported as 0.2 mM-1s-1, which is equivalent to 2.0 x 105 M-1s-1.[2][3]

Metabolic Pathway and Experimental Workflow Diagrams

Metabolic Pathway of this compound Degradation

Metabolic_Pathway cluster_pathway Metabolic Pathway of this compound 4-PBA 4-Phenylbutyrate 4-PB-CoA This compound 4-PBA->4-PB-CoA Acyl-CoA Synthetase (ATP, CoA-SH) PBE-CoA 4-Phenyl-2-enoyl-CoA 4-PB-CoA->PBE-CoA MCAD (FAD -> FADH2) PBH-CoA 4-Phenyl-3-hydroxybutanoyl-CoA PBE-CoA->PBH-CoA ECH (H2O) PBO-CoA 4-Phenyl-3-ketobutanoyl-CoA PBH-CoA->PBO-CoA HADH (NAD+ -> NADH) PA-CoA Phenylacetyl-CoA PBO-CoA->PA-CoA KAT (CoA-SH) Acetyl-CoA Acetyl-CoA PBO-CoA->Acetyl-CoA KAT (CoA-SH)

Caption: The β-oxidation pathway of this compound.

General Experimental Workflow for In Vitro Reconstitution

Experimental_Workflow cluster_workflow Experimental Workflow prep 1. Preparation of Reagents - Purified Enzymes (MCAD, ECH, HADH, KAT) - Substrate (this compound) - Cofactors (FAD, NAD+, CoA-SH) - Reaction Buffer reconstitution 2. In Vitro Reconstitution - Combine enzymes, substrate, and cofactors in reaction buffer - Incubate at optimal temperature (e.g., 37°C) prep->reconstitution sampling 3. Time-Course Sampling - Collect aliquots at specific time points reconstitution->sampling quenching 4. Reaction Quenching - Stop the reaction (e.g., acid precipitation) sampling->quenching analysis 5. Product Analysis - HPLC, LC-MS/MS, or spectrophotometric analysis quenching->analysis data 6. Data Analysis - Determine reaction rates and enzyme kinetics analysis->data

Caption: A generalized workflow for the in vitro reconstitution experiment.

Experimental Protocols

Protocol 1: Purification of Recombinant β-Oxidation Enzymes

Objective: To obtain highly pure and active enzymes for the in vitro reconstitution studies.

Materials:

  • E. coli expression strains harboring plasmids for MCAD, ECH, HADH, and KAT.

  • Luria-Bertani (LB) medium.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors).

  • Ni-NTA affinity chromatography column.

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • SDS-PAGE reagents.

  • Protein concentration assay kit (e.g., Bradford or BCA).

Procedure:

  • Expression: Inoculate a culture of the respective E. coli expression strain in LB medium with appropriate antibiotics and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow for 4-16 hours at an appropriate temperature (e.g., 18-37°C).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in Lysis Buffer. Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove unbound proteins.

  • Elution: Elute the His-tagged protein with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.

  • Purity and Concentration: Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration using a standard assay.

  • Storage: Store the purified enzymes in aliquots at -80°C in a buffer containing a cryoprotectant like glycerol (B35011) (e.g., 10-20%).

Protocol 2: In Vitro Reconstitution of the this compound Degradation Pathway

Objective: To reconstitute the metabolic pathway in vitro and monitor the conversion of this compound to its downstream metabolites.

Materials:

  • Purified MCAD, ECH, HADH, and KAT enzymes.

  • This compound (substrate).

  • Cofactors: FAD, NAD+, Coenzyme A (CoA-SH).

  • Reaction Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM DTT and 0.1 mM EDTA.

  • Quenching Solution: e.g., 10% perchloric acid or ice-cold acetonitrile (B52724).

  • HPLC or LC-MS/MS system for analysis.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (final volume, e.g., 100 µL) by adding the components in the following order:

    • Reaction Buffer

    • FAD (final concentration, e.g., 10-50 µM)

    • NAD+ (final concentration, e.g., 0.5-2 mM)

    • CoA-SH (final concentration, e.g., 0.1-0.5 mM)

    • Purified enzymes (final concentration of each, e.g., 1-5 µM). The optimal concentration of each enzyme should be determined empirically.

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.

  • Initiation: Start the reaction by adding this compound (final concentration, e.g., 50-200 µM).

  • Time-Course Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture (e.g., 20 µL) and immediately add it to a tube containing the Quenching Solution to stop the reaction.

  • Sample Preparation for Analysis: Centrifuge the quenched samples to pellet precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the remaining substrate (this compound) and the formation of intermediates and the final product (phenylacetyl-CoA).[5][6][7][8]

Protocol 3: Coupled Spectrophotometric Assay for Individual Enzyme Activity

Objective: To determine the kinetic parameters of individual enzymes in the pathway using a continuous spectrophotometric assay.

A. MCAD Activity Assay (ETF Reduction Assay): [2][3]

  • Principle: The reduction of electron transfer flavoprotein (ETF) by MCAD is monitored by the decrease in ETF fluorescence.

  • Reaction Mixture: Reaction buffer, purified MCAD, purified ETF, and varying concentrations of this compound.

  • Procedure: Monitor the decrease in ETF fluorescence (Excitation ~380 nm, Emission ~495 nm) over time.

B. ECH Activity Assay (Coupled to HADH):

  • Principle: The formation of 3-hydroxyacyl-CoA by ECH is coupled to its oxidation by HADH, which reduces NAD+ to NADH. The increase in NADH is monitored by the absorbance at 340 nm.

  • Reaction Mixture: Reaction buffer, purified ECH, an excess of purified HADH, NAD+, and the enoyl-CoA substrate.

  • Procedure: Monitor the increase in absorbance at 340 nm over time.

C. HADH Activity Assay: [4]

  • Principle: The reduction of NAD+ to NADH during the oxidation of the 3-hydroxyacyl-CoA substrate is monitored by the increase in absorbance at 340 nm.

  • Reaction Mixture: Reaction buffer, purified HADH, NAD+, and the 3-hydroxyacyl-CoA substrate.

  • Procedure: Monitor the increase in absorbance at 340 nm over time.

D. KAT Activity Assay (Thiolysis of a β-ketoacyl-CoA):

  • Principle: The thiolytic cleavage of a β-ketoacyl-CoA in the presence of CoA-SH results in a decrease in the absorbance of the enolate form of the substrate, typically monitored around 303-310 nm.

  • Reaction Mixture: Reaction buffer, purified KAT, CoA-SH, and the β-ketoacyl-CoA substrate.

  • Procedure: Monitor the decrease in absorbance at the appropriate wavelength over time.

Analysis of Reaction Products

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice for the separation and quantification of the acyl-CoA intermediates and products of the this compound degradation pathway.[5][6][7][8]

  • HPLC: A reverse-phase C18 column is typically used with a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is usually performed by UV absorbance at 260 nm (for the adenine (B156593) ring of CoA).

  • LC-MS/MS: This technique offers higher sensitivity and specificity. It allows for the identification and quantification of each metabolite based on its mass-to-charge ratio and fragmentation pattern.[5][6][7][8]

Conclusion

The in vitro reconstitution of the this compound metabolic pathway is a valuable experimental system for detailed biochemical and pharmacological investigations. The protocols and data presented here provide a solid foundation for researchers to establish and optimize this system in their laboratories. While some kinetic parameters for the specific intermediates of 4-phenylbutyrate metabolism are yet to be fully elucidated, the provided information on analogous substrates and general methodologies will enable the design and execution of robust and informative experiments. This, in turn, will contribute to a more comprehensive understanding of the metabolism and therapeutic actions of 4-phenylbutyrate and related compounds.

References

Application Notes and Protocols for Cell-Based Assays to Study the Effects of 4-Phenylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of cell-based assays to investigate the biological effects of 4-phenylbutyrate (B1260699) (4-PB), the metabolic precursor to 4-phenylbutanoyl-CoA. The primary mechanisms of action of 4-PB include the inhibition of histone deacetylases (HDACs) and the modulation of endoplasmic reticulum (ER) stress.[1][2][3][4] The following protocols are designed to be a comprehensive resource for studying these effects in a laboratory setting.

Assessment of Cytotoxicity and Cell Viability

A fundamental initial step in characterizing the effects of a new compound is to determine its impact on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Table 1: IC50 Values of 4-Phenylbutyrate in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (mM)Reference
LN-229Glioblastoma~7.5 (after 72h)[5]
LNCaPProstate Cancer>10[6]
PC3Prostate Cancer>10[6]
Caco-2Colon Cancer~1.5[7]
HCT116Colon Cancer~1.0[7]
SW480Colon Cancer~1.0[7]
SW620Colon Cancer~1.0[7]
Protocol: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[8][9][10][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 4-Phenylbutyrate (4-PB) stock solution (e.g., 1 M in sterile water or PBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-PB in complete medium. A typical concentration range to test is 0.5 mM to 20 mM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 4-PB. Include a vehicle control (medium without 4-PB).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Pipette up and down to dissolve the formazan crystals. The plate can be placed on a shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the 4-PB concentration to determine the IC50 value.

Analysis of Histone Deacetylase (HDAC) Inhibition

4-PB is a known inhibitor of class I and II HDACs.[1][3] The following protocols describe how to measure HDAC activity and the resulting changes in histone acetylation.

Experimental Workflow for HDAC Inhibition Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Assay cluster_2 Data Analysis start Seed Cells treat Treat with 4-PB start->treat hdac_assay HDAC Activity Assay treat->hdac_assay wb_assay Western Blot for Acetylated Histones treat->wb_assay analyze_hdac Measure Fluorescence/ Luminescence hdac_assay->analyze_hdac analyze_wb Quantify Band Intensity wb_assay->analyze_wb

Caption: Workflow for assessing HDAC inhibition by 4-PB.

Protocol: Fluorometric HDAC Activity Assay

This protocol is based on commercially available HDAC activity assay kits.[12][13][14][15]

Materials:

  • Cells treated with 4-PB

  • Nuclear extraction buffer

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin)

  • Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Nuclear Extract Preparation:

    • Treat cells with various concentrations of 4-PB (e.g., 1-10 mM) for a specified time (e.g., 6-24 hours).

    • Harvest cells and prepare nuclear extracts according to a standard protocol.

    • Determine the protein concentration of the nuclear extracts.

  • Assay Setup:

    • In a 96-well black plate, add the following to each well:

      • HDAC assay buffer

      • Nuclear extract (containing a consistent amount of protein, e.g., 10-20 µg)

      • 4-PB or other inhibitors (for in vitro inhibition)

    • Include a no-enzyme control (assay buffer only) and a positive control inhibitor (e.g., TSA).

  • Reaction Initiation:

    • Add the fluorogenic HDAC substrate to each well to start the reaction.

    • Incubate at 37°C for 30-60 minutes.

  • Development:

    • Add the developer solution to each well. This will cleave the deacetylated substrate, releasing the fluorescent molecule.

    • Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence with an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of HDAC inhibition for each concentration of 4-PB relative to the untreated control.

Protocol: Western Blot for Histone Acetylation

This protocol provides a method to visualize the downstream effect of HDAC inhibition – an increase in acetylated histones.[16][17]

Materials:

  • Cells treated with 4-PB

  • Histone extraction buffer or RIPA buffer

  • Protein assay kit

  • SDS-PAGE gels (e.g., 15% acrylamide (B121943) for better resolution of histones)

  • PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with 4-PB (e.g., 1-10 mM) for a desired duration (e.g., 16-24 hours).

    • Lyse the cells using a histone extraction buffer or RIPA buffer. Acid extraction is often recommended for cleaner histone preparations.

    • Determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetylated histone (e.g., anti-acetyl-H3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities.

    • Normalize the intensity of the acetylated histone band to the intensity of the total histone band to account for any loading differences.

Table 2: Quantitative Effects of 4-Phenylbutyrate on Histone Acetylation
Cell Line4-PB ConcentrationDuration of TreatmentFold Increase in Acetyl-H3Reference
MGC-8035 mM16 hoursSignificant increase observed[18]
BGC-8235 mM16 hoursSignificant increase observed[18]
Mouse ES Cells1 mM5 daysSignificant increase in H3K9ac[2]

Gene Expression Analysis

HDAC inhibition by 4-PB leads to a more open chromatin structure, which can alter gene expression. Quantitative PCR (qPCR) is a sensitive method to measure these changes.

Protocol: Quantitative Real-Time PCR (qPCR)

This protocol is a general guideline for qPCR analysis.[19]

Materials:

  • Cells treated with 4-PB

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with 4-PB at the desired concentration and for the appropriate time.

    • Extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction by mixing the cDNA, SYBR Green or TaqMan master mix, and gene-specific primers.

    • Run the reaction in a qPCR instrument using a standard cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target gene and a housekeeping gene (e.g., GAPDH, β-actin).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Table 3: Effects of 4-Phenylbutyrate on Gene Expression
Cell Line4-PB ConcentrationDuration of TreatmentTarget GeneFold Change in ExpressionReference
IB3-11 mM12-24 hoursHeat-shock proteinsTransient elevation[20]
MGC-8035 mM16 hoursIL-8~4-fold increase[3]
BGC-8235 mM16 hoursIL-8~6-fold increase[3]
C28/I210-50 mMN/ABiP, Chop, ATF6Dose-dependent reduction[21]

Signaling Pathway Analysis

4-PB is also known to modulate the Endoplasmic Reticulum (ER) stress response, particularly the PERK-ATF4-CHOP pathway.[4][22][23]

Signaling Pathway of HDAC Inhibition by this compound

G cluster_0 Cellular Entry and Metabolism cluster_1 HDAC Inhibition cluster_2 Chromatin Remodeling and Gene Expression pb 4-Phenylbutyrate (4-PB) pbc This compound pb->pbc Acyl-CoA Synthetase hdac HDACs pbc->hdac Inhibition histones Histones acetylation Increased Acetylation hdac->acetylation Deacetylation histones->acetylation HATs chromatin Relaxed Chromatin acetylation->chromatin transcription Altered Gene Transcription chromatin->transcription

Caption: Mechanism of HDAC inhibition by this compound.

Signaling Pathway of ER Stress Modulation by 4-Phenylbutyrate

G cluster_0 ER Stress Induction cluster_1 UPR Activation cluster_2 4-PB Intervention stress ER Stress (e.g., unfolded proteins) perk PERK stress->perk Activation eif2a eIF2α perk->eif2a Phosphorylation atf4 ATF4 eif2a->atf4 Translation chop CHOP atf4->chop Transcription apoptosis Apoptosis chop->apoptosis pb 4-Phenylbutyrate (4-PB) pb->stress Alleviation pb->perk Inhibition

References

Application Notes and Protocols: Utilizing 4-Phenylbutanoyl-CoA for Enzyme Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Phenylbutyrate (B1260699) (4-PB) is a compound with established therapeutic applications, notably as a histone deacetylase (HDAC) inhibitor and in the treatment of urea (B33335) cycle disorders.[1][2][3] Upon entering the cell, 4-PB is converted to its active form, 4-phenylbutanoyl-CoA, by an acyl-CoA synthetase. This CoA-thioester is a critical intermediate that can be utilized in distinct metabolic and signaling pathways. Its primary mechanisms of action involve serving as a substrate mimic or modulator for enzymes involved in fatty acid metabolism and as a precursor to an inhibitor of epigenetic enzymes.[3][4] These properties make this compound and its parent compound valuable tools for screening and characterizing enzyme inhibitors, particularly for HDACs and enzymes of the fatty acid β-oxidation pathway.

These application notes provide detailed protocols for using this compound in enzyme inhibition assays, targeting key enzyme classes relevant to drug discovery.

Application Note 1: Screening for Histone Deacetylase (HDAC) Inhibitors

Background: Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a crucial role in epigenetic regulation and gene expression.[5] Aberrant HDAC activity is implicated in various cancers and other diseases, making them a prime target for therapeutic intervention.[5][6][7] 4-Phenylbutyrate is a well-characterized pan-HDAC inhibitor that acts after its intracellular conversion to this compound, which is subsequently metabolized to phenylacetate, another active inhibitor.[2][3] This pathway can be leveraged to screen for novel HDAC inhibitors.

Principle: An in vitro HDAC inhibition assay typically uses a fluorogenic substrate that is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The presence of an inhibitor, such as 4-PB or a test compound, prevents the deacetylation of the substrate, resulting in a decrease or absence of the fluorescent signal. The potency of test compounds can be determined by measuring the reduction in fluorescence across a range of inhibitor concentrations and calculating the IC50 value.

Diagram: HDAC Inhibition Pathway

The following diagram illustrates the activation of 4-phenylbutyrate and its subsequent inhibition of histone deacetylation.

G cluster_cell Cellular Environment PB 4-Phenylbutyrate (4-PB) ACSL Acyl-CoA Synthetase PB->ACSL Activation HDAC HDAC Enzyme PB->HDAC Inhibition (Pro-drug) PBT_CoA This compound ACSL->PBT_CoA Metabolism β-Oxidation PBT_CoA->Metabolism PA Phenylacetate Metabolism->PA PA->HDAC Inhibition DeacetylatedHistone Deacetylated Histone (Condensed Chromatin) HDAC->DeacetylatedHistone AcetylatedHistone Acetylated Histone (Active Chromatin) AcetylatedHistone->HDAC Deacetylation

Caption: Metabolic activation of 4-PB and its role in HDAC inhibition.

Protocol 1: Fluorometric In Vitro HDAC Inhibition Assay

This protocol is adapted from standard methodologies for screening HDAC inhibitors.[8][9]

Materials:

  • Purified human HDAC enzyme (e.g., HDAC4)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Developer solution (containing Trichostatin A and a protease)

  • 4-Phenylbutyrate (as a positive control inhibitor)

  • Test compounds dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Microplate fluorometer (Excitation: 360 nm, Emission: 460 nm)

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the HDAC enzyme, substrate, and 4-PB in HDAC Assay Buffer.

    • Create a dilution series of test compounds and 4-PB in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer (for blanks)

      • Test compound solution at various concentrations.

      • Positive control (4-PB) at various concentrations.

      • Solvent control (DMSO diluted in buffer).

    • Add the diluted HDAC enzyme solution to all wells except the "no-enzyme" blanks.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add the fluorogenic HDAC substrate to all wells to start the reaction. The final volume should be consistent (e.g., 100 µL).

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Development and Measurement:

    • Stop the enzymatic reaction by adding the HDAC Developer solution to all wells.

    • Incubate at 37°C for 15-20 minutes to allow for the cleavage of the deacetylated substrate.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with substrate and developer but no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the solvent control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: HDAC Inhibitor Potency
CompoundTarget HDACIC50 (µM)Reference
Compound 67436HDAC4Low µM range[6]
Compound 134199HDAC4Low µM range[6]
Compound 88402HDAC4- (Significant Inhibition)[6][7]
SAHA (Vorinostat)HDAC4Low µM range[6][7]

Application Note 2: Screening for Inhibitors of Fatty Acid β-Oxidation Enzymes

Background: The mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production.[1] Enzymes in this pathway, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD), are essential for breaking down fatty acyl-CoAs.[1][4] Dysregulation of FAO is associated with metabolic diseases and cancer.[10] this compound is a known substrate for MCAD, making it an excellent tool to study the activity of this enzyme and screen for its inhibitors.[4]

Principle: The activity of acyl-CoA dehydrogenases like MCAD can be monitored using an electron transfer flavoprotein (ETF) fluorescence reduction assay.[4] In this coupled assay, MCAD catalyzes the dehydrogenation of its substrate (this compound), transferring electrons to ETF. The reduction of ETF's flavin adenine (B156593) dinucleotide (FAD) cofactor results in a decrease in its intrinsic fluorescence. An inhibitor of MCAD will prevent the reduction of ETF, leading to a smaller change in fluorescence. This allows for the quantification of enzyme activity and inhibition.

Diagram: Inhibitor Screening Workflow

The following diagram outlines a typical workflow for screening enzyme inhibitors.

G start Start: Prepare Reagents (Enzyme, Substrate, Buffers) plate_setup Assay Plate Setup (96-well format) start->plate_setup add_inhibitor Add Test Compounds & Controls (e.g., 4-PB) plate_setup->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate (Allow Inhibitor Binding) add_enzyme->pre_incubate start_reaction Initiate Reaction (Add Substrate, e.g., this compound) pre_incubate->start_reaction incubate Incubate at Optimal Temp (e.g., 37°C) start_reaction->incubate measure Measure Signal (e.g., Fluorescence, Absorbance) incubate->measure analyze Data Analysis (% Inhibition, IC50 Calculation) measure->analyze end End: Identify Hits analyze->end

Caption: General experimental workflow for enzyme inhibitor screening.

Protocol 2: MCAD Activity and Inhibition Assay

This protocol is based on the ETF fluorescence reduction assay used to characterize MCAD activity with this compound.[4]

Materials:

  • Purified human MCAD enzyme

  • Purified human Electron Transfer Flavoprotein (ETF)

  • This compound (substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM KCl)

  • Test compounds dissolved in DMSO

  • Known MCAD inhibitor (if available, for positive control)

  • 96-well black, flat-bottom microplate

  • Microplate fluorometer (Excitation: ~450 nm, Emission: ~525 nm for FAD fluorescence)

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of MCAD, ETF, and this compound in Assay Buffer. Keep enzyme solutions on ice.

    • Prepare a dilution series of test compounds in DMSO, followed by dilution in assay buffer to maintain a final DMSO concentration of ≤1%.

  • Assay Setup:

    • In a 96-well plate, create a reaction mixture containing Assay Buffer and ETF.

    • Add test compounds at various concentrations to the designated wells.

    • Add solvent control (DMSO in buffer) to control wells.

    • Add the MCAD enzyme solution to all wells except the "no-enzyme" controls.

    • Mix gently and pre-incubate at 25°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Place the microplate in the fluorometer and set the temperature to 25°C.

    • Monitor the baseline fluorescence of ETF for 1-2 minutes.

    • Initiate the reaction by adding this compound to all wells.

    • Immediately begin kinetic measurement of the fluorescence decrease over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition by comparing the reaction rate in the presence of the test compound to the rate of the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for active compounds.

Data Presentation: MCAD Kinetic Parameters

The utility of this compound as a substrate for MCAD is demonstrated by its kinetic parameters compared to a natural substrate.[4] This data is foundational for designing inhibitor screening assays.

SubstrateK_m (µM)Catalytic Efficiency (k_cat/K_m) (mM⁻¹·s⁻¹)Reference
This compound5.30.2[4]
Octanoyl-CoA (natural substrate)2.84.0[4]

Conclusion: this compound is a versatile chemical tool for probing and discovering inhibitors of distinct enzyme classes. Its role as a precursor to an HDAC inhibitor allows its parent compound, 4-PB, to be used as a positive control in HDAC screening campaigns. Furthermore, its function as a direct substrate for key enzymes in fatty acid β-oxidation, such as MCAD, enables the development of robust activity assays for screening inhibitors of metabolic pathways. The protocols and data presented here provide a framework for researchers to employ this molecule in drug discovery and chemical biology research.

References

Application of 4-Phenylbutanoyl-CoA in the Study of Acyl-CoA Binding Proteins: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA binding proteins (ACBPs) are a highly conserved family of small intracellular proteins that play a crucial role in the transport, buffering, and maintenance of the cellular pool of acyl-CoA esters.[1][2] These proteins bind to medium- and long-chain acyl-CoA esters with high affinity, thereby protecting them from hydrolysis and modulating their availability for various metabolic and signaling pathways.[3][4] The study of ACBP-ligand interactions is fundamental to understanding lipid metabolism, gene regulation, and the development of therapeutic interventions for metabolic disorders.

While the interactions of ACBPs with naturally occurring long-chain fatty acyl-CoAs are well-characterized, the use of synthetic acyl-CoA analogs, such as 4-phenylbutanoyl-CoA, remains a largely unexplored area. This document provides a methodological framework for the potential application of this compound in studying the ligand-binding properties of ACBPs. The protocols and data presented are based on established methods for other acyl-CoA esters and serve as a guide for researchers interested in exploring the interaction of ACBPs with aromatic acyl-CoA analogs.

Data Presentation: Ligand Binding Affinities of Acyl-CoA Esters to ACBPs

Quantitative data on the binding of this compound to ACBPs is not currently available in the scientific literature. However, the following table summarizes the binding affinities of various naturally occurring acyl-CoA esters to bovine ACBP, providing a reference for the expected range of dissociation constants (Kd).

Acyl-CoA EsterChain LengthDissociation Constant (Kd) in nM
Myristoyl-CoAC14:02.5
Palmitoyl-CoAC16:01.0
Stearoyl-CoAC18:00.4
Oleoyl-CoAC18:12.0
Linoleoyl-CoAC18:23.0
Arachidonoyl-CoAC20:41.5

Data compiled from studies on bovine and recombinant ACBPs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general chemo-enzymatic method for the synthesis of acyl-CoA esters, which can be adapted for this compound.[5][6]

Materials:

  • 4-Phenylbutyric acid

  • Coenzyme A (CoA) trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine

  • Diethyl ether

  • 0.5 M KHCO3 buffer, pH 8.0

  • HPLC system for purification and analysis

Procedure:

  • Activation of 4-Phenylbutyric Acid:

    • Dissolve 4-phenylbutyric acid and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • The filtrate containing the 4-phenylbutyrate-NHS ester can be used directly or after purification.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A trilithium salt in 0.5 M KHCO3 buffer (pH 8.0).

    • Slowly add the DMF solution of 4-phenylbutyrate-NHS ester to the CoA solution with constant stirring.

    • Maintain the pH of the reaction mixture at 7.5-8.0 by adding small amounts of a mild base (e.g., triethylamine) if necessary.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification and Quantification:

    • Purify the resulting this compound using reversed-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile (B52724) in a suitable buffer (e.g., ammonium (B1175870) acetate) for elution.

    • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).

    • Collect the fractions containing the product, pool them, and lyophilize.

    • Determine the concentration of the purified this compound spectrophotometrically using an extinction coefficient of 16,400 M⁻¹cm⁻¹ at 260 nm.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Purified recombinant ACBP

  • Purified this compound

  • ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze both the ACBP and this compound solutions extensively against the ITC buffer to ensure buffer matching.

    • Determine the precise concentrations of the protein and ligand after dialysis.

    • Typically, the ACBP concentration in the sample cell is in the range of 10-50 µM, and the this compound concentration in the syringe is 10-20 times higher.

  • ITC Experiment:

    • Load the ACBP solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.

    • Perform a series of injections of the ligand into the protein solution.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) using the software provided with the instrument.

    • The fitting will yield the thermodynamic parameters: Kd, ΔH, and n.

Protocol 3: Competitive Fluorescence Polarization (FP) Assay

This assay can be used to determine the binding affinity of a non-fluorescent ligand (this compound) by measuring its ability to displace a fluorescently labeled acyl-CoA probe from ACBP.

Materials:

  • Purified recombinant ACBP

  • Fluorescently labeled acyl-CoA probe (e.g., NBD-stearoyl-CoA or a custom-synthesized fluorescent analog)

  • This compound

  • Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.4)

  • Fluorescence polarization plate reader

Procedure:

  • Determine the Optimal Concentration of Fluorescent Probe:

    • Perform a saturation binding experiment by titrating a fixed concentration of ACBP with increasing concentrations of the fluorescent probe.

    • Measure the fluorescence polarization at each concentration.

    • The concentration of the fluorescent probe that gives a significant and stable polarization signal in the presence of ACBP (typically around its Kd value) should be used for the competition assay.

  • Competition Assay:

    • Prepare a series of solutions with a fixed concentration of ACBP and the fluorescent probe.

    • Add increasing concentrations of the unlabeled competitor, this compound, to these solutions.

    • Incubate the mixtures at room temperature for a sufficient time to reach equilibrium.

    • Measure the fluorescence polarization of each sample.

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the logarithm of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent probe).

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Fluorescent Probe]/Kd_probe).

Visualizations

ACBP_Function cluster_synthesis Acyl-CoA Synthesis cluster_acbp_interaction ACBP Interaction cluster_cellular_processes Cellular Processes Fatty_Acid Fatty Acid / Aromatic Acid (e.g., 4-Phenylbutyric Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase 4_Phenylbutanoyl_CoA This compound Acyl_CoA_Synthetase->4_Phenylbutanoyl_CoA ACBP ACBP 4_Phenylbutanoyl_CoA->ACBP Binding ACBP_Complex ACBP-Acyl-CoA Complex ACBP->ACBP_Complex Metabolism Lipid Metabolism ACBP_Complex->Metabolism Delivery Signaling Cell Signaling ACBP_Complex->Signaling Modulation Gene_Regulation Gene Regulation ACBP_Complex->Gene_Regulation Influence

Caption: Workflow of ACBP interaction with this compound.

ITC_Workflow Start Start: Prepare ACBP and This compound in ITC Buffer Load_Samples Load ACBP into Sample Cell Load this compound into Syringe Start->Load_Samples Run_Experiment Perform Titration Experiment (Inject Ligand into Protein) Load_Samples->Run_Experiment Record_Data Record Heat Changes for each Injection Run_Experiment->Record_Data Analyze_Data Integrate Raw Data and Fit to a Binding Model Record_Data->Analyze_Data Results Determine Thermodynamic Parameters (Kd, ΔH, n) Analyze_Data->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Conclusion

The study of how synthetic acyl-CoA analogs like this compound interact with ACBPs has the potential to provide valuable insights into the structural and functional determinants of ligand binding. While direct experimental data for this specific interaction is currently lacking, the protocols and general principles outlined in this document offer a robust starting point for researchers. The use of such probes can help to delineate the binding pocket specificity of different ACBP isoforms and may aid in the design of small molecule modulators for therapeutic purposes. It is important to note that the reactivity of phenyl-substituted acyl-CoAs could also lead to covalent protein modification, a factor that should be considered in the interpretation of experimental results.[7][8] Further research in this area is warranted to expand our understanding of ACBP biology.

References

Application Notes: Stable Isotope Labeling of 4-Phenylbutanoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutyrate (B1260699) (4-PBA) is a compound with a dual mechanism of action; it functions as a histone deacetylase (HDAC) inhibitor and as a chemical chaperone that can reduce endoplasmic reticulum (ER) stress.[1][2][3] Clinically, it is used as a prodrug to treat urea (B33335) cycle disorders.[4] Upon entering the body, 4-PBA is converted to its CoA thioester, 4-phenylbutanoyl-CoA, which is then metabolized via mitochondrial beta-oxidation to phenylacetyl-CoA.[1][4][5] Phenylacetyl-CoA conjugates with glutamine to form phenylacetylglutamine, a non-toxic product that is excreted in the urine, providing an alternative pathway for nitrogen waste disposal.[4][6]

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems.[7][8] By replacing one or more atoms in 4-PBA with a heavy isotope (e.g., ¹³C or ²H), researchers can track its conversion to this compound and its subsequent metabolites using mass spectrometry. This approach provides invaluable insights into the pharmacokinetics, metabolic flux, and downstream cellular effects of 4-PBA.

Applications

  • Metabolic Pathway Elucidation: Tracing the flow of isotope labels from 4-PBA to this compound and phenylacetyl-CoA can confirm and quantify the activity of the beta-oxidation pathway responsible for its metabolism.[5][6] This is critical for understanding its efficacy in urea cycle disorders and identifying potential metabolic bottlenecks.

  • Histone Acetylation Dynamics: As an HDAC inhibitor, 4-PBA increases histone acetylation.[9][10] However, its metabolite, phenylacetyl-CoA, can be further metabolized to acetyl-CoA, the direct donor for histone acetylation by histone acetyltransferases (HATs). Stable isotope tracing can differentiate between these two mechanisms by tracking whether the acetyl groups on histones are derived from the labeled 4-PBA backbone. This is analogous to studies where butyrate (B1204436) was found to be a carbon donor for histone acetylation.[11]

  • Drug Development and Pharmacokinetics: Labeled 4-PBA can be used as an internal standard for quantitative bioanalysis, allowing for precise measurement of the drug and its metabolites in plasma, tissues, and urine.[6] This is essential for determining absorption, distribution, metabolism, and excretion (ADME) profiles of new drug formulations.

  • Target Engagement and Efficacy Studies: By measuring the incorporation of labels into downstream metabolites or histone marks in response to therapeutic intervention, researchers can quantify the engagement of metabolic targets and correlate it with physiological outcomes.[12]

Metabolic Pathway of 4-Phenylbutyrate

The primary metabolic route for 4-PBA involves its conversion to this compound, followed by a single round of mitochondrial beta-oxidation.

G cluster_0 Cellular Uptake & Activation cluster_1 Mitochondrial β-Oxidation cluster_2 Downstream Fates cluster_3 Direct HDAC Inhibition 4-PBA_ext 4-Phenylbutyrate (Extracellular) 4-PBA_int 4-Phenylbutyrate (Intracellular) 4-PBA_ext->4-PBA_int Transport 4-PB-CoA This compound 4-PBA_int->4-PB-CoA Acyl-CoA Synthetase (ATP, CoA-SH) HDAC Histone Deacetylases (HDACs) 4-PBA_int->HDAC Inhibition PA-CoA Phenylacetyl-CoA 4-PB-CoA->PA-CoA MCAD (FAD -> FADH2) Acetyl-CoA Acetyl-CoA PA-CoA->Acetyl-CoA Further Metabolism (Potential) PAG Phenylacetylglutamine (Excreted) PA-CoA->PAG Glutamine Conjugation Acetylated_Histones Acetylated Histones Acetyl-CoA->Acetylated_Histones HATs Histones Histone Proteins HDAC->Histones Deacetylation G cluster_workflow Experimental Workflow start 1. Cell Culture Seed cells in 6-well plates labeling 2. Isotope Labeling Incubate with [13C]-4-PBA start->labeling extraction 3. Metabolite Extraction Quench metabolism and lyse cells with cold 5% SSA labeling->extraction centrifugation 4. Sample Clarification Centrifuge to pellet protein extraction->centrifugation supernatant 5. Supernatant Collection Collect acyl-CoA containing supernatant centrifugation->supernatant analysis 6. LC-MS/MS Analysis Inject sample for separation and detection supernatant->analysis data_proc 7. Data Processing Integrate peak areas for each labeled and unlabeled analyte analysis->data_proc interpretation 8. Biological Interpretation Calculate isotopic enrichment and assess metabolic flux data_proc->interpretation

References

Application Notes and Protocols for High-Throughput Screening Assays with 4-Phenylbutanoyl-CoA as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental post-translational modification that plays a crucial role in regulating protein function, localization, and signaling. The attachment of a 4-phenylbutanoyl group, a bulky aromatic acyl chain, to proteins is an area of growing interest in drug discovery and chemical biology. Identifying and characterizing enzymes that utilize 4-phenylbutanoyl-CoA as a substrate, as well as screening for their inhibitors, requires robust and sensitive high-throughput screening (HTS) assays.

These application notes provide detailed protocols for two distinct HTS-compatible assays designed to measure the activity of acyltransferases that may utilize this compound. The primary recommended method is a fluorescence-based assay due to its simplicity and continuous monitoring capabilities. An ELISA-based method is also presented as a viable alternative. These protocols are adapted from established assays for N-myristoyltransferase (NMT), an enzyme known to accommodate a degree of substrate variability. While direct evidence for widespread enzymatic use of this compound is emerging, these protocols provide a strong foundation for researchers to explore this novel post-translational modification.

Target Enzyme Class: Acyltransferases

The primary enzyme class expected to utilize this compound are acyltransferases, which catalyze the transfer of the 4-phenylbutanoyl group from Coenzyme A (CoA) to a substrate, typically a protein. A key candidate for adaptation is N-myristoyltransferase (NMT), which transfers myristic acid (a C14 fatty acid) from myristoyl-CoA to the N-terminal glycine (B1666218) of target proteins. The active site of NMT is known to accommodate some structural variations in the acyl-CoA substrate, making it a promising starting point for assays involving this compound.

Signaling Pathway

The general mechanism of protein acylation by an acyltransferase is depicted below. An acyl-CoA donor (in this case, this compound) and a protein substrate bind to the enzyme. The acyltransferase then facilitates the transfer of the acyl group to an amino acid residue (commonly N-terminal glycine for NMT) on the substrate protein, releasing Coenzyme A.

Acylation_Pathway cluster_0 Enzyme Active Site This compound This compound Acyltransferase Acyltransferase This compound->Acyltransferase Binds Protein Substrate Protein Substrate Protein Substrate->Acyltransferase Binds Acylated Protein Acylated Protein Acyltransferase->Acylated Protein Catalyzes Transfer CoA CoA Acyltransferase->CoA Releases

Caption: General signaling pathway of protein acylation.

Protocol 1: Fluorescence-Based HTS Assay for Acyltransferase Activity

This protocol is adapted from a continuous, fluorescence-based assay for N-myristoyltransferase (NMT) activity.[1][2] It measures the production of free Coenzyme A (CoA), a product of the acyl transfer reaction, using a thiol-reactive fluorescent probe, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM). The reaction of CPM with the thiol group of CoA results in a significant increase in fluorescence.

Experimental Workflow

Fluorescence_Assay_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution (384-well plate) cluster_2 Data Acquisition & Analysis A Prepare Assay Buffer H Add Acyltransferase, this compound, and CPM A->H B Prepare Recombinant Acyltransferase B->H C Prepare this compound C->H D Prepare Peptide Substrate J Initiate reaction with Peptide Substrate D->J E Prepare CPM Probe E->H F Prepare Test Compounds (Inhibitors) G Dispense Test Compounds/DMSO F->G G->H I Incubate H->I I->J K Measure Fluorescence (Ex/Em: 380/470 nm) J->K L Calculate Initial Velocity / Endpoint Fluorescence K->L M Determine IC50 values for inhibitors L->M

Caption: Experimental workflow for the fluorescence-based HTS assay.

Materials and Reagents
  • Enzyme: Recombinant human N-myristoyltransferase 1 (NMT1) or other candidate acyltransferase.

  • Acyl-CoA Substrate: this compound (synthesis may be required or custom ordered).

  • Peptide Substrate: A peptide with an N-terminal glycine, e.g., a peptide derived from the N-terminus of a known myristoylated protein like c-Src (H-Gly-Ser-Ser-Lys-Ser-Lys-Pro-Lys-NH2).

  • Fluorescent Probe: 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).

  • Assay Buffer: 50 mM HEPES pH 7.5, 1 mM DTT, 1 mM EDTA, 0.01% (v/v) Triton X-100.

  • Plates: Black, low-volume 384-well assay plates.

  • Control Inhibitor: A known NMT inhibitor (e.g., DDD85646) can be used to validate the assay.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 10X stock of Assay Buffer.

    • Dilute the acyltransferase to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically by titration.

    • Prepare a stock solution of this compound in water.

    • Prepare a stock solution of the peptide substrate in water.

    • Prepare a stock solution of CPM in DMSO.

    • Prepare serial dilutions of test compounds and control inhibitor in DMSO.

  • Assay Procedure (for a 20 µL final volume):

    • Add 200 nL of test compound in DMSO or DMSO alone (for controls) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the acyltransferase and CPM in Assay Buffer.

    • Add 5 µL of this compound solution in Assay Buffer.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the peptide substrate solution in Assay Buffer.

    • Immediately begin monitoring the fluorescence intensity (Excitation: ~380 nm, Emission: ~470 nm) at 1-minute intervals for 30-60 minutes at 25°C in a plate reader. For endpoint reads, incubate for a fixed time (e.g., 60 minutes) and then read the fluorescence.

  • Data Analysis:

    • For kinetic reads, calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • For endpoint reads, use the final fluorescence value.

    • Normalize the data to controls (0% inhibition for DMSO wells, 100% inhibition for a saturating concentration of a known inhibitor).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine IC50 values.

Quantitative Data Summary (Hypothetical Adaptation)

The following table provides expected ranges for assay parameters, adapted from literature values for myristoyl-CoA with NMT.[1] These values will need to be experimentally determined for this compound.

ParameterMyristoyl-CoA (Reference)This compound (Expected)
Enzyme Concentration 5-10 nMTo be determined (start with 10-50 nM)
Peptide Substrate (Km) 1-5 µMTo be determined
Acyl-CoA Substrate (Km) 5-10 µMTo be determined
CPM Concentration 5-10 µM5-10 µM
Z' Factor > 0.6To be determined

Protocol 2: ELISA-Based HTS Assay for Acyltransferase Activity

This protocol is an adaptation of an ELISA-based assay for NMT.[3] It involves the enzymatic transfer of an azide-modified 4-phenylbutanoic acid (4-azido-4-phenylbutanoic acid) to a biotinylated peptide substrate. The resulting acylated peptide is captured on a streptavidin-coated plate and detected using a HRP-conjugated antibody that recognizes the azide (B81097) group via click chemistry or a specific anti-azide antibody.

Experimental Workflow

ELISA_Assay_Workflow cluster_0 Enzymatic Reaction cluster_1 Capture & Detection cluster_2 Data Analysis A Incubate Acyltransferase, Azido-4-phenylbutanoyl-CoA, and Biotinylated Peptide B Transfer to Streptavidin-coated Plate A->B C Wash B->C D Add HRP-conjugated Detection Reagent C->D E Wash D->E F Add TMB Substrate E->F G Add Stop Solution F->G H Read Absorbance at 450 nm G->H I Determine IC50 values H->I

Caption: Experimental workflow for the ELISA-based HTS assay.

Materials and Reagents
  • Enzyme: Recombinant human NMT1 or other candidate acyltransferase.

  • Acyl-CoA Substrate: Azido-4-phenylbutanoyl-CoA (requires custom synthesis).

  • Peptide Substrate: Biotinylated peptide with an N-terminal glycine.

  • Plates: Streptavidin-coated 384-well plates.

  • Detection Reagent: HRP-conjugated anti-azide antibody or a click chemistry-based detection system (e.g., biotin-alkyne followed by Streptavidin-HRP).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 1 M H2SO4.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Assay Buffer: 50 mM HEPES pH 7.5, 1 mM DTT, 1 mM EDTA.

Experimental Protocol
  • Enzymatic Reaction (in a separate non-coated plate):

    • In each well, combine the acyltransferase, azido-4-phenylbutanoyl-CoA, biotinylated peptide substrate, and test compound in Assay Buffer.

    • Incubate for 60-120 minutes at 25°C.

  • Capture and Detection:

    • Transfer the reaction mixture to a streptavidin-coated 384-well plate.

    • Incubate for 60 minutes at room temperature to allow capture of the biotinylated peptide.

    • Wash the plate three times with Wash Buffer.

    • Add the HRP-conjugated detection reagent diluted in Wash Buffer.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Add Stop Solution to quench the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Normalize the data to controls and determine IC50 values as described in Protocol 1.

Quantitative Data Summary (Hypothetical Adaptation)
ParameterReference NMT ELISAThis compound (Expected)
Enzyme Concentration 10-50 nMTo be determined
Peptide Substrate Conc. 1-10 µMTo be determined
Acyl-CoA Substrate Conc. 5-20 µMTo be determined
Antibody Dilution 1:1000 - 1:5000To be determined
Z' Factor > 0.5To be determined

Conclusion

The provided protocols offer robust starting points for the development of high-throughput screening assays for enzymes that utilize this compound. The fluorescence-based assay is recommended for its simplicity and potential for kinetic measurements, while the ELISA-based method provides a sensitive alternative. It is crucial to empirically determine the optimal concentrations of enzyme and substrates, as well as to validate the assay with appropriate controls, to ensure reliable and reproducible results for inhibitor screening campaigns. These methods will facilitate the exploration of this novel post-translational modification and the discovery of new chemical probes and potential therapeutic agents.

References

Application Notes and Protocols for Determining Kinetic Parameters of Enzymes with 4-Phenylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Phenylbutanoyl-CoA is a key intermediate in the metabolism of 4-phenylbutyrate (B1260699) (4-PBA), a compound used in the treatment of urea (B33335) cycle disorders and investigated for its potential therapeutic effects in other diseases. The enzymatic processing of this compound is critical for its pharmacological activity and clearance. Understanding the kinetic parameters of enzymes that metabolize this substrate is essential for elucidating its mechanism of action, predicting potential drug-drug interactions, and designing novel therapeutics. This document provides detailed protocols for determining the kinetic parameters of enzymes acting on this compound, with a primary focus on medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in its β-oxidation pathway.

Key Enzyme: Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

MCAD (EC 1.3.99.3) is a mitochondrial enzyme that catalyzes the initial step of β-oxidation for medium-chain fatty acids. It has been identified as the primary enzyme responsible for the dehydrogenation of this compound.[1][2][3] The reaction involves the formation of a double bond between the α and β carbons of the acyl-CoA thioester.

Kinetic Parameters of Human MCAD with this compound

The following table summarizes the reported kinetic parameters for the interaction of human MCAD with this compound, compared to a typical medium-chain substrate, octanoyl-CoA.

SubstrateKm (µM)Catalytic Efficiency (kcat/Km) (mM-1s-1)Apparent Dissociation Constant (KD app) (µM)
This compound 5.30.22.16
Octanoyl-CoA 2.84.00.12

Data sourced from a study on the involvement of MCAD in phenylbutyrate metabolism.[4]

Experimental Protocols

Synthesis of this compound

The substrate, this compound, can be synthesized from its corresponding carboxylic acid, 4-phenylbutanoic acid, which is commercially available. A common method involves the activation of the carboxylic acid to a mixed anhydride (B1165640), followed by reaction with coenzyme A.[5][6]

Materials:

  • 4-phenylbutanoic acid

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A (free acid or trilithium salt)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3) solution (0.5 M)

  • Liquid nitrogen

  • Lyophilizer

  • HPLC system for purification

Protocol:

  • Dissolve 4-phenylbutanoic acid in anhydrous THF.

  • Cool the solution to 4°C in an ice bath.

  • Add triethylamine and ethyl chloroformate to the reaction mixture to form the mixed anhydride. Stir for 45 minutes at 4°C.

  • In a separate tube, dissolve Coenzyme A in a 0.5 M sodium bicarbonate solution.

  • Add the Coenzyme A solution to the mixed anhydride reaction mixture.

  • Allow the reaction to proceed for 45 minutes at room temperature with stirring.

  • Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight to remove the solvent.

  • The resulting crude this compound can be purified by reversed-phase HPLC.

  • The concentration of the purified this compound should be determined spectrophotometrically using the extinction coefficient for the thioester bond.

Determination of Kinetic Parameters using the Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

The activity of acyl-CoA dehydrogenases, including MCAD, can be measured using the ETF fluorescence reduction assay.[4][7][8] This assay monitors the decrease in the intrinsic fluorescence of ETF as it is reduced by the acyl-CoA dehydrogenase upon oxidation of the acyl-CoA substrate.

Materials:

  • Purified recombinant human MCAD

  • Purified recombinant electron transfer flavoprotein (ETF) (porcine or human)[7][8]

  • This compound (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.6, containing 100 mM KCl and 0.5 mM EDTA)

  • Glucose

  • Glucose oxidase

  • Catalase

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~340 nm, Emission: ~490 nm)[7]

  • Anaerobic chamber or an enzymatic oxygen scavenging system

Protocol:

  • Preparation of the Anaerobic Assay System: To prevent re-oxidation of the reduced ETF by molecular oxygen, the assay must be performed under anaerobic conditions. This can be achieved either by working in an anaerobic chamber or by using an enzymatic oxygen scavenging system (glucose, glucose oxidase, and catalase) in the reaction mixture.[7]

  • Reaction Mixture Preparation: In a quartz cuvette or a 96-well microplate, prepare the reaction mixture containing the assay buffer, ETF, and the oxygen scavenging system (if used). The final volume can be adjusted (e.g., 200 µL for a microplate).[7]

  • Enzyme Addition: Add a known concentration of the MCAD enzyme to the reaction mixture.

  • Initiation of the Reaction: Initiate the reaction by adding varying concentrations of the this compound substrate.

  • Fluorescence Monitoring: Immediately begin monitoring the decrease in ETF fluorescence over time. The initial rate of the reaction (the linear phase) is determined for each substrate concentration.

  • Data Analysis:

    • Plot the initial reaction rates against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).

    • The turnover number (kcat) can be calculated by dividing Vmax by the enzyme concentration.

    • The catalytic efficiency is then determined as the ratio of kcat to Km.

Visualizations

Experimental Workflow for Kinetic Parameter Determination

G cluster_prep Preparation cluster_assay ETF Fluorescence Reduction Assay cluster_analysis Data Analysis sub_syn Synthesis of This compound reaction_setup Prepare Anaerobic Reaction Mixture (Buffer, ETF, O2 Scavenger) sub_syn->reaction_setup Substrate enz_prep Purification of MCAD and ETF add_mcad Add MCAD Enzyme enz_prep->add_mcad Enzymes reaction_setup->add_mcad add_sub Add Varying Concentrations of this compound add_mcad->add_sub monitor Monitor Fluorescence Decrease over Time add_sub->monitor plot_data Plot Initial Rates vs. [Substrate] monitor->plot_data fit_mm Fit to Michaelis-Menten Equation plot_data->fit_mm calc_params Calculate Km, Vmax, kcat, kcat/Km fit_mm->calc_params

Caption: Workflow for determining enzyme kinetic parameters.

Metabolic Pathway of 4-Phenylbutyrate β-Oxidation

G cluster_pathway Mitochondrial β-Oxidation of 4-Phenylbutyrate PBA 4-Phenylbutyrate PB_CoA This compound PBA->PB_CoA Acyl-CoA Synthetase MCAD MCAD PB_CoA->MCAD PB_enoyl_CoA 4-Phenyl-2-enoyl-CoA Hydratase Enoyl-CoA Hydratase PB_enoyl_CoA->Hydratase PHB_CoA 4-Phenyl-3-hydroxybutanoyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase PHB_CoA->Dehydrogenase PKB_CoA 4-Phenyl-3-ketobutanoyl-CoA Thiolase β-Ketothiolase PKB_CoA->Thiolase PA_CoA Phenylacetyl-CoA Acetyl_CoA Acetyl-CoA MCAD->PB_enoyl_CoA Hydratase->PHB_CoA Dehydrogenase->PKB_CoA Thiolase->PA_CoA Thiolase->Acetyl_CoA

Caption: Mitochondrial β-oxidation pathway of 4-phenylbutyrate.

References

Application Notes and Protocols: Utilizing 4-Phenylbutanoyl-CoA to Elucidate the Mechanism of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acyl-CoA dehydrogenase (MCAD) is a critical flavoenzyme in the mitochondrial β-oxidation of medium-chain fatty acids.[1] Genetic deficiencies in MCAD can lead to severe metabolic disorders.[2] Understanding the catalytic mechanism and substrate specificity of MCAD is paramount for developing therapeutic interventions. 4-Phenylbutanoyl-CoA, a synthetic substrate analog, serves as a valuable tool for probing the active site and reaction mechanism of MCAD.[3][4] These application notes provide a comprehensive guide, including quantitative data, detailed experimental protocols, and mechanistic diagrams, for the use of this compound in studying MCAD.

Quantitative Data Summary

The following table summarizes the kinetic parameters of human MCAD with its physiological substrate, octanoyl-CoA, and the analog, this compound. This data is essential for comparative analysis and for designing experiments to investigate the enzyme's mechanism.[3]

SubstrateApparent Dissociation Constant (KD app) (μM)Michaelis Constant (Km) (μM)Catalytic Efficiency (kcat/Km) (mM-1s-1)
Octanoyl-CoA0.12[3]2.8[3]4.0[3]
This compound2.16[3]5.3[3]0.2[3]

Experimental Protocols

Anaerobic Titration of MCAD with this compound

This protocol is used to determine the apparent dissociation constant (KD app) by monitoring changes in the MCAD absorption spectrum upon substrate binding.[3]

Materials:

  • Purified recombinant human MCAD

  • This compound solution

  • Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.5, degassed)

  • Spectrophotometer equipped with an anaerobic cuvette

Protocol:

  • Prepare a solution of purified MCAD in the anaerobic buffer within an anaerobic glovebox.

  • Record the initial absorption spectrum of the MCAD solution from 300 to 600 nm.

  • Add small aliquots of the this compound solution to the MCAD solution.

  • After each addition, allow the system to equilibrate and record the absorption spectrum.

  • Continue the titration until no further spectral changes are observed, indicating saturation of the enzyme.

  • The spectral changes, particularly the development of a charge-transfer complex, are used to calculate the KD app.[3][4]

MCAD Activity Measurement using the ETF Fluorescence Reduction Assay

This assay measures the reductive half-reaction of MCAD by monitoring the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the enzyme-substrate complex.[3][5][6]

Materials:

  • Purified recombinant human MCAD

  • Purified recombinant electron transfer flavoprotein (ETF)

  • This compound solution

  • Anaerobic reaction buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EGTA, degassed)

  • Glucose, glucose oxidase, and catalase for enzymatic oxygen removal[5]

  • Fluorometer or microplate reader with fluorescence capabilities

Protocol:

  • Prepare a reaction mixture containing the anaerobic reaction buffer, glucose, glucose oxidase, and catalase in a sealed, anaerobic cuvette or a 96-well microplate.[5]

  • Add purified ETF to the reaction mixture.

  • Initiate the reaction by adding a known concentration of MCAD and this compound.

  • Monitor the decrease in ETF fluorescence over time (Excitation: ~380 nm, Emission: ~495 nm).

  • The initial rate of fluorescence decrease is proportional to the MCAD activity.

  • Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at varying substrate concentrations.

Visualizations

experimental_workflow cluster_purification Protein Purification cluster_assays Biochemical Assays cluster_data Data Analysis cluster_results Results p1 Recombinant Human MCAD a1 Anaerobic Titration p1->a1 a2 ETF Fluorescence Reduction Assay p1->a2 p2 Recombinant ETF p2->a2 d1 Spectral Analysis a1->d1 d2 Kinetic Analysis a2->d2 r1 KD app d1->r1 r2 Km, kcat, kcat/Km d2->r2

Caption: Experimental workflow for studying MCAD with this compound.

mcad_mechanism cluster_enzyme MCAD Active Site cluster_substrate Substrate Binding cluster_complex Enzyme-Substrate Complex cluster_reaction Reductive Half-Reaction MCAD MCAD-FAD ES_Complex MCAD-FAD :: this compound MCAD->ES_Complex Glu376 Glu376 (Catalytic Base) Proton_Abstraction α-Proton Abstraction Glu376->Proton_Abstraction Substrate This compound Substrate->ES_Complex Binds to active site ES_Complex->Proton_Abstraction Catalyzed by Glu376 Hydride_Transfer β-Hydride Transfer Proton_Abstraction->Hydride_Transfer Reduced_Enzyme MCAD-FADH2 Hydride_Transfer->Reduced_Enzyme FAD -> FADH2 Product 4-Phenyl-2-butenoyl-CoA Hydride_Transfer->Product Product Release Reduced_Enzyme->MCAD Re-oxidation ETF ETF (ox) Reduced_Enzyme->ETF Electron Transfer ETF_red ETF (red) ETF->ETF_red

Caption: Proposed mechanism of MCAD with this compound.

References

Application Notes and Protocols for the Synthesis and Use of Radiolabeled 4-Phenylbutanoyl-CoA in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutanoyl-CoA is a key metabolic intermediate and a molecule of interest in the study of various enzymatic pathways and protein-ligand interactions. The use of its radiolabeled form is indispensable for sensitive and quantitative in vitro binding assays, which are crucial for drug discovery and the characterization of novel protein functions. These application notes provide detailed protocols for the synthesis of radiolabeled this compound and its application in filter binding and scintillation proximity assays.

Synthesis of Radiolabeled this compound

The synthesis of radiolabeled this compound is a two-step process involving the acquisition of radiolabeled 4-phenylbutyric acid followed by its conversion to the corresponding Coenzyme A (CoA) thioester.

Part 1: Obtaining Radiolabeled 4-Phenylbutyric Acid

For the synthesis of radiolabeled this compound, a radiolabeled precursor, such as [¹⁴C]-4-phenylbutyric acid or [³H]-4-phenylbutyric acid, is required. While custom synthesis by specialized commercial vendors is the most common route, stable-isotope labeled versions like deuterated (d11) or ¹³C-labeled 4-phenylbutyric acid are also available and can be useful for mass spectrometry-based assays.

Protocol for Non-Radiolabeled 4-Phenylbutyric Acid Synthesis (for reference)

A common method for the synthesis of 4-phenylbutyric acid involves the reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride, followed by neutralization with a base.

Part 2: Synthesis of Radiolabeled this compound

Two primary methods are employed for the synthesis of acyl-CoA esters: chemical synthesis and enzymatic synthesis.

Method 1: Chemical Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This method involves the activation of the carboxylic acid group of radiolabeled 4-phenylbutyric acid with CDI to form a reactive acyl-imidazole intermediate, which then reacts with the free thiol group of Coenzyme A.

Experimental Protocol: Chemical Synthesis of [¹⁴C]-4-Phenylbutanoyl-CoA

Materials:

  • [¹⁴C]-4-Phenylbutyric acid (specific activity ≥ 50 mCi/mmol)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A, lithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • 0.5 M Sodium bicarbonate buffer (pH 8.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase HPLC system with a C18 column

  • Scintillation counter

Procedure:

  • Activation of [¹⁴C]-4-Phenylbutyric Acid:

    • In a dry glass vial, dissolve 10 µmol of [¹⁴C]-4-phenylbutyric acid in 500 µL of anhydrous THF.

    • Add 12 µmol of CDI to the solution and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Thioesterification with Coenzyme A:

    • In a separate vial, dissolve 15 µmol of Coenzyme A lithium salt in 500 µL of 0.5 M sodium bicarbonate buffer (pH 8.0).

    • Add the Coenzyme A solution to the activated [¹⁴C]-4-phenylbutyric acid solution.

    • Add 5 µL of TEA to the reaction mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the aqueous phase three times with an equal volume of ethyl acetate.

    • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

    • Purify the resulting [¹⁴C]-4-phenylbutanoyl-CoA by reverse-phase HPLC using a C18 column and a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

    • Collect fractions and determine the radioactivity of each fraction using a scintillation counter.

    • Pool the radioactive fractions containing the product and lyophilize to obtain the purified [¹⁴C]-4-phenylbutanoyl-CoA.

  • Quantification and Storage:

    • Determine the concentration of the purified product by measuring its absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).

    • Confirm the radiochemical purity by analytical HPLC with radioactivity detection.

    • Store the purified product in a suitable buffer at -80°C.

Method 2: Enzymatic Synthesis using Acyl-CoA Synthetase

This method utilizes an acyl-CoA synthetase enzyme to catalyze the formation of the thioester bond between radiolabeled 4-phenylbutyric acid and Coenzyme A in an ATP-dependent manner. This method is often preferred for its high specificity and milder reaction conditions.

Experimental Protocol: Enzymatic Synthesis of [¹⁴C]-4-Phenylbutanoyl-CoA

Materials:

  • [¹⁴C]-4-Phenylbutyric acid (specific activity ≥ 50 mCi/mmol)

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a recombinant source with activity towards medium-chain fatty acids)

  • Dithiothreitol (DTT)

  • Reverse-phase HPLC system with a C18 column

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the following reaction mixture:

      • 100 mM Tris-HCl (pH 7.5)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM Coenzyme A

      • 0.5 mM [¹⁴C]-4-Phenylbutyric acid

      • 1 mM DTT

      • 1-5 units of Acyl-CoA Synthetase

    • Bring the final volume to 1 mL with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination and Purification:

    • Terminate the reaction by adding 100 µL of 10% trichloroacetic acid (TCA).

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

    • Purify the [¹⁴C]-4-phenylbutanoyl-CoA from the supernatant using reverse-phase HPLC as described in the chemical synthesis protocol.

  • Quantification and Storage:

    • Quantify and store the purified product as described in the chemical synthesis protocol.

Diagrams

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_purification Purification & Analysis C14_PBA [14C]-4-Phenylbutyric Acid Activated_PBA Acyl-imidazole Intermediate C14_PBA->Activated_PBA Activation CDI CDI CDI->Activated_PBA C14_PB_CoA_Chem [14C]-4-Phenylbutanoyl-CoA Activated_PBA->C14_PB_CoA_Chem Thioesterification CoA_Chem Coenzyme A CoA_Chem->C14_PB_CoA_Chem HPLC Reverse-Phase HPLC C14_PB_CoA_Chem->HPLC C14_PBA_Enz [14C]-4-Phenylbutyric Acid C14_PB_CoA_Enz [14C]-4-Phenylbutanoyl-CoA C14_PBA_Enz->C14_PB_CoA_Enz CoA_Enz Coenzyme A CoA_Enz->C14_PB_CoA_Enz ATP ATP ATP->C14_PB_CoA_Enz ACSL Acyl-CoA Synthetase ACSL->C14_PB_CoA_Enz Catalysis C14_PB_CoA_Enz->HPLC Quant Quantification (A260 & Scintillation) HPLC->Quant Store Storage (-80°C) Quant->Store

Caption: Workflow for the synthesis of radiolabeled this compound.

Binding Assays Using Radiolabeled this compound

Radiolabeled this compound can be used in various binding assays to study its interaction with proteins, such as acyl-CoA binding proteins (ACBPs) or enzymes for which it is a substrate or inhibitor.

Assay 1: Filter Binding Assay

This is a classic and robust method for measuring the binding of a radiolabeled ligand to a protein. The principle relies on the ability of nitrocellulose filters to bind proteins while allowing unbound small molecules to pass through.

Experimental Protocol: Filter Binding Assay

Materials:

  • Purified protein of interest (e.g., Acyl-CoA Binding Protein)

  • [¹⁴C]-4-Phenylbutanoyl-CoA

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 1 mM DTT)

  • Wash Buffer (same as Binding Buffer, but ice-cold)

  • Nitrocellulose filters (0.45 µm pore size)

  • Vacuum filtration manifold

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Binding Reaction:

    • Set up a series of binding reactions in microcentrifuge tubes. Each reaction should have a final volume of 100 µL.

    • Total Binding: Add a fixed concentration of [¹⁴C]-4-phenylbutanoyl-CoA (e.g., 10 nM) and varying concentrations of the purified protein.

    • Non-specific Binding: In a separate set of tubes, add the same concentration of [¹⁴C]-4-phenylbutanoyl-CoA and protein, plus a high concentration of non-radiolabeled this compound (e.g., 10 µM) to saturate the specific binding sites.

    • Control: A reaction with [¹⁴C]-4-phenylbutanoyl-CoA but no protein.

    • Incubate the reactions at room temperature for 30-60 minutes to reach equilibrium.

  • Filtration:

    • Pre-soak the nitrocellulose filters in ice-cold Wash Buffer.

    • Assemble the vacuum filtration manifold with the pre-soaked filters.

    • Apply the reaction mixtures to the filters under gentle vacuum.

    • Wash each filter rapidly with 3 x 1 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place each filter in a scintillation vial.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the specific binding as a function of protein concentration to determine the dissociation constant (Kd).

Assay 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a separation step. It utilizes scintillant-impregnated beads that emit light when a radiolabeled molecule binds to a protein immobilized on the bead surface.

Experimental Protocol: Scintillation Proximity Assay

Materials:

  • His-tagged purified protein of interest

  • [³H]-4-Phenylbutanoyl-CoA (³H is often preferred for SPA due to its lower energy beta particles)

  • Nickel-chelate (Ni-NTA) SPA beads

  • SPA Buffer (e.g., PBS pH 7.4, 0.1% BSA)

  • White, opaque 96-well or 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Protein Immobilization:

    • In a microcentrifuge tube, mix the His-tagged protein with Ni-NTA SPA beads in SPA Buffer.

    • Incubate for 1 hour at room temperature with gentle agitation to allow the protein to bind to the beads.

  • Binding Assay:

    • Dispense the protein-bead slurry into the wells of a white, opaque microplate.

    • Add [³H]-4-phenylbutanoyl-CoA to the wells. For competition assays, also add varying concentrations of a non-radiolabeled competitor.

    • Incubate the plate for 1-2 hours at room temperature.

  • Measurement:

    • Measure the light output from each well using a microplate scintillation counter.

  • Data Analysis:

    • For saturation binding, plot the signal against the concentration of [³H]-4-phenylbutanoyl-CoA to determine Kd and Bmax.

    • For competition assays, plot the signal against the concentration of the competitor to determine the IC₅₀.

Diagrams

Binding_Assay_Workflows cluster_filter Filter Binding Assay cluster_spa Scintillation Proximity Assay (SPA) F_Mix Mix [14C]-Ligand, Protein, and Competitor F_Incubate Incubate to Equilibrium F_Mix->F_Incubate F_Filter Vacuum Filtration on Nitrocellulose F_Incubate->F_Filter F_Wash Wash to Remove Unbound Ligand F_Filter->F_Wash F_Count Scintillation Counting F_Wash->F_Count F_Analyze Data Analysis (Kd, IC50) F_Count->F_Analyze S_Immobilize Immobilize Protein on SPA Beads S_Mix Mix Beads, [3H]-Ligand, and Competitor in Plate S_Immobilize->S_Mix S_Incubate Incubate S_Mix->S_Incubate S_Read Read Plate in Scintillation Counter S_Incubate->S_Read S_Analyze Data Analysis (Kd, IC50) S_Read->S_Analyze

Caption: Workflows for filter binding and scintillation proximity assays.

Data Presentation

The quantitative data obtained from binding assays should be summarized in a clear and structured format for easy comparison.

Table 1: Saturation Binding Data for [¹⁴C]-4-Phenylbutanoyl-CoA with Acyl-CoA Binding Protein (ACBP)

[¹⁴C]-4-Phenylbutanoyl-CoA (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.155050500
0.52,5002502,250
1.04,8005004,300
5.015,0002,50012,500
10.022,0005,00017,000
20.028,00010,00018,000
50.031,00025,0006,000

Derived Parameters:

  • Kd: 5.5 nM

  • Bmax: 19,500 CPM

Table 2: Competition Binding Data for Inhibitors of [¹⁴C]-4-Phenylbutanoyl-CoA Binding to ACBP

InhibitorIC₅₀ (µM)
Unlabeled this compound0.015
Palmitoyl-CoA0.12
Compound X1.8
Compound Y25.4

Signaling Pathway Diagram

While this compound is a metabolite, it can influence signaling pathways by modulating the activity of enzymes or the availability of substrates for post-translational modifications. The following diagram illustrates a hypothetical pathway where an acyl-CoA synthetase (ACSL) produces this compound, which then binds to an Acyl-CoA Binding Protein (ACBP). This complex can have downstream effects, such as influencing gene transcription.

Signaling_Pathway cluster_cell Cellular Environment PBA 4-Phenylbutyrate ACSL Acyl-CoA Synthetase (ACSL) PBA->ACSL CoA Coenzyme A CoA->ACSL PB_CoA This compound ACSL->PB_CoA ATP -> AMP + PPi ACBP Acyl-CoA Binding Protein (ACBP) PB_CoA->ACBP Complex ACBP-PB-CoA Complex PB_CoA->Complex ACBP->Complex Nucleus Nucleus Complex->Nucleus Modulation Transcription Gene Transcription Nucleus->Transcription

Caption: Hypothetical signaling role of this compound.

Application of 4-Phenylbutanoyl-CoA in Drug Discovery for Metabolic Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, represent a growing global health crisis. A key pathological feature of these conditions is cellular stress, particularly endoplasmic reticulum (ER) stress, which disrupts protein folding and cellular homeostasis, leading to insulin (B600854) resistance and inflammation. 4-phenylbutyrate (B1260699) (4-PBA), a prodrug that is converted in the body to its active form, 4-phenylbutanoyl-CoA, has emerged as a promising therapeutic agent.[1] It functions as a chemical chaperone to alleviate ER stress and as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression.[1][2][3] These dual mechanisms of action make this compound a compelling molecule for drug discovery in the context of metabolic diseases.

This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in metabolic disorders.

Mechanisms of Action

This compound exerts its therapeutic effects through two primary mechanisms:

  • Chemical Chaperone Activity: By facilitating proper protein folding, this compound mitigates the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, thereby reducing ER stress.[2][4][5] This is crucial in metabolic disorders where excessive nutrients can overwhelm the ER's folding capacity.

  • Histone Deacetylase (HDAC) Inhibition: As an HDAC inhibitor, this compound modulates gene transcription by promoting a more open chromatin structure, which can lead to the expression of genes involved in improved metabolic control.[2][3][6]

These activities collectively contribute to improved insulin sensitivity, enhanced β-cell function, and reduced inflammation.[7][8][9]

Key Applications in Metabolic Disorder Research

  • Alleviation of Insulin Resistance: Studies have demonstrated that 4-PBA can improve both hepatic and peripheral insulin resistance induced by high-fat diets or elevated free fatty acids.[10][11]

  • Protection of Pancreatic β-cells: By reducing ER stress, this compound can protect pancreatic β-cells from apoptosis and improve their function.[8]

  • Reduction of Hyperglycemia: In animal models of type 2 diabetes and obesity, oral administration of 4-PBA has been shown to significantly reduce hyperglycemia.[7][12]

  • Modulation of Lipid and Amino Acid Metabolism: Research indicates that 4-PBA can influence lipid and amino acid metabolism, contributing to its overall beneficial effects on metabolic health.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of 4-PBA.

Table 1: Preclinical Efficacy of 4-PBA in Animal Models of Metabolic Disorders

Animal ModelTreatment RegimenKey FindingsReference
Obese (Avy) mice with hIAPP overexpressionOral 4-PBAStrongly reduced severe hyperglycemia in fasting and fed conditions.[7][12]
Rats with high-fat diet/streptozotocin-induced type 2 diabetes4-PBA treatmentSignificantly improved hyperglycemia and dyslipidemia; increased antioxidant capacity.[9]
Rats with free fatty acid-induced hepatic insulin resistanceIntravenous 4-PBA co-infusionNormalized peripheral insulin resistance and improved hepatic insulin resistance.[10]

Table 2: Clinical Studies of 4-PBA in Metabolic Disorders

Study PopulationTreatment RegimenKey FindingsReference
Overweight or obese nondiabetic men7.5 g/day oral 4-PBA for 2 weeksPartially ameliorated lipid-induced reduction in the disposition index (a measure of β-cell function).[11]
Patients with urea (B33335) cycle disordersSwitch from other nitrogen scavengers to glycerol (B35011) phenylbutyrate (GPB)Significant reduction in ammonia (B1221849) and glutamine levels; reduced rate of hyperammonemic crises.[14]
Children with STXBP1 and SLC6A1 mutationsOpen-label study with glycerol phenylbutyrateImproved seizure control in a majority of participants.[15][16]

Experimental Protocols

This section provides detailed protocols for key experiments commonly used to evaluate the efficacy of this compound (administered as 4-PBA) in metabolic disorder research.

Protocol 1: In Vitro Evaluation of 4-PBA on ER Stress in a Cellular Model

Objective: To determine the effect of 4-PBA on markers of ER stress in a relevant cell line (e.g., hepatocytes, adipocytes, or pancreatic β-cells) treated with an ER stress inducer like tunicamycin (B1663573) or thapsigargin (B1683126).

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1, INS-1E)

  • Cell culture medium and supplements

  • 4-Phenylbutyric acid (4-PBA)

  • ER stress inducer (e.g., tunicamycin, thapsigargin)

  • Reagents for Western blotting (primary antibodies against GRP78, CHOP, p-IRE1α, ATF4; secondary antibodies)

  • Reagents for qRT-PCR (primers for GRP78, CHOP, XBP1s)

  • Lysis buffer, protease, and phosphatase inhibitors

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of 4-PBA (e.g., 0.5 mM, 1 mM, 5 mM) for 2-4 hours.

    • Induce ER stress by adding tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 100-300 nM) to the media and incubate for a specified time (e.g., 6-24 hours). Include appropriate vehicle controls.

  • Protein Analysis (Western Blot):

    • Lyse cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against ER stress markers overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from cells and synthesize cDNA.

    • Perform quantitative real-time PCR using primers for ER stress-related genes.

    • Normalize expression levels to a housekeeping gene (e.g., GAPDH, β-actin).

Protocol 2: In Vivo Evaluation of 4-PBA in a Mouse Model of Diet-Induced Obesity and Insulin Resistance

Objective: To assess the effect of 4-PBA on glucose homeostasis and insulin sensitivity in mice fed a high-fat diet (HFD).

Materials:

  • Male C57BL/6J mice

  • High-fat diet (e.g., 60% kcal from fat) and control chow diet

  • 4-Phenylbutyric acid (4-PBA)

  • Glucometer and glucose test strips

  • Insulin

  • Reagents for glucose and insulin tolerance tests

  • Equipment for tissue collection and processing

Procedure:

  • Animal Model Development:

    • Feed mice a HFD for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

  • 4-PBA Administration:

    • Administer 4-PBA to a subset of HFD-fed mice, typically through oral gavage (e.g., 1 g/kg/day) or in the drinking water, for a period of 4-8 weeks.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): Fast mice for 4 hours, then administer an IP injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Tissue Analysis:

    • At the end of the study, euthanize mice and collect tissues (liver, adipose tissue, skeletal muscle) for analysis of insulin signaling pathways (e.g., Akt phosphorylation via Western blot) and gene expression.

Protocol 3: Quantification of 4-PBA in Cell Culture Media using LC-HRMS

Objective: To accurately measure the concentration of 4-PBA in cell culture media to understand its absorption and stability.[17][18][19]

Materials:

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system

  • Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm) column or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • 4-Phenylbutyric acid (4-PBA) standard

  • Internal Standard: 4-(4-Nitrophenyl)-Butyric Acid

  • Cell culture media samples

Procedure:

  • Sample Preparation:

    • Collect cell culture media at different time points after 4-PBA administration.

    • Prepare calibration standards of 4-PBA in the same type of cell culture medium.

    • Add the internal standard to all samples and standards.

  • LC-HRMS Analysis:

    • Inject samples onto the LC-HRMS system.

    • Use a step gradient elution with the specified mobile phases.

    • Perform mass acquisition in selected ion monitoring (SIM) in negative mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of 4-PBA to the internal standard against the concentration of the standards.

    • Determine the concentration of 4-PBA in the unknown samples from the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to the application of this compound.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_PBA 4-PBA Intervention Unfolded Proteins Unfolded Proteins Bip Bip Unfolded Proteins->Bip activates PERK PERK Bip->PERK releases IRE1a IRE1a Bip->IRE1a releases ATF6 ATF6 Bip->ATF6 releases eIF2a eIF2a PERK->eIF2a phosphorylates XBP1 mRNA XBP1 mRNA IRE1a->XBP1 mRNA splices ATF6 (cleaved) ATF6 (cleaved) ATF6->ATF6 (cleaved) cleavage 4-PBA 4-PBA 4-PBA->Unfolded Proteins reduces accumulation 4-PBA->Bip promotes folding ATF4 ATF4 eIF2a->ATF4 translation CHOP CHOP ATF4->CHOP transcription Apoptosis Apoptosis CHOP->Apoptosis XBP1s XBP1s XBP1 mRNA->XBP1s translation ER Chaperones ER Chaperones XBP1s->ER Chaperones upregulates ATF6 (cleaved)->ER Chaperones upregulates HDAC_Inhibition_Pathway cluster_Nucleus Nucleus 4-PBA 4-PBA HDAC HDAC 4-PBA->HDAC inhibits Histones Histones HDAC->Histones deacetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones acetylation DNA DNA Gene Transcription Gene Transcription DNA->Gene Transcription enables Acetylated Histones->DNA loosens chromatin Experimental_Workflow Start Start Induce Metabolic Disorder Model Induce Metabolic Disorder Model Start->Induce Metabolic Disorder Model Administer 4-PBA Administer 4-PBA Induce Metabolic Disorder Model->Administer 4-PBA Metabolic Phenotyping Metabolic Phenotyping Administer 4-PBA->Metabolic Phenotyping Tissue Collection Tissue Collection Metabolic Phenotyping->Tissue Collection Biochemical & Molecular Analysis Biochemical & Molecular Analysis Tissue Collection->Biochemical & Molecular Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical & Molecular Analysis->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

References

Application Notes and Protocols for the In Situ Generation of 4-Phenylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutanoyl-CoA is a critical intermediate in the metabolism of 4-phenylbutyrate (B1260699), a compound investigated for its therapeutic potential in a range of diseases, including urea (B33335) cycle disorders and certain cancers. The study of enzymes that metabolize this compound, such as those in the fatty acid β-oxidation pathway, requires a reliable source of this substrate. Chemical synthesis of CoA esters can be complex, with issues of stability and purity. An effective alternative is the in situ enzymatic generation of this compound from its corresponding carboxylic acid, 4-phenylbutyrate.

This approach provides a continuous supply of the active substrate within the reaction mixture, which is particularly advantageous for coupled enzyme assays where the product of one reaction is the substrate for the next. This application note provides a detailed protocol for the in situ generation of this compound using a medium-chain acyl-CoA synthetase and its subsequent use in a coupled assay to measure the activity of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in its metabolic pathway.[1][2]

Principle of In Situ Generation

The enzymatic synthesis of this compound is an ATP-dependent reaction catalyzed by an acyl-CoA synthetase (or ligase). The enzyme facilitates the ligation of 4-phenylbutyrate to coenzyme A (CoA), forming the thioester this compound and releasing AMP and pyrophosphate (PPi). Medium-chain acyl-CoA synthetases are suitable for this conversion. The overall reaction is as follows:

4-Phenylbutyrate + CoA + ATP → this compound + AMP + PPi

This generated this compound can then be directly utilized by a second enzyme in the assay mixture, allowing for the real-time monitoring of the second enzyme's activity.

Experimental Protocols

Protocol 1: In Situ Enzymatic Generation of this compound

This protocol describes the basic setup for producing this compound in a reaction mixture. The yield and reaction kinetics should be optimized empirically by monitoring the depletion of CoA or the formation of the product via HPLC analysis.

Materials:

  • 4-phenylbutyric acid

  • Coenzyme A, trilithium salt (CoA)

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • HEPES or Potassium Phosphate buffer (pH 7.0-7.5)

  • Recombinant or purified Medium-Chain Acyl-CoA Synthetase (MCAS)

  • Nuclease-free water

Procedure:

  • Prepare a stock solution of 4-phenylbutyrate: Dissolve 4-phenylbutyric acid in the chosen buffer to a final concentration of 100 mM. Adjust the pH to ~7.5 with NaOH if necessary.

  • Prepare a reaction master mix (excluding the enzyme): In a microcentrifuge tube, combine the following reagents to the indicated final concentrations. The total volume can be scaled as needed.

ReagentStock ConcentrationFinal ConcentrationVolume for 1 mL reaction
HEPES Buffer (pH 7.5)1 M100 mM100 µL
4-Phenylbutyrate100 mM1 mM10 µL
Coenzyme A50 mM0.5 mM10 µL
ATP100 mM5 mM50 µL
MgCl₂1 M10 mM10 µL
Nuclease-free water--810 µL
  • Initiate the reaction: Add Medium-Chain Acyl-CoA Synthetase to the master mix to a final concentration of 1-5 µM (this should be optimized).

  • Incubate the reaction: Incubate at 37°C for 30-60 minutes.

  • (Optional) Monitor product formation: To determine the yield and reaction rate, aliquots can be taken at various time points, the reaction quenched with an acid (e.g., perchloric acid), and the sample analyzed by reverse-phase HPLC.

Protocol 2: Coupled Enzyme Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

This protocol utilizes the in situ generation of this compound to measure the activity of MCAD. The activity of MCAD is monitored by measuring the reduction of its electron acceptor, electron transfer flavoprotein (ETF), which results in a decrease in ETF's intrinsic fluorescence.[1][2]

Materials:

  • All materials from Protocol 1.

  • Purified recombinant human Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

  • Purified Electron Transfer Flavoprotein (ETF).

  • Fluorometer capable of excitation at 380 nm and emission scanning from 400-600 nm, or fixed at 492 nm.

  • Anaerobic chamber or system for creating an anaerobic environment (optional, but recommended for precise kinetic measurements).

Procedure:

  • Prepare the coupled reaction mixture: In a quartz fluorescence cuvette, prepare the reaction mixture from Protocol 1.

  • Add downstream reaction components: To the same cuvette, add purified ETF to a final concentration of 1-2 µM and purified MCAD to a final concentration of 50-200 nM.

  • Equilibrate the system: Place the cuvette in the fluorometer and allow the temperature to equilibrate to 37°C.

  • Establish a baseline: Measure the baseline fluorescence of the ETF (Excitation: 380 nm, Emission: 492 nm) before initiating the reaction. The fluorescence should be stable.

  • Initiate the coupled reaction: Initiate the reaction by adding a small volume of a concentrated stock of Medium-Chain Acyl-CoA Synthetase (to a final concentration of 1-5 µM). Mix quickly by gentle inversion.

  • Monitor fluorescence change: Immediately begin recording the fluorescence at 492 nm over time. The reduction of ETF by the active MCAD will cause a decrease in fluorescence.

  • Calculate activity: The initial rate of the reaction is determined from the linear portion of the fluorescence decrease over time. The rate of this compound dehydrogenation can be calculated using the change in fluorescence per unit time and a standard curve relating ETF fluorescence to its concentration.

Data Presentation

Quantitative data from studies on the metabolism of 4-phenylbutyrate provide key insights into enzyme kinetics. The following table summarizes the kinetic parameters of human medium-chain acyl-CoA dehydrogenase (MCAD) with its native substrate, octanoyl-CoA, and with this compound.

SubstrateApparent K_D (µM)K_m (µM)Catalytic Efficiency (k_cat/K_m) (mM⁻¹·s⁻¹)
Octanoyl-CoA 0.122.84.0
This compound 2.165.30.2

Data sourced from studies on recombinant human MCAD.[1][2] The data indicates that while MCAD can effectively process this compound, it does so with approximately 20-fold lower efficiency compared to its preferred straight-chain substrate, octanoyl-CoA.[1][2]

Visualizations

Logical Workflow

The following diagram illustrates the workflow for the coupled enzyme assay, from the initial substrates to the final measured output.

G cluster_0 Reaction 1: In Situ Generation cluster_1 Reaction 2: Dehydrogenation cluster_2 Detection ATP ATP MCAS Medium-Chain Acyl-CoA Synthetase ATP->MCAS CoA CoA CoA->MCAS PBA 4-Phenylbutyrate PBA->MCAS PB_CoA This compound MCAS->PB_CoA MCAD MCAD PB_CoA->MCAD ETF_red ETF (Reduced) (Quenched) MCAD->ETF_red ETF_ox ETF (Oxidized) (Fluorescent) ETF_ox->MCAD Detector Fluorometer (Ex: 380nm, Em: 492nm) ETF_red->Detector Measure Fluorescence Decrease

Caption: Workflow for the coupled assay of MCAD activity.

Metabolic Pathway

This diagram shows the β-oxidation pathway of this compound, which is initiated by MCAD.[3][4]

G PB_CoA This compound Enoyl_CoA 4-Phenyl-2-enoyl-CoA PB_CoA->Enoyl_CoA FAD -> FADH2 E1 Hydroxyacyl_CoA 4-Phenyl-3-hydroxybutanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA + H2O E2 Ketoacyl_CoA 4-Phenyl-3-ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH E3 PA_CoA Phenylacetyl-CoA Ketoacyl_CoA->PA_CoA + CoA E4 Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA + CoA E4 E1 Medium-Chain Acyl-CoA Dehydrogenase (MCAD) E2 Enoyl-CoA Hydratase E3 3-Hydroxyacyl-CoA Dehydrogenase E4 3-Ketoacyl-CoA Thiolase

Caption: β-Oxidation pathway of this compound.

Conclusion

The in situ enzymatic generation of this compound is a robust and convenient method for studying the kinetics and inhibition of downstream enzymes like MCAD. It circumvents the challenges associated with the chemical synthesis and purification of acyl-CoA esters and provides a steady-state concentration of the substrate for coupled assays. The protocols and data presented herein offer a comprehensive guide for researchers to establish and utilize this system in their own experimental workflows, facilitating further investigation into phenylbutyrate metabolism and its role in human health and disease.

References

Application Notes & Protocols: High-Resolution Separation of 4-Phenylbutanoyl-CoA and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in metabolism studies, enzyme kinetics, and drug candidate profiling.

Introduction: 4-phenylbutanoyl-CoA is a key intermediate in the metabolism of 4-phenylbutyrate (B1260699), a compound used in the treatment of urea (B33335) cycle disorders and investigated for its potential in cancer therapy and neurodegenerative diseases. The enzymatic activation of 4-phenylbutyrate forms the corresponding Coenzyme A (CoA) thioester, which then enters downstream metabolic pathways. Analysis of this compound is often complicated by the presence of its positional isomers, such as 2-phenylbutanoyl-CoA and 3-phenylbutanoyl-CoA, which may be formed from related precursors or as metabolic byproducts. Distinguishing these isomers is critical for accurately understanding metabolic fluxes and enzyme specificity.

Due to their identical mass and similar physicochemical properties, separating these isomers presents a significant analytical challenge. Standard chromatographic techniques may fail to achieve baseline resolution. This document provides detailed protocols for the high-resolution separation of this compound from its isomers using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique that offers superior resolving power and sensitivity for this application.[1] The methodologies presented are adapted from established protocols for the separation of other challenging short-chain acyl-CoA isomers and provide a robust framework for method development.[1][2][3]

Section 1: Analytical Strategy

The recommended strategy for the separation and quantification of phenylbutanoyl-CoA isomers is Reversed-Phase Ultra-Performance Liquid Chromatography (UPLC) coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • UPLC: Provides higher chromatographic resolution than conventional HPLC, which is essential for separating structurally similar isomers.

  • Reversed-Phase Chromatography (C18): Separates molecules based on hydrophobicity. The subtle differences in the position of the phenyl group on the butanoyl chain can lead to differential retention on a C18 stationary phase.

  • Tandem Mass Spectrometry (MS/MS): Offers high selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions, MS/MS can distinguish the target analytes from complex biological matrix interferences. All isomers of phenylbutanoyl-CoA will have the same mass and generate the same fragments, making chromatographic separation the critical component of the analysis.

Section 2: Isomer Structures and Mass Spectrometry

The primary isomers of interest are this compound, 3-phenylbutanoyl-CoA, and 2-phenylbutanoyl-CoA. While they are structurally distinct, they are isobaric (have the same nominal mass).

G cluster_isomers Positional Isomers of Phenylbutanoyl-CoA cluster_properties Shared Properties This compound This compound Exact Mass Exact Mass This compound->Exact Mass are identical MS/MS Fragments MS/MS Fragments This compound->MS/MS Fragments are identical 3-Phenylbutanoyl-CoA 3-Phenylbutanoyl-CoA 3-Phenylbutanoyl-CoA->Exact Mass 3-Phenylbutanoyl-CoA->MS/MS Fragments 2-Phenylbutanoyl-CoA 2-Phenylbutanoyl-CoA 2-Phenylbutanoyl-CoA->Exact Mass 2-Phenylbutanoyl-CoA->MS/MS Fragments

Caption: Logical relationship of phenylbutanoyl-CoA isomers.
MS/MS Detection Parameters

Acyl-CoA thioesters exhibit a characteristic fragmentation pattern in positive ion electrospray ionization (ESI+), involving the neutral loss of the 3'-phospho-ADP moiety (507.0031 Da). This allows for a highly specific MRM transition to be used for detection.[4]

Table 1: Predicted MS/MS Parameters for Phenylbutanoyl-CoA Isomers

Analyte Formula Monoisotopic Mass (Da) Precursor Ion [M+H]⁺ (m/z) Product Ion [M-507+H]⁺ (m/z)

| Phenylbutanoyl-CoA | C₃₁H₄₂N₇O₁₇P₃S | 913.1571 | 914.1649 | 407.1618 |

Note: The values provided are calculated and should be optimized empirically by direct infusion of an analytical standard.

Section 3: Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

This protocol is adapted from methods utilizing sulfosalicylic acid (SSA) for deproteinization, which efficiently extracts short-chain acyl-CoAs while avoiding the need for solid-phase extraction (SPE) that can result in analyte loss.[5]

Materials:

  • 5% (w/v) Sulfosalicylic Acid (SSA) in deionized water, stored at 4°C.

  • Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).

  • Microcentrifuge tubes.

  • Centrifuge capable of 15,000 x g and 4°C.

  • Autosampler vials with inserts.

Procedure:

  • Tissue Samples: Weigh approximately 10-20 mg of frozen tissue into a pre-chilled microcentrifuge tube. Add 200 µL of ice-cold 5% SSA and the internal standard.

  • Cell Samples: Aspirate culture medium and wash cell pellets (1-5 million cells) with cold PBS. Add 200 µL of ice-cold 5% SSA and the internal standard to the cell pellet.

  • Homogenization: Thoroughly vortex the samples and/or sonicate on ice to ensure complete cell lysis and protein precipitation.

  • Incubation: Incubate the samples on ice for 15 minutes.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial.

  • Storage: Samples are now ready for UPLC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Protocol 2: UPLC-MS/MS Analysis

This protocol uses a reversed-phase C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) and acetonitrile. This approach has proven effective for separating other short-chain acyl-CoA isomers.[1][4]

Instrumentation & Consumables:

  • UPLC System: An ultra-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • Column: Acquity UPLC BEH C18 column (or equivalent), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

Table 2: UPLC Method Parameters

Parameter Value
Column Temperature 40°C
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Program:
Time (min) % Mobile Phase B
0.0 2
1.0 2
8.0 35
8.1 95
9.5 95
9.6 2

| 12.0 | 2 |

Table 3: Mass Spectrometer Parameters (Illustrative)

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.2 kV
Source Temperature 120°C
Desolvation Temperature 500°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

| MRM Transition | See Table 1 |

Note: MS parameters such as cone voltage and collision energy must be optimized for the specific instrument and analyte to achieve maximum sensitivity.

Section 4: Data Presentation and Workflow

Successful separation will result in distinct chromatographic peaks for each isomer, allowing for individual quantification. Retention times will be dependent on the exact position of the phenyl group, with isomers that are more sterically hindered or have different interactions with the C18 stationary phase eluting at different times.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Add_SSA Add 5% SSA & Internal Std Sample->Add_SSA Homogenize Homogenize / Vortex Add_SSA->Homogenize Centrifuge Centrifuge at 15,000 x g Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify vs. Internal Std Integrate->Quantify Report Report Concentrations Quantify->Report

Caption: Overall experimental workflow for isomer analysis.

Table 4: Illustrative Quantitative Performance (Based on similar short-chain acyl-CoAs)

Parameter Expected Performance
Limit of Detection (LOD) 0.1 - 1.0 pmol on column
Limit of Quantification (LOQ) 0.5 - 5.0 pmol on column
Linear Range 3-4 orders of magnitude
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

| Accuracy (% Recovery) | 85 - 115% |

Note: These values are illustrative and must be determined experimentally during method validation for this compound and its isomers.

References

Troubleshooting & Optimization

Improving the stability of 4-phenylbutanoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-phenylbutanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in aqueous solutions.

Issue Possible Cause Recommended Solution
Loss of activity or concentration of this compound solution upon storage. Hydrolysis of the thioester bond. This is accelerated by non-neutral pH and elevated temperatures.Prepare fresh solutions before use. If storage is necessary, store at -80°C. For aqueous solutions, adjust the pH to approximately 6.0. Lyophilize the compound for long-term storage.
Inconsistent results in enzymatic assays. Degradation of this compound in the assay buffer.Ensure the pH of the assay buffer is as close to neutral as possible and maintained throughout the experiment. Minimize the incubation time at temperatures above 4°C. Consider the compatibility of the buffer components with thioesters.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products, primarily 4-phenylbutanoic acid and Coenzyme A.Confirm the identity of degradation products using mass spectrometry. Optimize storage and handling conditions to minimize degradation.
Precipitation of the compound in aqueous buffer. Poor solubility at the desired concentration or pH.Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) before diluting in aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability of this compound in aqueous solutions?

A1: The primary cause of instability is the hydrolysis of the high-energy thioester bond. This reaction is catalyzed by both acid and base, leading to the formation of 4-phenylbutanoic acid and Coenzyme A. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound as a lyophilized powder at -80°C. If an aqueous stock solution is required, it should be prepared in a buffer at a slightly acidic to neutral pH (around 6.0), aliquoted to avoid multiple freeze-thaw cycles, and stored at -80°C.

Q3: How does pH affect the stability of this compound?

A3: The stability of the thioester bond is pH-dependent. The rate of hydrolysis is generally lowest at a slightly acidic pH and increases significantly under both acidic (pH < 4) and alkaline (pH > 8) conditions.

Q4: Can I do anything to improve the stability of this compound in my experimental setup?

A4: Yes. Besides controlling pH and temperature, you can minimize the time the compound spends in aqueous solution, especially at elevated temperatures. For some applications, the addition of stabilizing agents might be considered, although their compatibility with your specific assay must be validated.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection (at approximately 260 nm for the adenine (B156593) ring of CoA) is a robust method for quantifying this compound and its degradation products.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more sensitive detection and definitive identification of the parent compound and its degradants.[2][3][4][5][6]

Data Presentation

The following tables summarize the influence of pH and temperature on the stability of thioesters, providing illustrative data to guide experimental design. Note: This data is representative of general thioester behavior and not specific experimental data for this compound.

Table 1: Illustrative pH-Dependent Hydrolysis of a Thioester at 25°C

pHApparent First-Order Rate Constant (k_obs, s⁻¹) (Illustrative)Half-life (t½) (Illustrative)
3.05.0 x 10⁻⁶~38.5 hours
5.08.0 x 10⁻⁷~10 days
6.02.5 x 10⁻⁷~32 days
7.05.3 x 10⁻⁷~15 days
7.41.1 x 10⁻⁶~7.3 days
8.03.5 x 10⁻⁶~2.3 days
9.02.8 x 10⁻⁵~6.8 hours

Table 2: Illustrative Temperature-Dependent Hydrolysis of a Thioester at pH 7.4

Temperature (°C)Apparent First-Order Rate Constant (k_obs, s⁻¹) (Illustrative)Half-life (t½) (Illustrative)
41.2 x 10⁻⁷~67 days
251.1 x 10⁻⁶~7.3 days
374.5 x 10⁻⁶~1.8 days
605.2 x 10⁻⁵~3.7 hours

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

Objective: To determine the degradation rate of this compound under specific aqueous conditions.

Materials:

  • This compound

  • Buffers of desired pH (e.g., phosphate, citrate)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent or directly in cold buffer at the desired starting concentration (e.g., 1 mg/mL).

  • Incubation: Dilute the stock solution into the test buffers at various pH values and temperatures.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching (if necessary): Immediately mix the aliquot with a quenching solution (e.g., an acidic solution to lower the pH and halt further degradation) and/or place on ice.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient (example): 5-95% B over 15 minutes.

    • Flow Rate: 1 mL/min

    • Detection: 260 nm

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The slope of the resulting linear fit will be the negative of the apparent first-order rate constant (k_obs).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.

Protocol 2: Lyophilization of this compound for Long-Term Storage

Objective: To prepare a stable, lyophilized powder of this compound.

Materials:

  • This compound solution

  • Cryoprotectant (e.g., sucrose (B13894) or trehalose)

  • Lyophilizer

  • Lyophilization vials

Procedure:

  • Solution Preparation: Dissolve this compound in a minimal amount of high-purity water.

  • Add Cryoprotectant: Add a cryoprotectant such as sucrose or trehalose (B1683222) to a final concentration of 2-5% (w/v). This helps to maintain the structure of the compound during freezing and drying.

  • Aliquoting: Dispense the solution into lyophilization vials.

  • Freezing: Freeze the samples in the lyophilizer or in a suitable freezer. A controlled freezing rate is often beneficial.

  • Primary Drying (Sublimation): Place the frozen samples in the lyophilizer under vacuum. The shelf temperature should be set below the eutectic point of the formulation.

  • Secondary Drying (Desorption): After all the ice has sublimed, gradually increase the shelf temperature to remove residual water.

  • Sealing: Once drying is complete, backfill the vials with an inert gas (e.g., nitrogen or argon) and seal them tightly.

  • Storage: Store the lyophilized powder at -80°C.

Visualizations

cluster_degradation Hydrolytic Degradation Pathway 4-PB-CoA This compound Products Degradation Products 4-PB-CoA->Products  Hydrolysis (pH, Temp dependent) H2O H2O 4-PBA 4-Phenylbutanoic Acid Products->4-PBA CoA Coenzyme A Products->CoA

Caption: Hydrolytic degradation of this compound.

cluster_workflow Stability Testing Workflow start Prepare 4-PB-CoA Solution incubate Incubate under Test Conditions (pH, Temp) start->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench analyze HPLC/LC-MS Analysis quench->analyze data Data Analysis (Calculate k_obs, t½) analyze->data end Determine Stability Profile data->end

Caption: Workflow for assessing the stability of this compound.

cluster_troubleshooting Troubleshooting Logic issue Inconsistent Results? check_solution Is the solution freshly prepared? issue->check_solution yes_fresh Yes check_solution->yes_fresh no_fresh No check_solution->no_fresh check_pH Is the buffer pH neutral? yes_pH Yes check_pH->yes_pH no_pH No check_pH->no_pH check_temp Is the temperature controlled? yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp yes_fresh->check_pH prepare_fresh Prepare Fresh Solution no_fresh->prepare_fresh yes_pH->check_temp adjust_pH Adjust Buffer pH no_pH->adjust_pH investigate_other Investigate Other Factors (e.g., buffer interference) yes_temp->investigate_other control_temp Minimize High Temp Exposure no_temp->control_temp

Caption: Decision tree for troubleshooting inconsistent results.

References

Optimal storage conditions for long-term stability of 4-phenylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-phenylbutanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

Q2: What solvent should I use to dissolve this compound?

A2: The choice of solvent depends on the experimental application. For creating stock solutions, a mixture of water and an organic solvent like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) can be considered.[3] For enzymatic assays, it is crucial to use a buffer system that is compatible with the enzyme under investigation. It has been noted that for some long-chain acyl-CoAs, preparing fresh solutions is often the most reliable approach to ensure stability and activity.[3]

Q3: How can I assess the stability of my this compound sample?

A3: The stability and concentration of this compound solutions can be assessed using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), which is a highly sensitive and specific method for quantifying acyl-CoAs.[4] Alternatively, enzymatic assays coupled with spectrophotometric or fluorometric detection can be used to determine the concentration of active compound.[5][6]

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathway for acyl-CoA esters, including this compound, is the hydrolysis of the high-energy thioester bond.[7][8] This can be catalyzed by acidic or basic conditions, as well as by enzymatic activity from acyl-CoA thioesterases.[9] The thioester bond is what makes these molecules reactive and useful in biochemical reactions, but it also contributes to their instability in solution.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no enzymatic activity Degradation of this compound due to improper storage or handling.Prepare fresh solutions of this compound before each experiment. Verify the concentration and integrity of the stock solution using a suitable analytical method like LC-MS/MS.
Presence of interfering substances in the sample preparation.Ensure that reagents known to interfere with assays, such as high concentrations of SH-containing reagents (e.g., DTT, β-mercaptoethanol), are avoided in the final assay mixture.[1]
Inconsistent or non-reproducible results Variability in the concentration of this compound solutions between experiments.Always prepare fresh dilutions from a well-characterized stock solution. If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles.[6]
Micelle formation of long-chain acyl-CoAs at high concentrations.While this compound is not a very long-chain acyl-CoA, be mindful of its concentration. Long-chain acyl-CoAs can form micelles in aqueous solutions, which may affect their availability in enzymatic reactions.[9]
Poor recovery during sample extraction Inefficient extraction method for acyl-CoAs.For extraction from biological samples, methods like solvent precipitation (e.g., with methanol) or solid-phase extraction (SPE) can be used. The chosen method should be optimized for your specific sample type and the properties of this compound.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of lyophilized this compound powder in a microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., a mixture of methanol and water) to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in separate tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. It is recommended to use the solution within one month.[1]

Protocol 2: General Workflow for Assessing this compound Stability by LC-MS/MS
  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffer or solvent. Incubate the solutions under the conditions being tested (e.g., different temperatures, time points).

  • Extraction: At each time point, extract the this compound from the solution. This can be done by protein precipitation with a cold organic solvent like methanol or acetonitrile (B52724) if proteins are present, followed by centrifugation.[11]

  • Analysis: Analyze the extracted samples using a C18 reversed-phase column with a suitable mobile phase gradient (e.g., water with ammonium (B1175870) acetate (B1210297) and acetonitrile).

  • Quantification: Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for sensitive and specific quantification of this compound. An internal standard, such as a stable isotope-labeled version or an odd-chain acyl-CoA, should be used for accurate quantification.[4]

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Solution Preparation cluster_storage Storage cluster_usage Experimental Use cluster_qc Quality Control weigh Weigh Powder dissolve Dissolve in Solvent weigh->dissolve long_term Long-term (Dry, -20°C) aliquot Aliquot for Storage dissolve->aliquot short_term Short-term (-20°C) aliquot->short_term fresh_prep Prepare Fresh Dilutions short_term->fresh_prep assay Perform Assay fresh_prep->assay lcms LC-MS/MS Analysis assay->lcms enzymatic Enzymatic Assay assay->enzymatic Verify Activity

Caption: A logical workflow for the preparation, storage, and quality control of this compound solutions.

signaling_pathway Hypothetical Signaling Pathway Involving this compound substrate 4-Phenylbutanoic Acid enzyme1 Acyl-CoA Synthetase substrate->enzyme1 ATP, CoA product This compound enzyme1->product enzyme2 Target Enzyme (e.g., Acyltransferase) product->enzyme2 Modulation downstream Downstream Signaling Cascade enzyme2->downstream response Cellular Response downstream->response

Caption: A diagram illustrating a hypothetical metabolic and signaling pathway where this compound acts as a key intermediate.

References

Troubleshooting low yields in the chemical synthesis of 4-phenylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of 4-phenylbutanoyl-CoA, particularly in addressing low reaction yields.

Troubleshooting Guide

Problem 1: Very Low or No Formation of this compound

Question: My reaction has proceeded for the recommended time, but analysis by HPLC-MS shows a very low yield or complete absence of the desired this compound product. What are the potential causes and how can I resolve this?

Answer: This common issue can often be traced back to problems with the starting materials, the reaction setup, or the reagents themselves. A systematic approach to troubleshooting is recommended to pinpoint the exact cause.

Possible Causes and Solutions:

  • Degradation of Key Reagents: Coenzyme A (CoA) and the activating agent (e.g., carbonyldiimidazole (CDI) or ethylchloroformate) are susceptible to degradation. The thiol group in CoA is prone to oxidation, and activating agents can be hydrolyzed by moisture.

    • Solution: Always use freshly prepared solutions of CoA and the activating agent. Purchase high-purity reagents and store them under the recommended conditions (e.g., -20°C or -80°C for CoA, and in a desiccator for activating agents). To minimize the risk of degradation, consider preparing stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

  • Inactive Activating Agent: The activating agent is crucial for the formation of a reactive intermediate from 4-phenylbutanoic acid. If it has lost its activity, the reaction will not proceed.

    • Solution: Test the activating agent in a separate, well-characterized reaction to confirm its activity. If in doubt, use a fresh bottle of the reagent.

  • Suboptimal Reaction pH: The pH of the reaction mixture is critical for the stability of both the reactants and the product. An incorrect pH can lead to the hydrolysis of the activated intermediate or the final thioester product.

    • Solution: Ensure the reaction buffer is at the optimal pH, typically between 7.0 and 8.5.[1] It is advisable to measure the pH of the reaction mixture before adding the most sensitive reagents.

  • Presence of Contaminants: Contaminants in the starting materials or solvents can interfere with the reaction.

    • Solution: Use high-purity, anhydrous solvents. Ensure that the 4-phenylbutanoic acid is free from impurities.

Troubleshooting Workflow:

G start Low/No Product check_reagents Check Reagent Quality (CoA, Activating Agent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No check_conditions Verify Reaction Conditions (pH, Temperature) reagents_ok->check_conditions Yes replace_reagents->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Adjust pH and Temperature conditions_ok->adjust_conditions No check_purification Review Purification Protocol conditions_ok->check_purification Yes adjust_conditions->check_purification purification_ok Purification Correct? check_purification->purification_ok optimize_purification Optimize Purification Method purification_ok->optimize_purification No end Successful Synthesis purification_ok->end Yes optimize_purification->end

A decision tree for troubleshooting low product yield.
Problem 2: Product Degradation Observed During or After Synthesis

Question: I am able to synthesize this compound, but the yield decreases over time, suggesting product instability. How can I prevent this degradation?

Answer: The thioester bond in this compound is susceptible to hydrolysis, particularly at non-optimal pH values.[1] Additionally, crude enzyme preparations, if used in a chemo-enzymatic synthesis, may contain thioesterases that can hydrolyze the product.

Possible Causes and Solutions:

  • Non-Optimal pH: Extreme pH values can catalyze the hydrolysis of the thioester bond.

    • Solution: Maintain the pH of the reaction and purification solutions within a stable range, typically around 7.0-8.5.[1] Once the synthesis is complete, it is crucial to store the final product at a low temperature, such as -80°C, to minimize degradation.[1]

  • Thioesterase Activity: If using a biological system or crude enzyme lysate for synthesis, contaminating thioesterases can cleave the product.

    • Solution: If a chemo-enzymatic approach is used, it is recommended to use a highly purified enzyme.[1] If this is not feasible, consider adding known thioesterase inhibitors to the reaction mixture, though this should be done with caution to avoid inhibiting the desired reaction.

Frequently Asked Questions (FAQs)

Q1: Which chemical synthesis method is recommended for preparing this compound?

A1: Several methods are available for the synthesis of acyl-CoA esters.[2][3] Two common and effective methods are the carbonyldiimidazole (CDI) method and the mixed anhydride (B1165640) method using ethylchloroformate. The choice of method may depend on the available reagents and the specific requirements of your experiment.

Q2: What are the key parameters to optimize for improving the yield of this compound?

A2: To improve the yield, you should focus on optimizing the following parameters:

  • Molar Ratios of Reactants: The ratio of 4-phenylbutanoic acid and the activating agent to Coenzyme A is a critical parameter. An excess of the activated acid is typically used.

  • Reaction Temperature: The initial activation step is often carried out at a lower temperature (e.g., 4°C) to control the reaction rate and prevent side reactions. The subsequent reaction with CoA may be performed at room temperature.

  • Reaction Time: The reaction should be monitored to determine the optimal time for product formation and to avoid product degradation with prolonged reaction times.

Q3: How should I purify the synthesized this compound?

A3: Purification is essential to remove unreacted starting materials and byproducts. Common purification techniques include solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).[4][5] For high-purity requirements, a semi-preparative reversed-phase HPLC is often the method of choice.

Q4: How should I store the purified this compound?

A4: The purified product should be stored as a lyophilized powder or in a suitable buffer at low temperatures, preferably -80°C, to ensure its long-term stability.[1] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table provides a hypothetical comparison of different synthesis conditions to illustrate how reaction parameters can influence the yield of this compound. These values are intended as a guide for optimization.

ParameterCondition ACondition BCondition C
Activation Method CDIEthylchloroformateCDI
Molar Ratio (Acid:CoA) 4:15:110:1
Activation Temp. 22°C4°C22°C
Reaction Temp. with CoA 22°C22°C22°C
Reaction Time 45 min45 min90 min
Hypothetical Yield ~40%~60%~55%

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via the Carbonyldiimidazole (CDI) Method

This protocol is adapted from general methods for acyl-CoA synthesis.[2]

Materials:

  • 4-phenylbutanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (CoA) trilithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • 0.5 M Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water

Procedure:

  • Activation of 4-phenylbutanoic acid:

    • In a clean, dry reaction vial, dissolve 4.2 mg of CDI (0.026 mmol, 4 equivalents) in 200 µL of anhydrous THF.

    • Add the 4-phenylbutanoic acid (0.031 mmol, 4.8 equivalents) to the CDI solution.

    • Stir the mixture at room temperature (22°C) for 1 hour to allow for the formation of the acyl-imidazolide intermediate.

  • Reaction with Coenzyme A:

    • In a separate vial, dissolve 5 mg of Coenzyme A (0.0064 mmol, 1 equivalent) in 50 µL of 0.5 M NaHCO₃ solution.

    • Add the CoA solution to the activated 4-phenylbutanoic acid mixture.

    • Stir the reaction for an additional 45 minutes at room temperature (22°C).

  • Quenching and Lyophilization:

    • Flash freeze the reaction mixture in liquid nitrogen.

    • Lyophilize the frozen sample overnight to remove the solvent.

  • Reconstitution and Analysis:

    • Dissolve the lyophilized powder in a suitable volume of water (e.g., 600 µL) for analysis by HPLC-MS.

Protocol 2: Synthesis of this compound via the Ethylchloroformate Method

This protocol is a modified version of a general procedure for acyl-CoA synthesis.[2]

Materials:

  • 4-phenylbutanoic acid

  • Ethylchloroformate

  • Triethylamine (B128534)

  • Coenzyme A (CoA) trilithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • 0.5 M Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water

Procedure:

  • Formation of the Mixed Anhydride:

    • Dissolve the 4-phenylbutanoic acid (0.051 mmol, 10 equivalents) in 200 µL of anhydrous THF in a reaction vial.

    • Cool the solution to 4°C in an ice bath.

    • Add 3.6 µL of triethylamine (0.026 mmol, 5 equivalents) and 2.6 µL of ethylchloroformate (0.026 mmol, 5 equivalents) to the cooled solution.

    • Stir the mixture for 45 minutes at 4°C.

  • Reaction with Coenzyme A:

    • In a separate vial, dissolve 4 mg of Coenzyme A (0.0051 mmol, 1 equivalent) in 200 µL of 0.5 M NaHCO₃ solution.

    • Add the CoA solution to the mixed anhydride reaction mixture.

    • Allow the reaction to proceed with stirring for another 45 minutes at room temperature (22°C).

  • Quenching and Lyophilization:

    • Flash freeze the reaction mixture in liquid nitrogen.

    • Lyophilize the sample overnight.

  • Reconstitution and Analysis:

    • Reconstitute the dried product in an appropriate volume of water for subsequent analysis or purification.

Visualizations

G start Start activate_acid Activate 4-Phenylbutanoic Acid (e.g., with CDI or Ethylchloroformate) start->activate_acid prepare_coa Prepare Coenzyme A Solution (in buffer) start->prepare_coa react React Activated Acid with CoA activate_acid->react prepare_coa->react quench Quench Reaction and Lyophilize react->quench purify Purify this compound (HPLC or SPE) quench->purify analyze Analyze Product (HPLC-MS, NMR) purify->analyze end End analyze->end

A general experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Enzymatic Reactions with 4-Phenylbutanoyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenylbutanoyl-CoA and related enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: Which enzyme initiates the metabolism of this compound?

The initial and rate-limiting step in the metabolism of this compound is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD). This enzyme is a key component of the mitochondrial fatty acid β-oxidation pathway.[1][2][3]

Q2: What is the metabolic pathway for this compound?

This compound is metabolized via one round of mitochondrial β-oxidation to produce phenylacetyl-CoA.[2][3] The pathway involves four key enzymatic steps:

  • Dehydrogenation: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) converts this compound to 4-phenyl-2-butenoyl-CoA.[1][4]

  • Hydration: Enoyl-CoA hydratases (both short-chain and long-chain) convert 4-phenyl-2-butenoyl-CoA to 4-phenyl-3-hydroxybutanoyl-CoA.[1][4]

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenases (both short-chain and long-chain) oxidize 4-phenyl-3-hydroxybutanoyl-CoA to 4-phenyl-3-ketobutanoyl-CoA.[1][4]

  • Thiolytic Cleavage: Long-chain 3-ketoacyl-CoA thiolase cleaves 4-phenyl-3-ketobutanoyl-CoA into phenylacetyl-CoA and acetyl-CoA.[1][4]

Q3: Why is understanding the enzymatic optimization of this compound important?

4-phenylbutyrate is a drug used in the treatment of urea (B33335) cycle disorders and is being investigated for other therapeutic applications.[1][2] Its conversion to the active metabolite, phenylacetyl-CoA, is dependent on the efficiency of the enzymatic pathway described above.[2][3] Optimizing the reaction conditions for these enzymes is crucial for in vitro studies, drug metabolism research, and the development of related therapeutic agents.

Troubleshooting Guide

Problem 1: Low or no enzyme activity detected.

Possible Cause Troubleshooting Step
Inactive Enzyme - Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. - Verify the enzyme's expiration date. - Test the enzyme's activity with a known, preferred substrate (e.g., octanoyl-CoA for MCAD) to confirm its viability.
Suboptimal Reaction Conditions - pH: The optimal pH for MCAD activity can vary. Prepare a series of buffers with a pH range (e.g., 6.5-8.5) to determine the optimal pH for your specific experimental setup. - Temperature: Most mitochondrial enzymes function optimally around 37°C. However, it is advisable to test a temperature range (e.g., 30-45°C) to find the ideal temperature for your assay. - Buffer Composition: Ensure the buffer composition is appropriate and does not contain inhibitory substances. A common starting buffer is potassium phosphate (B84403).
Substrate Issues - Substrate Quality: Verify the purity and integrity of the this compound substrate. - Substrate Concentration: The substrate concentration may be too low. Try increasing the concentration of this compound. Conversely, very high substrate concentrations can sometimes lead to substrate inhibition.
Cofactor/Cosubstrate Absence or Degradation - For dehydrogenase reactions, ensure the presence of the appropriate electron acceptor (e.g., FAD for MCAD, NAD+ for 3-hydroxyacyl-CoA dehydrogenase) in sufficient concentrations.[5] - Ensure cofactors have been stored properly and have not degraded.

Problem 2: High background signal or non-linear reaction rates.

Possible Cause Troubleshooting Step
Non-enzymatic Substrate Degradation - Run a control reaction without the enzyme to measure the rate of non-enzymatic degradation of this compound or other components in the reaction mixture.
Product Inhibition - The accumulation of reaction products (e.g., phenylacetyl-CoA, NADH) can inhibit enzyme activity.[6] Measure the initial reaction velocity where the product concentration is minimal.
Interfering Substances in Sample - If using cell lysates or other complex biological samples, endogenous substances may interfere with the assay. Consider sample purification or the use of specific inhibitors for interfering enzymes.

Quantitative Data

Table 1: Kinetic Parameters for Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

SubstrateKm (µM)Catalytic Efficiency (kcat/Km) (mM-1s-1)Reference
This compound5.30.2[2][3]
Octanoyl-CoA (preferred substrate)2.84.0[2][3]

Table 2: General Optimal Conditions for β-Oxidation Enzymes

EnzymeTypical Optimal pHTypical Optimal Temperature (°C)
Medium-Chain Acyl-CoA Dehydrogenase7.5 - 8.537
Enoyl-CoA Hydratase7.5 - 8.537
3-Hydroxyacyl-CoA Dehydrogenase7.0 - 8.037
3-Ketoacyl-CoA Thiolase8.0 - 9.037

Note: These are general ranges and optimal conditions should be determined empirically for each specific assay.

Experimental Protocols

Protocol 1: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay (Electron Transfer Flavoprotein Fluorescence Reduction Assay)

This protocol is adapted from the ETF fluorescence reduction assay used to measure MCAD activity.[2][3]

Materials:

  • Purified recombinant human MCAD

  • This compound

  • Electron Transfer Flavoprotein (ETF)

  • Potassium phosphate buffer (50 mM, pH 7.6)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.6) and a suitable concentration of ETF (e.g., 1-5 µM).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in a fluorometer cuvette.

  • Initiate the reaction by adding the purified MCAD enzyme to the cuvette.

  • Add varying concentrations of this compound to the reaction mixture to start the assay.

  • Monitor the decrease in ETF fluorescence over time. The excitation and emission wavelengths for ETF fluorescence are typically around 380 nm and 495 nm, respectively, but should be optimized for the specific instrument.

  • Calculate the initial reaction rates from the linear portion of the fluorescence decay curve.

  • Perform control experiments without the enzyme and without the substrate to account for background fluorescence changes.

Protocol 2: Coupled Assay for 3-Hydroxyacyl-CoA Dehydrogenase

This protocol is a general method for assaying L-3-hydroxyacyl-CoA dehydrogenase activity and can be adapted for 4-phenyl-3-hydroxybutanoyl-CoA.[6]

Materials:

  • Sample containing 3-hydroxyacyl-CoA dehydrogenase activity

  • 4-phenyl-3-hydroxybutanoyl-CoA (substrate)

  • NAD+

  • 3-ketoacyl-CoA thiolase (coupling enzyme)

  • Coenzyme A (CoASH)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.3)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.

  • Equilibrate the mixture to 37°C.[7]

  • Initiate the reaction by adding the 4-phenyl-3-hydroxybutanoyl-CoA substrate.

  • Add the enzyme sample to start the reaction.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Visualizations

Beta_Oxidation_of_4_Phenylbutanoyl_CoA cluster_pathway β-Oxidation Pathway of this compound cluster_cofactors Cofactors & Products This compound This compound 4-Phenyl-2-butenoyl-CoA 4-Phenyl-2-butenoyl-CoA This compound->4-Phenyl-2-butenoyl-CoA  MCAD (Dehydrogenation) FAD FAD 4-Phenyl-3-hydroxybutanoyl-CoA 4-Phenyl-3-hydroxybutanoyl-CoA 4-Phenyl-2-butenoyl-CoA->4-Phenyl-3-hydroxybutanoyl-CoA Enoyl-CoA Hydratase (Hydration) H2O H2O 4-Phenyl-3-ketobutanoyl-CoA 4-Phenyl-3-ketobutanoyl-CoA 4-Phenyl-3-hydroxybutanoyl-CoA->4-Phenyl-3-ketobutanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (Dehydrogenation) NAD NAD Phenylacetyl-CoA Phenylacetyl-CoA 4-Phenyl-3-ketobutanoyl-CoA->Phenylacetyl-CoA 3-Ketoacyl-CoA Thiolase (Thiolysis) Acetyl-CoA Acetyl-CoA 4-Phenyl-3-ketobutanoyl-CoA->Acetyl-CoA CoASH CoASH FADH2 FADH2 FAD->FADH2 NADH NADH NAD->NADH

Caption: Metabolic pathway of this compound via β-oxidation.

Troubleshooting_Workflow start Start: Low/No Enzyme Activity check_enzyme Check Enzyme Viability (Control Reaction) start->check_enzyme check_conditions Optimize Reaction Conditions (pH, Temperature) check_enzyme->check_conditions Enzyme OK fail Re-evaluate Experimental Design check_enzyme->fail Enzyme Inactive check_substrate Verify Substrate Quality & Concentration check_conditions->check_substrate Conditions Optimized check_conditions->fail Optimization Fails check_cofactors Confirm Cofactor Presence & Integrity check_substrate->check_cofactors Substrate OK check_substrate->fail Substrate Issue success Successful Assay check_cofactors->success Cofactors OK check_cofactors->fail Cofactor Issue

Caption: Troubleshooting workflow for low enzymatic activity.

References

Minimizing non-enzymatic hydrolysis of 4-phenylbutanoyl-CoA in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 4-phenylbutanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-enzymatic hydrolysis of this compound and ensure the accuracy and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is non-enzymatic hydrolysis of this compound and why is it a concern in my assays?

A1: Non-enzymatic hydrolysis is the breakdown of this compound into 4-phenylbutanoic acid and Coenzyme A (CoA) without the involvement of an enzyme. This is a significant concern in enzymatic assays because it leads to a high background signal, reduces the concentration of the substrate available for your enzyme of interest, and can result in the underestimation of enzyme activity. Thioesters, like this compound, are susceptible to hydrolysis, especially under non-optimal pH and temperature conditions.

Q2: What are the primary factors that influence the rate of non-enzymatic hydrolysis of this compound?

A2: The stability of this compound in aqueous solutions is primarily affected by three main factors:

  • pH: The rate of hydrolysis is significantly pH-dependent. Thioesters are more stable at acidic to neutral pH and become increasingly unstable at alkaline pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to maintain low temperatures during sample preparation and storage.

  • Buffer Composition: Certain buffer components can influence the stability of thioesters. For instance, buffers with nucleophilic components can increase the rate of hydrolysis.

Q3: How can I minimize non-enzymatic hydrolysis during my experiments?

A3: To minimize background hydrolysis, consider the following best practices:

  • Work at a lower pH: Whenever possible, perform your assays at a pH below 8.0. The optimal pH will depend on the specific enzyme you are studying, but be aware that hydrolysis increases significantly at higher pH values.

  • Control the temperature: Prepare all solutions on ice and store this compound stock solutions at -80°C. During the assay, use a temperature-controlled instrument.

  • Choose your buffer carefully: Use buffers with non-nucleophilic components. Phosphate or HEPES buffers are generally good choices.

  • Prepare fresh solutions: Prepare this compound solutions fresh for each experiment to avoid degradation over time.

  • Include proper controls: Always run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis under your specific assay conditions. This background rate can then be subtracted from the rate observed in the presence of the enzyme.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High background signal in no-enzyme control Non-enzymatic hydrolysis of this compound.1. Lower the pH of the assay buffer (if compatible with your enzyme).2. Decrease the assay temperature.3. Prepare fresh this compound solution.4. Ensure proper storage of stock solutions (-80°C).
Low or no enzyme activity detected 1. Degradation of this compound stock.2. Substrate concentration is too low due to hydrolysis.1. Use a freshly prepared stock solution of this compound.2. Verify the concentration of your stock solution.3. Increase the initial substrate concentration to compensate for expected hydrolysis.
Inconsistent results between experiments Variability in the rate of non-enzymatic hydrolysis.1. Strictly control pH and temperature across all experiments.2. Use the same batch of buffer for all related assays.3. Always include a no-enzyme control for each experiment and normalize your data.

Quantitative Data Summary

The following table provides illustrative data on the stability of a generic aryl-acyl-CoA thioester at different pH values and temperatures. Please note that these are representative values and the actual rate of hydrolysis for this compound may vary. It is always recommended to determine the specific hydrolysis rate under your experimental conditions.

pHTemperature (°C)Half-life (t½) of a typical Aryl-Acyl-CoA
6.54Several hours to days
7.425~1-2 hours
7.437~30-60 minutes
8.525~15-30 minutes
8.537< 15 minutes

Experimental Protocols

Protocol: Determining the Rate of Non-Enzymatic Hydrolysis of this compound

This protocol allows you to quantify the background hydrolysis in your specific assay conditions.

Materials:

  • This compound

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution (Ellman's reagent)

  • Spectrophotometer

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in water or a suitable buffer) and store it on ice.

    • Prepare your assay buffer at the desired pH and temperature.

    • Prepare a fresh solution of DTNB (e.g., 10 mM in the assay buffer).

  • Set up the Reaction:

    • In a microcuvette or 96-well plate, add the assay buffer.

    • Add this compound to the desired final concentration (e.g., 100 µM).

    • Incubate the mixture at the desired assay temperature.

  • Monitor Hydrolysis:

    • At various time points (e.g., 0, 5, 10, 15, 30 minutes), add an aliquot of the reaction mixture to a solution containing DTNB.

    • The free CoA produced from hydrolysis will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

    • Measure the absorbance at 412 nm.

  • Calculate the Rate:

    • Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to calculate the concentration of free CoA at each time point.

    • Plot the concentration of free CoA versus time. The slope of this line represents the rate of non-enzymatic hydrolysis.

Protocol: General Enzymatic Assay with this compound

This protocol provides a framework for measuring the activity of an enzyme that uses this compound as a substrate.

Materials:

  • Enzyme preparation

  • This compound

  • Assay Buffer (optimized for enzyme stability and activity, with minimal impact on substrate stability)

  • Detection reagent (e.g., DTNB for CoA release, or a coupled enzyme system)

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Prepare Reagents:

    • Prepare all reagents in the chosen assay buffer and keep them on ice.

    • Prepare a fresh solution of this compound immediately before the assay.

  • Assay Setup:

    • Set up your reactions in a temperature-controlled plate reader or spectrophotometer.

    • Include the following controls:

      • No-enzyme control: Contains all components except the enzyme. This measures the rate of non-enzymatic hydrolysis.

      • No-substrate control: Contains all components except this compound. This accounts for any background signal from the enzyme preparation or other reagents.

  • Initiate the Reaction:

    • Pre-incubate the assay buffer and enzyme at the desired temperature.

    • Initiate the reaction by adding this compound.

  • Monitor the Reaction:

    • Monitor the reaction in real-time by measuring the change in absorbance or fluorescence over time. The detection method will depend on the reaction being catalyzed. For a hydrolase, you can monitor the production of free CoA with DTNB as described above.

  • Data Analysis:

    • Calculate the initial rate of the reaction for both the enzymatic reaction and the no-enzyme control.

    • Subtract the rate of the no-enzyme control from the rate of the enzymatic reaction to obtain the true enzyme-catalyzed rate.

Visualizations

HydrolysisFactors cluster_factors Factors Influencing Hydrolysis cluster_outcomes Impact on Assay cluster_mitigation Mitigation Strategies pH pH Hydrolysis Non-Enzymatic Hydrolysis Rate pH->Hydrolysis Temp Temperature Temp->Hydrolysis Buffer Buffer Composition Buffer->Hydrolysis Accuracy Assay Accuracy Hydrolysis->Accuracy decreases Control_pH Lower pH (e.g., < 8.0) Control_pH->Hydrolysis minimizes Control_Temp Lower Temperature (e.g., on ice, 4°C) Control_Temp->Hydrolysis minimizes Control_Buffer Non-Nucleophilic Buffer Control_Buffer->Hydrolysis minimizes Fresh_Prep Fresh Substrate Preparation Fresh_Prep->Accuracy improves No_Enzyme_Ctrl No-Enzyme Control No_Enzyme_Ctrl->Accuracy improves (by correcting for background)

Caption: Factors influencing non-enzymatic hydrolysis and mitigation strategies.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_run 3. Execution & Measurement cluster_analysis 4. Data Analysis Prep_Reagents Prepare Buffers and Reagents on Ice Prep_Substrate Prepare Fresh This compound Solution Prep_Reagents->Prep_Substrate Setup_Controls Set up Controls: - No-Enzyme - No-Substrate Prep_Substrate->Setup_Controls Setup_Enzyme Set up Enzymatic Reaction Prep_Substrate->Setup_Enzyme Pre_Incubate Pre-incubate at Assay Temperature Setup_Controls->Pre_Incubate Setup_Enzyme->Pre_Incubate Initiate Initiate Reaction with This compound Pre_Incubate->Initiate Monitor Monitor Reaction (e.g., Absorbance at 412 nm) Initiate->Monitor Calc_Rates Calculate Initial Rates Monitor->Calc_Rates Correct_Background Subtract No-Enzyme Control Rate Calc_Rates->Correct_Background Final_Rate Determine True Enzyme Activity Correct_Background->Final_Rate

Caption: Experimental workflow for minimizing hydrolysis in enzymatic assays.

Identifying and minimizing degradation products of 4-phenylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-phenylbutanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize degradation products during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an intermediate in the metabolism of 4-phenylbutyrate, a compound investigated for its therapeutic potential in various diseases. As a thioester, this compound is susceptible to degradation, which can impact experimental results by reducing the concentration of the active compound and generating potentially interfering byproducts. Ensuring its stability is crucial for accurate and reproducible in vitro and in vivo studies.

Q2: What are the primary degradation pathways for this compound?

This compound can degrade through both enzymatic and non-enzymatic pathways.

  • Enzymatic Degradation: In biological systems, it can be metabolized by acyl-CoA dehydrogenases and other enzymes involved in fatty acid β-oxidation.

  • Non-Enzymatic Degradation: This primarily involves chemical hydrolysis of the thioester bond, which can be influenced by factors such as pH, temperature, and the presence of certain chemicals in the experimental buffer.

Q3: What are the expected degradation products of this compound?

The primary degradation products depend on the degradation pathway:

  • Enzymatic Oxidation: The initial product of β-oxidation is cinnamoyl-CoA, followed by further metabolites in the phenylacetate (B1230308) degradation pathway.

  • Hydrolysis: The main product of hydrolysis is 4-phenylbutanoic acid and free Coenzyme A (CoA).

Q4: How can I store this compound to ensure its stability?

For long-term storage, it is recommended to store this compound as a lyophilized powder or in a solution at pH 6.0 at -80°C. Avoid repeated freeze-thaw cycles. For short-term use, solutions can be kept on ice.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity.
Possible Cause Troubleshooting Step Recommended Action
Degradation of this compound stock solution. Verify the integrity of your stock solution.Analyze the stock solution by LC-MS to check for the presence of 4-phenylbutanoic acid. Prepare a fresh stock solution if significant degradation is observed.
Degradation during the experiment. Assess the stability of this compound under your specific experimental conditions.Perform a time-course experiment and analyze samples at different time points by LC-MS to quantify the remaining this compound.
Suboptimal buffer conditions. The pH of the buffer can significantly impact thioester stability.Thioesters are generally more stable at a slightly acidic to neutral pH (pH 6-7).[1] Avoid highly alkaline or acidic buffers if possible. If the experimental conditions require a specific pH outside this range, minimize the incubation time.
Presence of nucleophiles in the buffer. Certain buffer components can accelerate thioester hydrolysis.Avoid buffers containing nucleophilic components like primary amines (e.g., Tris) if possible. Phosphate-based buffers are generally a good alternative.
Issue 2: Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step Recommended Action
Hydrolysis of this compound. Identify the peak corresponding to 4-phenylbutanoic acid.Run a standard of 4-phenylbutanoic acid to confirm its retention time. If hydrolysis is confirmed, refer to the troubleshooting steps for minimizing degradation.
Formation of other degradation products. Characterize the unknown peaks.Use high-resolution mass spectrometry (HRMS) to determine the accurate mass of the unknown peaks and predict their elemental composition. Tandem MS (MS/MS) can provide structural information for identification.
Artifacts from the analytical method. In-source fragmentation or reactions with the mobile phase can generate artifacts.[2][3]Optimize MS source conditions (e.g., cone voltage) to minimize in-source fragmentation. Ensure the mobile phase is free of contaminants and compatible with the analyte.

Experimental Protocols

Protocol 1: Analysis of this compound and its Hydrolysis Product by LC-MS/MS

This protocol provides a method for the simultaneous quantification of this compound and its primary hydrolysis product, 4-phenylbutanoic acid.

1. Sample Preparation:

  • Quench enzymatic reactions by adding two volumes of ice-cold acetonitrile.
  • Vortex and centrifuge at >10,000 x g for 10 minutes at 4°C to precipitate proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the sample in a suitable volume of the initial mobile phase.

2. LC-MS/MS Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.5
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive for this compound and Negative for 4-phenylbutanoic acid
MS/MS Transitions Monitor specific precursor-to-product ion transitions for each analyte. The common fragmentation of acyl-CoAs involves the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[4]

3. Data Analysis:

  • Generate standard curves for both this compound and 4-phenylbutanoic acid using pure standards.
  • Quantify the analytes in the experimental samples by comparing their peak areas to the standard curves.

Visualizations

degradation_pathway This compound This compound 4-Phenylbutanoic_Acid 4-Phenylbutanoic_Acid This compound->4-Phenylbutanoic_Acid Non-Enzymatic Hydrolysis (pH, Temp) Cinnamoyl-CoA Cinnamoyl-CoA This compound->Cinnamoyl-CoA Enzymatic Oxidation (β-oxidation) Free_CoA Free_CoA This compound->Free_CoA Hydrolysis Further_Metabolites Further_Metabolites Cinnamoyl-CoA->Further_Metabolites Metabolism

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quench_Reaction Quench Reaction (Cold Acetonitrile) Protein_Precipitation Protein Precipitation (Centrifugation) Quench_Reaction->Protein_Precipitation Supernatant_Drying Supernatant Drying (Nitrogen Stream) Protein_Precipitation->Supernatant_Drying Reconstitution Reconstitution Supernatant_Drying->Reconstitution Injection Inject Sample Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (ESI-MS/MS) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Quantification Quantification (Standard Curve) Peak_Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Strategies to enhance the efficiency of enzymatic 4-phenylbutanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides strategies to enhance the efficiency of enzymatic 4-phenylbutanoyl-CoA synthesis. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for synthesizing this compound?

A1: The synthesis is catalyzed by an acyl-CoA synthetase (ACS) or ligase. The reaction proceeds in two steps: first, the adenylation of 4-phenylbutanoic acid with ATP to form a 4-phenylbutanoyl-AMP intermediate, and second, the thioesterification with Coenzyme A (CoA) to produce this compound, AMP, and pyrophosphate (PPi).[1]

Q2: Which type of enzyme should I use for this synthesis?

A2: Long-chain acyl-CoA synthetases (LACS) and medium-chain acyl-CoA synthetases (ACSM) are potential candidates. Some LACS isoforms are known to activate fatty acids with chain lengths of 12-20 carbons, and some ACSMs prefer fatty acids of 6-10 carbons but can also activate longer-chain fatty acids.[2] Notably, some medium-chain acyl-CoA synthetases have been shown to accept aromatic acids as substrates. It is recommended to screen different commercially available or recombinantly expressed acyl-CoA synthetases to find one with optimal activity for 4-phenylbutanoic acid.

Q3: Why are divalent cations like Mg²⁺ necessary for the reaction?

A3: Divalent cations, particularly Mg²⁺, are crucial cofactors for acyl-CoA synthetase activity. They are essential for the ATP-dependent activation step of the carboxylic acid substrate. The optimal concentration of Mg²⁺ often needs to be determined empirically but is typically in the range of 1.5-2.0 mM for similar enzymatic reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by quantifying the formation of this compound or the consumption of substrates using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used, and detection can be performed at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of CoA.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Enzyme: The acyl-CoA synthetase may be inactive due to improper storage, repeated freeze-thaw cycles, or denaturation.- Perform a small-scale activity assay with a known substrate to confirm enzyme activity.- Store enzymes at their recommended temperature (typically -80°C) in a buffer containing a cryoprotectant like glycerol (B35011).
Substrate Degradation: ATP and CoA are susceptible to degradation. ATP can be hydrolyzed, and the thiol group of CoA can be oxidized.- Prepare fresh stock solutions of ATP and CoA.- Store ATP and CoA stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity.- Optimize the reaction pH (typically between 7.0 and 8.5).- Determine the optimal temperature for the specific enzyme, often around 37°C.- Ensure the buffer does not contain inhibitors.
Reaction Stops Prematurely ATP Depletion: The synthesis of one molecule of acyl-CoA consumes one molecule of ATP, converting it to AMP and pyrophosphate. If ATP is limiting, the reaction will cease once it is consumed.- Ensure an adequate initial concentration of ATP.- For larger-scale reactions, consider implementing an ATP regeneration system (e.g., using creatine (B1669601) kinase and phosphocreatine).
Product Inhibition: The final product, this compound, may inhibit the acyl-CoA synthetase.- Perform kinetic studies to determine if product inhibition is occurring.- If inhibition is observed, consider a fed-batch approach for substrate addition or in-situ product removal.
Enzyme Instability: The enzyme may not be stable under the chosen reaction conditions for an extended period.- Add stabilizing agents like glycerol to the reaction mixture.- If using a crude enzyme preparation, consider further purification to remove proteases.
Multiple Products Detected by HPLC Substrate Impurity: The 4-phenylbutanoic acid or CoA starting material may contain impurities.- Verify the purity of all starting materials using appropriate analytical techniques.
Side Reactions: The enzyme may be catalyzing side reactions, or the product may be unstable under the reaction conditions.- Optimize reaction conditions (pH, temperature) to minimize side product formation.- Once the reaction is complete, immediately proceed to purification or store the product at low temperatures (-80°C) to minimize degradation.
Thioester Hydrolysis: The thioester bond in this compound is susceptible to hydrolysis, especially at non-optimal pH values.- Maintain the reaction pH within a stable, optimal range.- Upon completion, purify the product promptly or store it at -80°C.

Data Presentation

Table 1: Typical Kinetic Parameters for Acyl-CoA Synthetases with Aromatic Substrates

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Phenylacetate-CoA ligase (P. chrysogenum)Phenylacetic acid6100N/A230
Phenylacetate-CoA ligase (P. chrysogenum)Phenoxyacetic acidN/AN/A7800
Medium Chain Acyl-CoA SynthetaseHexanoic acidN/AN/AN/A
Note: "N/A" indicates that the data was not available in the cited sources. Kinetic parameters for 4-phenylbutanoic acid are not readily available and should be determined experimentally.

Table 2: Optimization of Reaction Components

ComponentConcentration RangeOptimal Concentration (Typical)Notes
4-phenylbutanoic acid0.1 - 5 mM1 mMHigh concentrations can lead to substrate inhibition.
Coenzyme A (CoA)0.1 - 2 mM1.5 mMEnsure high purity to avoid inhibition by oxidized CoA.
ATP1 - 10 mM5 - 6.25 mMShould be in excess relative to the carboxylic acid substrate.
MgCl₂1 - 10 mM5 mMCrucial for ATP-dependent activation.
Enzyme1 - 20 µg/mL10 µg/mLOptimal concentration depends on enzyme purity and specific activity.
pH6.5 - 9.07.5 - 8.0Enzyme activity is highly pH-dependent.
Temperature25 - 45 °C30 - 37 °CHigher temperatures can lead to enzyme denaturation.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is adapted from the synthesis of similar aromatic acyl-CoAs and should be optimized for your specific enzyme and experimental setup.

Materials:

  • Purified acyl-CoA synthetase

  • 4-phenylbutanoic acid

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • HPLC system with a C18 column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 1 mM 4-phenylbutanoic acid

    • 1.5 mM Coenzyme A

    • 5 mM ATP

    • 5 mM MgCl₂

    • 10 µg of purified acyl-CoA synthetase

    • Bring the final volume to 100 µL with 100 mM Tris-HCl buffer (pH 7.5).

  • Incubation: Incubate the reaction mixture at 30°C for 16 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Reaction Termination: Terminate the reaction by boiling for 10 minutes or by adding an acid (e.g., perchloric acid).

  • Purification: Purify the this compound using solid-phase extraction or preparative HPLC.

HPLC Analysis and Purification Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 20 mM KH₂PO₄, pH 2.9

  • Solvent B: Acetonitrile

Gradient:

  • A typical gradient might be: 5% B for 5 min, 5-38% B over 27 min, 38-75% B over 3 min, hold at 75% B for 5 min, then return to 5% B and re-equilibrate.

Detection:

  • Monitor the absorbance at 260 nm.

Purification:

  • For preparative purification, use a semi-preparative C18 column and scale up the injection volume. Collect fractions corresponding to the this compound peak. Lyophilize the collected fractions for storage.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Enzyme Acyl-CoA Synthetase Incubation Incubate at 30°C Enzyme->Incubation Substrates 4-Phenylbutanoic Acid ATP, CoA, MgCl₂ Substrates->Incubation Buffer Tris-HCl (pH 7.5) Buffer->Incubation Monitoring Monitor by HPLC Incubation->Monitoring Termination Terminate Reaction Incubation->Termination Monitoring->Termination Purification HPLC Purification Termination->Purification Analysis Verify Product Purification->Analysis

Caption: Experimental workflow for enzymatic this compound synthesis.

Troubleshooting_Logic Start Low/No Product? CheckEnzyme Verify Enzyme Activity Start->CheckEnzyme Yes ReactionStops Reaction Stops Early? Start->ReactionStops No CheckSubstrates Check Substrate Quality (ATP, CoA) CheckEnzyme->CheckSubstrates CheckConditions Optimize Reaction Conditions (pH, Temp, [Mg²⁺]) CheckSubstrates->CheckConditions Failure Further Investigation Needed CheckConditions->Failure CheckATP Increase ATP or Use Regeneration System ReactionStops->CheckATP Yes Success Successful Synthesis ReactionStops->Success No CheckInhibition Test for Product Inhibition CheckATP->CheckInhibition CheckInhibition->Failure

Caption: Troubleshooting logic for low-yield synthesis reactions.

Signaling_Pathway cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification PBA 4-Phenylbutanoic Acid ATP ATP PBA_AMP 4-Phenylbutanoyl-AMP Intermediate PBA->PBA_AMP ATP->PBA_AMP PPi PPi PBA_AMP->PPi PBA_AMP2 4-Phenylbutanoyl-AMP CoA Coenzyme A Product This compound CoA->Product AMP AMP Product->AMP PBA_AMP2->Product

Caption: Two-step reaction mechanism of acyl-CoA synthetase.

References

Technical Support Center: Analysis of 4-phenylbutanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of 4-phenylbutanoyl-CoA and other acyl-CoA analogues.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in your sample other than the analyte of interest (e.g., proteins, lipids, salts). Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[2][3] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1]

Q2: What are the most common sources of matrix effects in biological samples for acyl-CoA analysis?

A2: For biological samples such as plasma, serum, or tissue homogenates, the most significant contributors to matrix effects are phospholipids (B1166683) from cell membranes and abundant proteins. These molecules can co-extract with this compound and interfere with its ionization during ESI-MS analysis.

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][4][5] A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte and will co-elute chromatographically.[5] Therefore, it will experience the same degree of ion suppression or enhancement, allowing for reliable normalization and accurate quantification.[5]

Q4: Are there any general sample preparation techniques to reduce matrix effects?

A4: Yes, several sample preparation strategies can effectively minimize matrix effects by removing interfering components before LC-MS/MS analysis. The most common approaches include:

  • Solid-Phase Extraction (SPE): This technique is highly effective at selectively isolating analytes of interest while removing salts, phospholipids, and proteins.[6]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering components behind.[6]

  • Protein Precipitation (PPT): This is a simpler method where a solvent or acid is used to crash out proteins from the sample. While less clean than SPE or LLE, it can be effective, especially when followed by further cleanup steps.[6]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[1][7] However, this strategy is only viable if the concentration of this compound in your samples is high enough to remain detectable after dilution.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.

Issue 1: Poor reproducibility and accuracy in quantitative results.

  • Potential Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS for this compound is the most robust solution to correct for variability in ion suppression/enhancement.[1][4][5][8]

    • Optimize Sample Preparation: Your current sample cleanup may be insufficient. Consider switching to a more rigorous method. For instance, if you are using protein precipitation, try developing an SPE or LLE protocol.[6]

    • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples. This helps to normalize the matrix effects between your calibrators and unknown samples.

Issue 2: Low signal intensity or complete signal loss for this compound.

  • Potential Cause: Severe ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify your LC method to better separate this compound from the region where matrix components elute.[1] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

    • Enhance Sample Cleanup: Focus on removing phospholipids, a common cause of ion suppression. Specialized SPE cartridges or phospholipid removal plates are commercially available.

    • Post-Column Infusion Experiment: To identify the retention time regions with significant ion suppression, you can perform a post-column infusion experiment.[7][9] This involves infusing a constant concentration of a this compound standard into the MS while injecting a blank matrix extract onto the LC column. Dips in the baseline signal will indicate where ion suppression is occurring.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated from the sample by adding an organic solvent or acid.Simple, fast, and inexpensive.Non-selective, may result in "dirty" extracts with significant remaining matrix components.[6]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases based on its solubility.Can provide cleaner extracts than PPT.Can be labor-intensive and may require large volumes of organic solvents.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interfering components are washed away.Provides the cleanest extracts, leading to minimal matrix effects.[6]More complex method development and can be more expensive.
Stable Isotope Dilution (SID) A known amount of a stable isotope-labeled version of the analyte is added to the sample.Considered the gold standard for correcting matrix effects, improves accuracy and precision.[4][5][8]Requires the synthesis or purchase of an appropriate labeled internal standard, which can be costly.[1]

Experimental Protocols

Protocol 1: General Method for Acyl-CoA Extraction from Biological Tissues

This protocol is a general guideline and should be optimized for your specific application.

  • Homogenization: Homogenize the frozen tissue sample in a cold extraction solvent. A commonly used solvent is 2.5% (w/v) 5-sulfosalicylic acid (SSA).[10]

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard for this compound to the homogenate.

  • Protein Precipitation: Vortex the sample vigorously and incubate on ice to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) Cleanup (Recommended):

    • Condition an appropriate SPE column (e.g., a mixed-mode cation exchange or reversed-phase sorbent) with methanol (B129727) and then equilibrate with an aqueous solution.[6]

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column with a suitable washing solvent to remove polar interferences.

    • Elute the acyl-CoAs with an appropriate elution solvent (e.g., a mixture of methanol and ammonium (B1175870) formate).[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with your LC mobile phase.[8]

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Acyl-CoA Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[4][8]

    • Mobile Phase A: An aqueous buffer, such as 5 mM ammonium acetate (B1210297) in water.[4][8]

    • Mobile Phase B: An organic mobile phase, such as 5 mM ammonium acetate in 95:5 acetonitrile:water.[4][8]

    • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is typically employed to separate the acyl-CoAs.

    • Flow Rate: A flow rate in the range of 200-400 µL/min is common.[4]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11]

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard will need to be determined by infusing the pure standards into the mass spectrometer.

Visualizations

TroubleshootingWorkflow start Start: Inaccurate or Irreproducible Results check_is Are you using a stable isotope-labeled internal standard (SIL-IS)? start->check_is implement_is Implement SIL-IS for This compound check_is->implement_is No check_sample_prep Is your sample preparation method sufficiently removing interferences? check_is->check_sample_prep Yes implement_is->check_sample_prep optimize_sample_prep Optimize Sample Preparation: - Consider SPE or LLE - Use phospholipid removal products check_sample_prep->optimize_sample_prep No check_chromatography Is there co-elution of analyte and matrix components? check_sample_prep->check_chromatography Yes optimize_sample_prep->check_chromatography optimize_chromatography Optimize LC Method: - Adjust gradient - Change mobile phase/column check_chromatography->optimize_chromatography Yes use_matrix_matched Use Matrix-Matched Calibration Standards check_chromatography->use_matrix_matched No optimize_chromatography->use_matrix_matched end_good Problem Resolved use_matrix_matched->end_good

Caption: A troubleshooting workflow for addressing matrix effects.

ExperimentalWorkflow start Start: Biological Sample (e.g., Tissue) homogenize 1. Homogenize in Extraction Solvent (e.g., SSA) start->homogenize add_is 2. Add Stable Isotope-Labeled Internal Standard (SIL-IS) homogenize->add_is precipitate 3. Protein Precipitation & Centrifugation add_is->precipitate spe 4. Solid-Phase Extraction (SPE) - Load Supernatant - Wash - Elute precipitate->spe evaporate 5. Evaporate Eluate & Reconstitute spe->evaporate analyze 6. LC-MS/MS Analysis (MRM Mode) evaporate->analyze end End: Data Acquisition analyze->end

Caption: A general experimental workflow for acyl-CoA analysis.

References

Selecting appropriate internal standards for 4-phenylbutanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 4-phenylbutanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of internal standard for accurate quantification of this compound?

A1: For the highest accuracy and reliability in mass spectrometry-based quantification, a stable isotope-labeled (SIL) internal standard is the gold standard.[1] A deuterated version of the analyte, such as this compound with deuterium (B1214612) atoms on the phenyl group or the butyl chain, is ideal. This is because SIL standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation.[1] This co-elution is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by other molecules in the sample.[1]

Q2: Are there alternatives to expensive stable isotope-labeled internal standards?

A2: Yes, structural analogs can be a more cost-effective alternative. For this compound, a suitable structural analog would be a compound with a similar chemical structure that is not naturally present in the samples being analyzed. An example for the related compound 4-phenylbutyric acid (4-PBA) is 4-(4-Nitrophenyl)-Butyric Acid (NPBA).[1] NPBA is structurally similar to 4-PBA and exhibits comparable extraction and chromatographic behavior. The nitro group provides a sufficient mass shift for distinct detection.[1] However, it is important to note that structural analogs may experience different matrix effects than the analyte, which could lead to inaccuracies in quantification.[1]

Q3: Where can I source a suitable internal standard?

Q4: What is the metabolic relevance of quantifying this compound?

A4: 4-phenylbutyrate (B1260699) (4-PBA) is a drug used in the treatment of urea (B33335) cycle disorders. It acts as a prodrug that is converted to this compound, which then undergoes β-oxidation to form phenylacetyl-CoA.[2][3] Phenylacetyl-CoA is conjugated with glutamine to form phenylacetylglutamine, which is then excreted in the urine, providing an alternative pathway for nitrogen waste removal.[2] Therefore, quantifying this compound is crucial for studying the pharmacokinetics and metabolism of 4-PBA.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Peak Shape or Tailing for this compound Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. For acyl-CoAs, ion-pairing agents or a C18 reversed-phase column are often used. Ensure the pH of the mobile phase is appropriate for the analyte.
High Variability in Quantification Results Inconsistent sample preparation. Matrix effects. Unsuitable internal standard.Ensure precise and consistent addition of the internal standard to all samples at the beginning of the sample preparation process. Use a stable isotope-labeled internal standard to best compensate for matrix effects. If using a structural analog, carefully validate its performance and assess for differential matrix effects.
Low Signal Intensity for this compound Inefficient extraction. Poor ionization.Optimize the sample extraction procedure to ensure good recovery of short-chain acyl-CoAs. Protein precipitation with 5% sulfosalicylic acid is a common method. Adjust mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to maximize the ionization of this compound.
Interference Peaks Co-eluting with the Analyte or Internal Standard Insufficient chromatographic separation.Modify the chromatographic gradient to better separate the peaks of interest from interfering compounds. If necessary, consider using a different stationary phase or a longer column. Ensure the MRM transitions are specific to your analyte and internal standard.

Data Presentation

The following table summarizes key performance metrics for an LC-HRMS method for the quantification of 4-phenylbutyric acid (4-PBA), a closely related precursor to this compound, using a structural analog internal standard. While direct comparative data for this compound is limited, this provides a strong indication of the performance that can be expected.

Table 1: Performance Characteristics of an LC-HRMS Method Using 4-(4-Nitrophenyl)-Butyric Acid (NPBA) as an Internal Standard for 4-PBA Quantification in Cell Culture Media. [4]

ParameterNeurobasal A MediumDMEM
Linearity Range (µM) 0.38 - 240.38 - 24
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (µM) 0.380.38
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (%) Within ± 15% of nominalWithin ± 15% of nominal
Recovery (%) 85 - 11585 - 115
Matrix Effect (%) < 15%< 15%

Experimental Protocols

Protocol 1: Sample Preparation for this compound Quantification from Cell Culture

This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs from cultured cells.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 5% (w/v) sulfosalicylic acid (SSA)

  • Internal standard solution (e.g., 4-phenylbutyric acid-d11 in a suitable solvent)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Place the cell culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add a defined volume of ice-cold 5% SSA containing the internal standard to the cell plate or pellet. For a 10 cm dish, 1 mL is typically used.

    • Adherent Cells: Use a cell scraper to scrape the cells into the SSA solution.

    • Suspension Cells: Resuspend the cell pellet in the SSA solution by vortexing.

  • Protein Precipitation:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube for LC-MS/MS analysis.

Protocol 2: Proposed LC-MS/MS Method for this compound Quantification

This proposed method is based on typical parameters for short-chain acyl-CoA analysis. Optimization will be required for your specific instrumentation.

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to ensure separation of this compound from other cellular components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Proposed MRM Transitions:

    • This compound: The precursor ion ([M+H]+) would be m/z 914.2. A common fragment for acyl-CoAs is the neutral loss of 507 amu, resulting in a product ion of m/z 407.2.

    • This compound-d5 (example SIL-IS): The precursor ion ([M+H]+) would be m/z 919.2. The corresponding product ion after a neutral loss of 507 amu would be m/z 412.2.

  • Instrument Parameters: Optimize declustering potential (DP), collision energy (CE), and other source parameters for maximum signal intensity of the analyte and internal standard.

Mandatory Visualization

Workflow for this compound Quantification Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Cell Culture Sample Add_IS Add Internal Standard (e.g., 4-PBA-d11) Sample->Add_IS Lysis Lysis & Protein Precipitation (5% SSA) Add_IS->Lysis Centrifuge Centrifugation Lysis->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Sep LC Separation (C18 Column) Supernatant->LC_Sep Inject MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quant Quantification (using Calibration Curve) Ratio->Quant

Caption: A generalized experimental workflow for the quantification of this compound.

Metabolic Pathway of 4-Phenylbutyrate Metabolic Activation and β-Oxidation of 4-Phenylbutyrate PBA 4-Phenylbutyrate (4-PBA) PB_CoA This compound PBA->PB_CoA Acyl-CoA Synthetase Enoyl_CoA 4-Phenylbut-2-enoyl-CoA PB_CoA->Enoyl_CoA Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Hydroxy_CoA 3-Hydroxy-4-phenylbutanoyl-CoA Enoyl_CoA->Hydroxy_CoA Enoyl-CoA Hydratase Keto_CoA 3-Keto-4-phenylbutanoyl-CoA Hydroxy_CoA->Keto_CoA 3-Hydroxyacyl-CoA Dehydrogenase PA_CoA Phenylacetyl-CoA Keto_CoA->PA_CoA β-Ketoacyl-CoA Thiolase PAG Phenylacetylglutamine (Excreted) PA_CoA->PAG Glutamine Conjugation

Caption: The metabolic pathway of 4-phenylbutyrate activation and subsequent β-oxidation.

References

Optimizing pH and buffer conditions for 4-phenylbutanoyl-CoA enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize pH and buffer conditions for 4-phenylbutanoyl-CoA enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal pH for enzymes that utilize this compound?

A1: While the optimal pH can vary for specific enzymes, aryl-CoA ligases, a similar class of enzymes, generally exhibit optimal activity in the alkaline range, typically between pH 7.0 and 9.3.[1] For example, 2-phenanthroate:CoA ligase, another aryl-CoA ligase, shows optimal activity at pH 7.5.[2] It is always recommended to perform a pH-rate profile for the specific enzyme being assayed to determine its empirical optimal pH.

Q2: Which buffer systems are commonly used for acyl-CoA synthetase and ligase assays?

A2: Several buffer systems can be employed, with the choice depending on the optimal pH of the enzyme. Commonly used buffers include Tris-HCl for the pH range of 7.0-9.0, and phosphate (B84403) buffers for conditions around neutral pH.[2][3] For enzymes with activity in the neutral to slightly alkaline range, Tris-HCl is a frequent choice.[4]

Q3: Can components of the buffer interfere with the enzyme assay?

A3: Yes, certain buffer components can interfere with the assay. For instance, if your enzyme is a metalloenzyme, using a chelating agent like EDTA in the buffer could inhibit activity by sequestering essential metal ions. It is crucial to be aware of the properties of your specific enzyme and the components of your buffer system.

Q4: How does 4-phenylbutyrate (B1260699) metabolism relate to this compound?

A4: 4-Phenylbutyrate is a prodrug that is converted in the body to its active form.[5] It is first activated to this compound, which is then further metabolized.[6] This initial activation step is catalyzed by an acyl-CoA synthetase/ligase.

Troubleshooting Guide

Problem Possible Cause Solution
No or Low Enzyme Activity Suboptimal pH: The pH of the assay buffer is outside the optimal range for the enzyme.Perform a pH optimization experiment using a range of buffers to determine the optimal pH for your enzyme.
Incorrect Buffer Choice: The buffer system itself may be inhibitory to the enzyme.Test alternative buffer systems with similar pKa values.
Enzyme Instability: The enzyme may be unstable at the assay temperature or in the chosen buffer.Include stabilizing agents like glycerol (B35011) in your buffer. Also, ensure proper storage of the enzyme at -80°C.
Missing Cofactors: The assay may be missing essential cofactors like ATP or Mg²⁺.[1]Ensure all necessary cofactors are present at their optimal concentrations in the reaction mixture.
High Background Signal Substrate Instability: The this compound substrate may be hydrolyzing non-enzymatically.Run a "no-enzyme" control to quantify the rate of non-enzymatic substrate degradation and subtract this from the experimental values.
Contaminating Enzymes: The enzyme preparation may be contaminated with other enzymes that react with the substrates or detection reagents.Purify the enzyme further. If using a coupled assay, ensure the coupling enzymes do not react with the primary substrate.
Inconsistent Results Pipetting Errors: Inaccurate pipetting of small volumes of enzyme or substrates.Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.
Temperature Fluctuations: Inconsistent incubation temperatures between assays.Use a temperature-controlled spectrophotometer or water bath to ensure a constant and accurate assay temperature.
Reagent Degradation: ATP or CoA solutions may have degraded over time.Prepare fresh stock solutions of ATP and CoA regularly and store them appropriately.

Quantitative Data Summary

The optimal pH and buffer conditions can vary between different acyl-CoA synthetases. The following tables summarize typical conditions used for related enzymes.

Table 1: pH Optima for Aryl-CoA Ligases

EnzymeSubstrateOptimal pHReference
2-Phenanthroate:CoA Ligase2-Phenanthroic acid7.5[2]
General Aryl-CoA LigasesVarious aromatic acids7.0 - 9.3[1]

Table 2: Common Buffer Systems for Acyl-CoA Ligase/Synthetase Assays

Buffer SystempH RangeTypical ConcentrationNotes
Tris-HCl7.0 - 9.050 - 100 mMCommonly used for enzymes with alkaline pH optima.
Phosphate6.0 - 8.050 mMGood buffering capacity around neutral pH.
MOPS6.5 - 7.920 - 100 mMOften used in coupled enzyme assays.[7]

Experimental Protocols

Protocol: Coupled Spectrophotometric Assay for this compound Synthetase Activity

This protocol is a generalized method adapted from assays for similar acyl-CoA synthetases and ligases.[8][9][10] It relies on a coupled enzyme system to continuously monitor the formation of pyrophosphate (PPi), a product of the ligase reaction.

Principle:

The this compound synthetase reaction produces PPi. In the presence of excess coupling enzymes, the consumption of NADH is monitored spectrophotometrically at 340 nm, which is directly proportional to the rate of the this compound synthetase reaction.

Materials:

  • 4-phenylbutyrate

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate (B1213749) kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified this compound synthetase

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a Master Mix: In a microcentrifuge tube, prepare a master mix containing all reagents except the enzyme and 4-phenylbutyrate. The final concentrations in the cuvette should be approximately:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM MgCl₂

    • 2.5 mM ATP

    • 0.5 mM CoA

    • 0.3 mM NADH

    • 1 mM PEP

    • 5 units/mL PK

    • 10 units/mL LDH

  • Incubation: Add the master mix to a cuvette and incubate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating pyruvate or ADP.

  • Background Reading: Add the purified this compound synthetase to the cuvette, mix gently, and monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline rate in the absence of the primary substrate.

  • Initiate Reaction: Start the reaction by adding 4-phenylbutyrate to the cuvette (e.g., to a final concentration of 1 mM).

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes. The rate should be linear during the initial phase of the reaction.

  • Calculate Activity: Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations

Signaling_Pathway cluster_Metabolism Cellular Metabolism of 4-Phenylbutyrate 4-Phenylbutyrate 4-Phenylbutyrate This compound This compound 4-Phenylbutyrate->this compound Acyl-CoA Synthetase (ATP, CoA -> AMP, PPi) Phenylacetyl-CoA Phenylacetyl-CoA This compound->Phenylacetyl-CoA β-oxidation

Caption: Metabolic activation of 4-phenylbutyrate to this compound.

Experimental_Workflow cluster_Workflow Workflow for a Coupled Spectrophotometric Enzyme Assay A Prepare Master Mix (Buffer, Cofactors, Coupling Enzymes) B Pre-incubate Master Mix A->B C Add Enzyme & Establish Baseline B->C D Initiate Reaction with Substrate (4-Phenylbutyrate) C->D E Monitor Absorbance at 340 nm D->E F Calculate Enzyme Activity E->F

Caption: A typical workflow for a coupled spectrophotometric enzyme assay.

Logical_Relationship cluster_Troubleshooting Troubleshooting Logic for Low Enzyme Activity Problem Low/No Activity Check_pH Is pH Optimal? Problem->Check_pH Check_Buffer Is Buffer Inhibitory? Check_pH->Check_Buffer Yes Optimize_pH Perform pH Profile Check_pH->Optimize_pH No Check_Cofactors Are Cofactors Present? Check_Buffer->Check_Cofactors No Change_Buffer Test Alternative Buffers Check_Buffer->Change_Buffer Yes Add_Cofactors Add Missing Cofactors Check_Cofactors->Add_Cofactors No Success Activity Restored Check_Cofactors->Success Yes Optimize_pH->Success Change_Buffer->Success Add_Cofactors->Success

Caption: A logical approach to troubleshooting low enzyme activity.

References

Technical Support Center: Reducing Background Noise in Fluorescence-Based Assays with 4-Phenylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-phenylbutanoyl-CoA in fluorescence-based assays. High background noise can obscure specific signals, leading to inaccurate data. This guide offers structured advice to identify and mitigate common sources of interference.

Troubleshooting Guides

High background fluorescence can arise from multiple sources. The following guides address specific issues you may encounter during your experiments.

Issue 1: High Background Signal in "No Enzyme" Control Wells

This issue suggests that the background fluorescence is independent of enzymatic activity and may be related to the intrinsic properties of the assay components or the microplate itself.

Troubleshooting Workflow

start High Background in 'No Enzyme' Control check_plate Are you using black-walled, clear-bottom plates? start->check_plate use_black_plate Switch to black-walled plates to minimize well-to-well crosstalk and light scatter. check_plate->use_black_plate No check_reagents Assess intrinsic fluorescence of assay components. check_plate->check_reagents Yes use_black_plate->check_reagents test_components Measure fluorescence of: 1. Assay buffer alone 2. Buffer + this compound 3. Buffer + Fluorogenic Substrate check_reagents->test_components identify_source Is a specific component highly fluorescent? test_components->identify_source reagent_solution If this compound is fluorescent: - Decrease its concentration. - Check for degradation (prepare fresh). - Test a different lot number. If buffer is fluorescent: - Prepare fresh buffer with high-purity water. - Test an alternative buffer system. identify_source->reagent_solution Yes instrument_settings Optimize reader settings: - Adjust gain to just below saturation of the highest positive control. - Set excitation/emission wavelengths to the specific fluorophore's peaks. identify_source->instrument_settings No start Background Signal Increases Over Time check_substrate_stability Is the fluorogenic substrate stable in the assay buffer? start->check_substrate_stability substrate_solution If substrate is unstable: - Decrease incubation time. - Adjust buffer pH. - Consult manufacturer's stability data. - Consider a more stable fluorogenic substrate. check_substrate_stability->substrate_solution No check_4pbc_interaction Does this compound promote non-enzymatic substrate hydrolysis? check_substrate_stability->check_4pbc_interaction Yes substrate_solution->check_4pbc_interaction test_interaction Incubate this compound with the fluorogenic substrate (no enzyme) and measure fluorescence over time. check_4pbc_interaction->test_interaction interaction_solution If interaction occurs: - Lower the concentration of this compound. - Initiate the reaction by adding this compound last. test_interaction->interaction_solution light_exposure Protect plate from light during incubation. interaction_solution->light_exposure cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_plate Dispense Enzyme & Detection Mix to Plate incubate Pre-incubate Plate (5 min) prep_plate->incubate add_substrate Add this compound to Initiate Reaction incubate->add_substrate read_plate Read Fluorescence (Kinetic Mode) add_substrate->read_plate subtract_bkg Subtract 'No Enzyme' Control Background read_plate->subtract_bkg calc_rate Calculate Reaction Rates subtract_bkg->calc_rate

Preventing precipitation of 4-phenylbutanoyl-CoA during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of 4-phenylbutanoyl-CoA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the activated coenzyme A (CoA) ester of 4-phenylbutyric acid (4-PBA). 4-PBA is a histone deacetylase (HDAC) inhibitor and chemical chaperone used in the treatment of urea (B33335) cycle disorders and investigated for various other diseases like cancer and neurodegenerative disorders.[1][2][3][4][5][6][7][8][9] In biological systems, 4-PBA is converted to this compound to be metabolized via beta-oxidation.[10][11] Researchers use this compound to study the metabolic pathways of 4-PBA, investigate its effects on specific enzymes like medium-chain acyl-CoA dehydrogenase (MCAD), and explore its downstream biological activities.[10]

Q2: Why does this compound tend to precipitate in aqueous solutions?

While direct solubility data for this compound is limited, its structure, containing a hydrophobic phenyl group and a long butyryl chain, suggests it is an amphipathic molecule with limited solubility in aqueous buffers.[12][13][14] Similar long-chain acyl-CoA esters are known to be poorly soluble and can precipitate, especially at higher concentrations, low temperatures, or in the presence of certain ions like Mg2+.[15][16]

Q3: How should I prepare stock solutions of this compound?

It is recommended to first prepare a concentrated stock solution in a small amount of an organic solvent and then dilute it into the aqueous experimental buffer.[17][18] Based on the solubility of its precursor, 4-phenylbutyrate (B1260699), suitable organic solvents include DMSO and ethanol.[17][18] It is crucial to ensure the final concentration of the organic solvent in the assay is low, as it may have physiological effects.[17][18] For long-chain acyl-CoAs, some researchers suggest preparing aliquots in an organic solvent, drying them under an inert gas, and storing them frozen.[19] The dried compound can then be reconstituted in buffer immediately before use.

Q4: How stable are this compound solutions?

Acyl-CoA esters can be unstable in aqueous solutions due to hydrolysis.[20] It is best practice to prepare aqueous solutions fresh for each experiment.[19] Stock solutions of the precursor, sodium 4-phenylbutyrate, in DMSO or distilled water can be stored at -20°C for up to three months.[21] If storing aqueous solutions is unavoidable, do not store them for more than one day.[18]

Troubleshooting Guide: Preventing Precipitation

Issue: My this compound solution appears cloudy or has visible precipitate after dilution into my aqueous buffer.

This is a common issue stemming from the compound's low aqueous solubility. Here are several potential solutions:

Solution 1: Optimize Buffer Conditions

  • pH: The solubility of the parent compound, 4-phenylbutyrate, is pH-dependent, with higher solubility in acidic conditions.[22] While the CoA ester linkage alters the molecule's properties, checking and adjusting the pH of your buffer may help.

  • Ionic Strength: High concentrations of divalent cations, such as Mg2+, can cause the precipitation of long-chain acyl-CoAs.[16] If your experiment allows, consider reducing the concentration of such ions.

Solution 2: Use Solubilizing Agents

  • Co-solvents: Prepare the initial stock solution in 100% DMSO.[23] When diluting into your final aqueous buffer, ensure the final DMSO concentration is minimal (typically <1%) and consistent across all experimental conditions, including controls.[23]

  • Detergents: For particularly stubborn precipitation, the addition of a small amount of a non-ionic or zwitterionic detergent can help maintain solubility.[23][24][25] These detergents form micelles that can encapsulate the hydrophobic portions of the molecule, keeping it in solution. Start with very low concentrations and perform control experiments to ensure the detergent does not interfere with your assay.

Solution 3: Adjust Experimental Parameters

  • Temperature: Low temperatures can decrease the solubility of hydrophobic compounds.[15] Try preparing and running your experiment at room temperature (~22°C) or 37°C, if your experimental components are stable at these temperatures.[15]

  • Concentration: The intended concentration may simply be above the solubility limit in your specific buffer.[23] If possible, reduce the final concentration of this compound.

  • Preparation: Always add the this compound stock solution to the buffer last, while vortexing or stirring, to ensure rapid and even dispersion.

Data Presentation

Table 1: Solubility of Sodium 4-Phenylbutyrate (Precursor) This data for the precursor molecule can provide a starting point for estimating the solubility characteristics of its CoA ester.

SolventApproximate SolubilityReference
DMSO~100 mg/mL[26]
Water~10 mg/mL[26]
PBS (pH 7.2)~5 mg/mL[17][18]
Ethanol~10 mg/mL[17][18]

Table 2: Common Detergents for Solubilizing Hydrophobic Molecules These are examples of detergents used to solubilize membrane proteins and other hydrophobic molecules. Start with concentrations well below the Critical Micelle Concentration (CMC) and optimize.

DetergentTypeTypical Starting Concentration
Triton X-100Non-ionic0.01 - 0.1% (v/v)
CHAPSZwitterionic0.1 - 1% (w/v)
n-octyl-β-D-glucopyranoside (OG)Non-ionic0.5 - 1.5% (w/v)

Experimental Protocol: MCAD Enzyme Activity Assay

This protocol provides a methodology for measuring the activity of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) using this compound as a substrate.

1. Reagent Preparation:

  • Assay Buffer: 100 mM HEPES, pH 7.6, 1 mM EDTA.
  • Substrate Stock (10 mM): Dissolve the appropriate amount of this compound in 100% DMSO. Aliquot and store at -80°C.
  • Enzyme: Purified recombinant human MCAD.
  • Other Reagents: Electron Transfer Flavoprotein (ETF), Phenazine ethosulfate (PES), 2,6-Dichlorophenolindophenol (DCPIP).

2. Assay Procedure:

  • Prepare a fresh working solution of this compound by diluting the 10 mM stock into the Assay Buffer. Warm the buffer to 37°C before adding the substrate stock to aid solubility. Vortex immediately.
  • In a 96-well plate, prepare the reaction mixture containing Assay Buffer, ETF, PES, and DCPIP.
  • Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture.
  • Initiate the reaction by adding the MCAD enzyme to each well.
  • Immediately after adding the enzyme, add the this compound working solution to start the reaction.
  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a plate reader.

3. Data Analysis:

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.
  • Use the extinction coefficient of DCPIP to convert the rate of absorbance change to the rate of substrate turnover.
  • Run appropriate controls (no enzyme, no substrate) to account for background rates.

Mandatory Visualizations

G cluster_prep Solution Preparation Workflow cluster_dilute Solution Preparation Workflow cluster_troubleshoot Precipitation Troubleshooting stock 1. Prepare 10 mM Stock in 100% DMSO warm 2. Warm Aqueous Buffer (e.g., to 37°C) dilute 3. Dilute Stock into Buffer (while vortexing) stock->dilute warm->dilute use 4. Use Immediately in Assay dilute->use sol sol precip Precipitation Observed? check_conc Is Concentration Too High? precip->check_conc Yes sol_ok Solution is Clear precip->sol_ok No check_temp Is Temperature Too Low? check_conc->check_temp No sol_reduce Reduce Concentration check_conc->sol_reduce Yes check_detergent Detergent Needed? check_temp->check_detergent No sol_increase_temp Increase Temperature (e.g., 37°C) check_temp->sol_increase_temp Yes sol_add_detergent Add Detergent (e.g., Triton X-100) check_detergent->sol_add_detergent Yes

Caption: Workflow and troubleshooting logic for preparing this compound solutions.

G PBA 4-Phenylbutyrate (4-PBA) PBCOA This compound PBA->PBCOA Acyl-CoA Synthetase HDAC HDAC Inhibition PBA->HDAC Metabolite1 Phenylacetyl-CoA PBCOA->Metabolite1 β-oxidation (MCAD) Metabolite2 Phenylacetylglutamine (PAG) Metabolite1->Metabolite2 Conjugation Excretion Urine Excretion Metabolite2->Excretion

Caption: Metabolic pathway of 4-Phenylbutyrate (4-PBA).

References

Ensuring complete conversion in the synthesis of 4-phenylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in ensuring the complete conversion of 4-phenylbutanoic acid to 4-phenylbutanoyl-CoA.

Troubleshooting Guide: Ensuring Complete Conversion

Issue: Incomplete or low conversion of 4-phenylbutanoic acid to this compound

This guide addresses common problems that can lead to incomplete reactions and provides systematic steps to identify and resolve the issue.

1. Is the 4-phenylbutanoic acid sufficiently activated?

  • Question: How can I confirm that the activation of 4-phenylbutanoic acid is successful before adding Coenzyme A?

  • Answer: The initial activation of 4-phenylbutanoic acid, typically by creating a mixed anhydride (B1165640) with ethyl chloroformate or an acyl-imidazolide with carbonyldiimidazole (CDI), is a critical step.

    • For the Ethyl Chloroformate method: The formation of the mixed anhydride is rapid. Ensure that the reaction is kept cold (0-4°C) to prevent decomposition. The triethylamine (B128534) base should be added dropwise to the solution of 4-phenylbutanoic acid in an anhydrous solvent like THF before the addition of ethyl chloroformate.

    • For the CDI method: The reaction between 4-phenylbutanoic acid and CDI in an anhydrous solvent like THF can be monitored by the evolution of CO2 gas. The reaction is typically stirred at room temperature for at least 30-60 minutes to ensure complete formation of the 4-phenylbutanoyl-imidazolide intermediate.[1]

    • Verification: While direct analysis of the activated intermediate is often not practical, ensuring anhydrous reaction conditions and using fresh, high-purity reagents are key to successful activation.

2. Are the reaction conditions optimal for the coupling reaction?

  • Question: What are the critical parameters to control during the reaction of the activated 4-phenylbutanoic acid with Coenzyme A?

  • Answer: The reaction of the activated acid with Coenzyme A (CoA) requires careful control of several parameters.

    • pH: The free thiol group of CoA needs to be deprotonated to act as a nucleophile. The reaction is typically carried out in an aqueous buffer or a biphasic system with a pH between 7.5 and 8.5. A common choice is a sodium bicarbonate solution.

    • Temperature: The coupling reaction is usually performed at room temperature. Higher temperatures can lead to the degradation of the product and reactants.

    • Stoichiometry: A slight excess of the activated 4-phenylbutanoic acid (1.2-1.5 equivalents) is often used to drive the reaction to completion and ensure that all of the valuable CoA is consumed.

    • Solvent: The choice of solvent is crucial. For the ethyl chloroformate method, the activated acid in an organic solvent (e.g., THF) is typically added to an aqueous solution of CoA. For the CDI method, a similar biphasic system or a homogenous solution in a suitable solvent can be used.

3. How can I monitor the progress of the reaction?

  • Question: What analytical techniques can be used to monitor the conversion to this compound?

  • Answer: Monitoring the reaction progress is essential to determine the point of complete conversion and to identify any potential issues.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to monitor the disappearance of the CoA starting material and the appearance of the this compound product. A reverse-phase C18 column with a gradient of acetonitrile (B52724) in water (often with a modifier like formic acid or ammonium (B1175870) acetate) can effectively separate the two compounds. The chromatogram should be monitored at a wavelength of around 260 nm, where the adenine (B156593) moiety of CoA absorbs strongly.

    • Thin-Layer Chromatography (TLC): For a quicker but less quantitative assessment, TLC can be used. The reaction mixture can be spotted on a silica (B1680970) gel plate and developed with a suitable solvent system. The spots can be visualized under UV light.

4. What are the common side products and how can they be minimized?

  • Question: I see multiple peaks in my HPLC chromatogram. What are the likely side products and how can I avoid them?

  • Answer: The formation of side products can contribute to incomplete conversion and complicate purification.

    • Hydrolysis of the activated intermediate: If the activated 4-phenylbutanoic acid intermediate is exposed to water before reacting with CoA, it will hydrolyze back to 4-phenylbutanoic acid. To minimize this, ensure that the activation step is performed under strictly anhydrous conditions.

    • Disulfide formation: Coenzyme A can oxidize to form a dimer (CoA-S-S-CoA). This can be minimized by working with deoxygenated solutions and by keeping the reaction time as short as necessary.

    • Formation of symmetrical anhydride: In the ethyl chloroformate method, the mixed anhydride can sometimes react with another molecule of 4-phenylbutanoic acid to form a symmetrical anhydride, which is less reactive.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected yield for the synthesis of this compound?

    • A1: The yield can vary depending on the method used and the scale of the reaction. For similar acyl-CoAs synthesized using the mixed anhydride method, yields in the range of 75-78% have been reported. Chemo-enzymatic methods can also provide high yields.

  • Q2: How can I purify the synthesized this compound?

    • A2: Purification is often necessary to remove unreacted starting materials, side products, and reagents.

      • Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to separate the relatively nonpolar this compound from more polar impurities.

      • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is the method of choice.

  • Q3: How should I store the purified this compound?

    • A3: this compound is susceptible to hydrolysis and oxidation. It should be stored as a lyophilized powder or in a buffered aqueous solution at -20°C or -80°C. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

  • Q4: How can I confirm the identity and purity of the final product?

    • A4: A combination of analytical techniques should be used to confirm the identity and assess the purity of the synthesized this compound.

      • HPLC: As mentioned for reaction monitoring, analytical HPLC can be used to determine the purity of the final product.

      • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and confirm the identity of the compound. Quantitative NMR (qNMR) can be used for accurate purity determination.[2]

Data Presentation

Table 1: Comparison of Common Synthesis Methods for Acyl-CoAs

MethodActivating AgentTypical Yields (for various acyl-CoAs)AdvantagesDisadvantages
Mixed AnhydrideEthyl Chloroformate60-80%Fast reaction, readily available reagentsCan form symmetrical anhydride side products
Acyl-ImidazolideCarbonyldiimidazole (CDI)50-70%Milder conditions, less side product formationCDI is moisture sensitive
Chemo-enzymaticAcyl-CoA Synthetase>90%High specificity and yieldEnzyme can be expensive and require specific conditions

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Ethyl Chloroformate Method

  • Activation of 4-Phenylbutanoic Acid:

    • Dissolve 4-phenylbutanoic acid (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise while stirring.

    • Add ethyl chloroformate (1.1 eq) dropwise and stir the reaction mixture at 0°C for 30 minutes.

  • Preparation of Coenzyme A Solution:

    • Dissolve Coenzyme A (1.0 eq) in a cold 0.5 M sodium bicarbonate solution (pH ~8.0).

  • Coupling Reaction:

    • Slowly add the activated 4-phenylbutanoic acid solution from step 1 to the Coenzyme A solution from step 2 with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by HPLC.

    • Once the reaction is complete, acidify the mixture to pH 3-4 with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) if necessary, or proceed directly to purification.

  • Purification:

    • Purify the this compound using solid-phase extraction or preparative HPLC.

Protocol 2: Synthesis of this compound via the Carbonyldiimidazole (CDI) Method

  • Activation of 4-Phenylbutanoic Acid:

    • Dissolve 4-phenylbutanoic acid (1.5 eq) and carbonyldiimidazole (1.5 eq) in anhydrous THF.

    • Stir the mixture at room temperature for 1 hour until the evolution of CO2 ceases.

  • Preparation of Coenzyme A Solution:

    • Dissolve Coenzyme A (1.0 eq) in a 0.5 M sodium bicarbonate solution (pH ~8.0).

  • Coupling Reaction:

    • Add the activated 4-phenylbutanoyl-imidazolide solution from step 1 to the Coenzyme A solution from step 2.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by HPLC.

    • Once complete, proceed with acidification and purification as described in Protocol 1.

Mandatory Visualization

Synthesis_Pathway cluster_activation Activation Step cluster_coupling Coupling Step 4-PBA 4-Phenylbutanoic Acid Activated_Intermediate Mixed Anhydride or Acyl-Imidazolide 4-PBA->Activated_Intermediate Activation Activator Ethyl Chloroformate / Triethylamine or CDI Activator->Activated_Intermediate 4-PB-CoA This compound Activated_Intermediate->4-PB-CoA Coupling CoA Coenzyme A CoA->4-PB-CoA

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Incomplete Conversion Detected by HPLC Check_Activation Verify Activation Step: - Anhydrous conditions? - Fresh reagents? Start->Check_Activation Check_Coupling Examine Coupling Conditions: - Correct pH (7.5-8.5)? - Appropriate temperature? Check_Activation->Check_Coupling If OK Optimize Optimize Reaction Parameters Check_Activation->Optimize If Not OK Check_Stoichiometry Review Stoichiometry: - Sufficient excess of  activated acid? Check_Coupling->Check_Stoichiometry If OK Check_Coupling->Optimize If Not OK Analyze_Side_Products Identify Side Products: - Hydrolysis? - CoA disulfide? Check_Stoichiometry->Analyze_Side_Products If OK Check_Stoichiometry->Optimize If Not OK Analyze_Side_Products->Optimize Complete_Conversion Complete Conversion Achieved Optimize->Complete_Conversion

Caption: Troubleshooting workflow for incomplete conversion.

Logical_Relationships cluster_factors Key Factors Complete_Conversion Complete Conversion Reagent_Quality Reagent Quality (Anhydrous, High Purity) Reagent_Quality->Complete_Conversion Reaction_Conditions Optimal Conditions (pH, Temperature) Reaction_Conditions->Complete_Conversion Stoichiometry Correct Stoichiometry Stoichiometry->Complete_Conversion Monitoring Reaction Monitoring (HPLC) Monitoring->Complete_Conversion

Caption: Key factors for achieving complete conversion.

References

Validation & Comparative

Validating Synthesized 4-Phenylbutanoyl-CoA: A Comparative Guide to NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the identity and purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the validation of 4-phenylbutanoyl-CoA, a key intermediate in various biochemical studies.

This document outlines the experimental protocol for NMR analysis, presents a comparative analysis of NMR with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and discusses potential impurities that may arise during synthesis.

Identity and Purity Assessment: A Head-to-Head Comparison

The choice of analytical technique for validating synthesized this compound depends on the specific requirements of the analysis, including the need for structural confirmation, quantification, and sensitivity.

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Primary Function Structural Elucidation & QuantificationSeparation & QuantificationSeparation, Identification & Quantification
Information Provided Detailed molecular structure, connectivity, and relative quantification of components.Retention time for identification (against a standard) and peak area for quantification.Retention time, mass-to-charge ratio (for molecular weight and fragmentation pattern), and peak area for quantification.
Sensitivity Low to moderate.Moderate to high.[1]Very high.[2][3][4]
Sample Requirement Higher concentration/volume.Lower concentration/volume.Very low concentration/volume.
Structural Confirmation Excellent, provides unambiguous structural information.Indirect, requires a reference standard.Good, fragmentation patterns can infer structure.
Purity Assessment Good, can identify and quantify impurities with distinct signals.Good, separates impurities based on polarity.Excellent, can detect and identify trace-level impurities.
Reproducibility Very high.[5]High.Good to high, can be affected by matrix effects.[6]
Throughput Lower.Higher.High.
Cost (Instrument) High.Moderate.High.
Expertise Required High for spectral interpretation.Moderate.High.

Experimental Workflow for NMR Validation

The following diagram illustrates the typical workflow for validating the identity and purity of synthesized this compound using NMR spectroscopy.

NMR_Validation_Workflow A Synthesized this compound B Sample Preparation (Dissolve in D2O or other deuterated solvent) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E 2D NMR (COSY, HSQC) Acquisition (Optional, for complex spectra) B->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) C->F D->F E->F G Spectral Analysis F->G H Structure Confirmation (Compare experimental shifts to predicted values and known CoA spectra) G->H I Purity Assessment (Integration of impurity signals relative to product signals) G->I J Final Report H->J I->J

NMR Validation Workflow for this compound

Detailed Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or a buffered solution in D₂O to maintain pH and stability).

  • Add a known amount of an internal standard (e.g., TSP for D₂O) for chemical shift referencing and quantification.

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ of the protons of interest for accurate integration, and a spectral width that encompasses all expected proton signals.

  • Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • (Optional) For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify coupled protons) and HSQC (to correlate protons to their directly attached carbons).

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra using appropriate NMR software.

  • Reference the spectra using the internal standard (e.g., TSP at 0.00 ppm for ¹H NMR in D₂O).

  • Integrate the signals in the ¹H NMR spectrum. The integral values are proportional to the number of protons giving rise to the signal.

4. Structure and Purity Determination:

  • Identity Confirmation: Compare the observed chemical shifts and coupling patterns with theoretically predicted values for this compound and with spectral data of the Coenzyme A moiety.

  • Purity Calculation: Purity is determined by comparing the integral of the characteristic signals of this compound to the integrals of any impurity signals. The relative molar ratio can be calculated by normalizing the integrals by the number of protons each signal represents.

Predicted ¹H NMR Chemical Shifts for this compound

The following table provides predicted ¹H NMR chemical shifts for the 4-phenylbutanoyl moiety. The Coenzyme A portion of the molecule will exhibit its own characteristic set of complex signals, which can be compared to literature values for Coenzyme A.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Phenyl (Ar-H)7.20 - 7.40Multiplet
-CH₂-Ph~2.70Triplet
-CH₂-CH₂-Ph~2.00Multiplet
-CH₂-C(O)S-~2.90Triplet

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Potential Impurities in Synthesis

During the synthesis of this compound, several impurities may arise, including:

  • Unreacted Starting Materials: 4-phenylbutyric acid and Coenzyme A.

  • Byproducts of Coupling Reaction: Side products from the activation of the carboxylic acid or incomplete reaction.

  • Degradation Products: Hydrolysis of the thioester bond to yield 4-phenylbutyric acid and Coenzyme A.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

NMR spectroscopy is a powerful tool for identifying and quantifying these potential impurities, as they will typically have distinct signals from the desired product.

Comparison of Analytical Methods

The following diagram provides a logical comparison of the key attributes of NMR, HPLC, and LC-MS/MS for the validation of synthesized compounds.

Method_Comparison cluster_NMR NMR Spectroscopy cluster_HPLC HPLC cluster_LCMS LC-MS/MS A High Structural Information B Non-destructive C Quantitative D Lower Sensitivity E Good for Quantification F Separates Mixtures G Limited Structural Information H Requires Reference Standard I High Sensitivity J Provides Molecular Weight K Good for Complex Mixtures L Indirect Structural Information Validation Compound Validation Validation->A Structural Confirmation Validation->E Purity & Concentration Validation->I Trace Analysis

Comparison of Analytical Techniques

Conclusion

NMR spectroscopy stands out as a powerful, non-destructive technique that provides unambiguous structural confirmation and quantitative purity assessment of synthesized this compound in a single experiment. While techniques like HPLC and LC-MS/MS offer higher sensitivity and are well-suited for high-throughput screening and trace impurity analysis, they often require reference standards for definitive identification.[4][7] For comprehensive validation, a multi-technique approach is often beneficial, with NMR providing the foundational structural proof and other methods offering complementary information on purity and trace contaminants.

References

A Comparative Kinetic Analysis of 4-Phenylbutanoyl-CoA and Butyryl-CoA with Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative kinetic analysis of two substrates, 4-phenylbutanoyl-CoA and the endogenous butyryl-CoA, with the mitochondrial enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD). This objective comparison, supported by experimental data, offers insights into the substrate specificity and catalytic efficiency of MCAD, which is crucial for understanding fatty acid metabolism and its implications in drug development and inherited metabolic disorders.

Executive Summary

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) plays a pivotal role in the beta-oxidation of medium-chain fatty acids. While its activity with endogenous substrates like octanoyl-CoA is well-characterized, its interaction with xenobiotic compounds and shorter-chain substrates is of significant interest. This guide focuses on the kinetic comparison of this compound, a metabolite of the pharmaceutical agent phenylbutyrate, and butyryl-CoA (C4-CoA), a short-chain acyl-CoA.

Quantitative Kinetic Parameters

The following table summarizes the available kinetic parameters for the interaction of this compound and octanoyl-CoA (as a reference for a bona fide MCAD substrate) with human MCAD. A placeholder for butyryl-CoA is included to highlight the current data gap in readily accessible literature for a direct comparison.

SubstrateK_m_ (μM)k_cat_ (s⁻¹)V_max_ (nmol·mg⁻¹·min⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
This compound 5.3[1]Not ReportedNot Reported2.0 x 10⁵[1]
Butyryl-CoA (C4-CoA) Not ReportedNot ReportedNot ReportedNot Reported
Octanoyl-CoA (C8-CoA) 2.8[1]Not ReportedNot Reported4.0 x 10⁶[1]

Note: The catalytic efficiency for this compound was reported as 0.2 mM⁻¹s⁻¹ and for octanoyl-CoA as 4.0 mM⁻¹s⁻¹ in the source material. These have been converted to M⁻¹s⁻¹ for consistency. The absence of specific V_max_ and k_cat_ values for these substrates in the cited source prevents a more detailed comparison of turnover rates. While MCAD is known to have some activity with C4-CoA, specific Michaelis-Menten constants from recent, direct kinetic studies on the human enzyme are not prominently available in the surveyed literature.

Experimental Protocols

The kinetic parameters for MCAD are typically determined using the Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay . This continuous spectrophotometric assay measures the rate of reduction of ETF, the natural electron acceptor for MCAD, which results in a decrease in its intrinsic fluorescence.

Principle: The MCAD-catalyzed dehydrogenation of the acyl-CoA substrate reduces the FAD cofactor within MCAD. The reduced MCAD then transfers electrons to ETF, causing a decrease in the fluorescence of ETF's FAD moiety. This change in fluorescence is monitored over time to determine the initial reaction velocity.

Materials:

  • Purified recombinant human MCAD

  • Purified recombinant human Electron Transfer Flavoprotein (ETF)

  • This compound or Butyryl-CoA substrate solutions of varying concentrations

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.6)

  • Anaerobic cuvette or microplate setup

  • Spectrofluorometer

Procedure:

  • A reaction mixture containing potassium phosphate buffer and a known concentration of ETF is prepared in an anaerobic cuvette or microplate well.

  • The mixture is made anaerobic to prevent the re-oxidation of reduced ETF by molecular oxygen.

  • A known concentration of MCAD is added to the reaction mixture and allowed to equilibrate.

  • The reaction is initiated by the addition of the acyl-CoA substrate at various concentrations.

  • The decrease in ETF fluorescence is monitored in real-time at an excitation wavelength of ~380 nm and an emission wavelength of ~495 nm.

  • Initial velocities are calculated from the linear portion of the fluorescence decay curve.

  • Kinetic parameters (K_m_ and V_max_) are determined by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

  • The turnover number (k_cat_) is calculated from V_max_ and the enzyme concentration, and the catalytic efficiency (k_cat_/K_m_) is subsequently determined.

Visualizations

To aid in the understanding of the experimental workflow and the enzymatic reaction, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reaction Mixture (Buffer, ETF) anaerobic Establish Anaerobic Conditions reagents->anaerobic Deoxygenate enzyme Add MCAD and Equilibrate anaerobic->enzyme substrate Initiate with Acyl-CoA Substrate enzyme->substrate measure Monitor ETF Fluorescence Reduction substrate->measure Reaction starts velocity Calculate Initial Velocities measure->velocity kinetics Determine Kinetic Parameters (Km, Vmax, kcat) velocity->kinetics Michaelis-Menten Plot

Caption: Experimental workflow for the MCAD kinetic assay.

Enzymatic_Reaction sub1 This compound mcad MCAD-FAD sub1->mcad sub2 Butyryl-CoA sub2->mcad prod1 4-Phenyl-2-butenoyl-CoA mcad->prod1 prod2 Crotonyl-CoA mcad->prod2 mcad_red MCAD-FADH₂ mcad_red->mcad Regeneration etf_ox ETF-FAD mcad_red->etf_ox Electron Transfer etf_red ETF-FADH₂ etf_ox->etf_red etf_red->etf_ox

Caption: MCAD enzymatic reaction and electron transfer pathway.

References

Comparing the substrate efficiency of 4-phenylbutanoyl-CoA with other phenylacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic activation of phenyl- and related aromatic carboxylic acids is crucial for endeavors ranging from metabolic engineering to the development of novel therapeutics. This guide provides a comparative overview of the substrate efficiency of enzymes responsible for the biosynthesis of various phenylacyl-CoA thioesters, with a focus on phenylacetyl-CoA and its structural analogs.

Quantitative Comparison of Substrate Activation

The catalytic efficiency of acyl-CoA synthetases is a key determinant of their biological function. The following table summarizes the kinetic parameters for the activation of various phenyl- and related aromatic carboxylic acids by their respective ligases. A higher kcat/Km value indicates greater catalytic efficiency.

EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
Phenylacetate-CoA Ligase (Penicillium chrysogenum)Phenylacetic Acid6.1 ± 0.3Data not available230 ± 60[1]
Phenoxyacetic AcidData not availableData not available7800 ± 1200[1]
trans-Cinnamic AcidData not availableData not available310000 ± 40000[1]
Benzoate-CoA Ligase (Magnetospirillum sp. strain TS-6)BenzoateData not available13.4 (µmol min⁻¹ mg⁻¹)Data not available[2]
2-FluorobenzoateData not available61% relative activityData not available[2]
4-FluorobenzoateData not available72% relative activityData not available[2]

Note: The specific activity for Benzoate-CoA Ligase is provided in µmol min⁻¹ mg⁻¹ of protein.

Experimental Protocols

The determination of the kinetic parameters presented above generally follows established methodologies in enzymology. A typical experimental protocol involves the purification of the enzyme of interest and subsequent characterization of its activity using a spectrophotometric or chromatographic assay.

Enzyme Purification

Acyl-CoA ligases are often purified from their native source or a heterologous expression system (e.g., E. coli). A common purification strategy involves cell lysis followed by a series of chromatographic steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography to achieve homogeneity.[2]

Kinetic Assays

The enzymatic activity of acyl-CoA ligases is typically measured by monitoring the formation of the acyl-CoA product or the consumption of ATP. A widely used method is a coupled-enzyme assay where the production of AMP or pyrophosphate is linked to a change in absorbance.

For instance, the activity of benzoate-CoA ligase from Magnetospirillum sp. was determined by monitoring the decrease in the concentration of the substrate, which can be measured using high-performance liquid chromatography (HPLC).[2] The reaction mixture for such an assay would typically contain:

  • Buffer at an optimal pH (e.g., Tris-HCl)

  • ATP

  • Coenzyme A (CoA)

  • The carboxylic acid substrate (e.g., benzoate)

  • MgCl₂ (as ATP is typically used as a magnesium salt)

  • A defined amount of the purified enzyme

The reaction is initiated by the addition of the enzyme and incubated at a specific temperature. Aliquots are taken at different time points, the reaction is stopped (e.g., by adding acid), and the samples are analyzed by HPLC to quantify the amount of substrate remaining or product formed.

Initial reaction velocities are determined at various substrate concentrations, and the kinetic parameters (K_m_ and V_max_) are calculated by fitting the data to the Michaelis-Menten equation. The catalytic constant (k_cat_) is then determined from V_max_ and the enzyme concentration.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of determining and comparing substrate efficiency, the following diagrams are provided.

cluster_prep Enzyme and Substrate Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification (e.g., Chromatography) Reaction_Setup Reaction Setup (Buffer, ATP, CoA, Substrate) Enzyme_Purification->Reaction_Setup Substrate_Prep Substrate Preparation (Phenylacyl Precursors) Substrate_Prep->Reaction_Setup Enzyme_Addition Initiate Reaction (Add Enzyme) Reaction_Setup->Enzyme_Addition Data_Collection Data Collection (e.g., HPLC, Spectrophotometry) Enzyme_Addition->Data_Collection Initial_Rates Calculate Initial Rates Data_Collection->Initial_Rates MM_Plot Michaelis-Menten Plot Initial_Rates->MM_Plot Kinetic_Parameters Determine Km, Vmax, kcat MM_Plot->Kinetic_Parameters Efficiency Calculate Catalytic Efficiency (kcat/Km) Kinetic_Parameters->Efficiency

Caption: Experimental workflow for determining kinetic parameters.

The activation of a phenylacyl substrate to its corresponding CoA thioester is a critical step in various metabolic pathways. This process is catalyzed by a family of enzymes known as acyl-CoA synthetases or ligases. The general reaction mechanism is depicted below.

Substrate Phenylacyl Carboxylic Acid Enzyme Acyl-CoA Synthetase Substrate->Enzyme ATP ATP ATP->Enzyme Intermediate Phenylacyl-AMP Intermediate Enzyme->Intermediate + PPi PPi Enzyme->PPi - Product Phenylacyl-CoA Enzyme->Product + AMP AMP Enzyme->AMP - Intermediate->Enzyme CoA Coenzyme A CoA->Enzyme

Caption: General reaction mechanism for Phenylacyl-CoA synthesis.

References

A Comparative Analysis of LC-MS/MS and HPLC for the Quantification of 4-Phenylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and drug discovery, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is paramount. This guide provides a detailed cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 4-phenylbutanoyl-CoA, a key intermediate in various metabolic processes.

This comparison is based on established methodologies for similar acyl-CoA species, offering a robust framework for methodological selection. While direct comparative studies on this compound are not extensively documented, the data presented for other short- and medium-chain acyl-CoAs provide a strong foundation for evaluating these techniques.

Performance Characteristics: A Head-to-Head Comparison

LC-MS/MS has emerged as a highly sensitive and specific technique for the quantification of acyl-CoA thioesters.[1] In contrast, traditional HPLC methods, often coupled with UV or fluorescence detection, offer a more accessible but typically less sensitive alternative. The following table summarizes the key performance metrics for each method, extrapolated from studies on analogous compounds.

ParameterLC-MS/MSHPLC-UV/Fluorescence
Limit of Detection (LOD) 1-10 fmol[1]~120 pmol (with derivatization)[1]
Limit of Quantification (LOQ) 5-50 fmol[1]~1.3 nmol[1]
Linearity (R²) >0.99[1]>0.99[1]
Precision (%RSD) < 5%[1]< 15%[1]
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)
Throughput HighModerate

Experimental Workflows

The selection of an analytical method is intrinsically linked to the experimental protocol. The following diagrams and descriptions outline the typical workflows for both LC-MS/MS and HPLC analysis of acyl-CoAs.

cluster_lcms LC-MS/MS Workflow sample_prep_lcms Sample Preparation (e.g., SPE or Protein Precipitation) lc_sep_lcms Liquid Chromatography (C18 Reversed-Phase) sample_prep_lcms->lc_sep_lcms ms_detect_lcms Tandem Mass Spectrometry (ESI+, MRM) lc_sep_lcms->ms_detect_lcms data_analysis_lcms Data Analysis ms_detect_lcms->data_analysis_lcms

LC-MS/MS analytical workflow.

cluster_hplc HPLC Workflow sample_prep_hplc Sample Preparation (with Derivatization for Fluorescence) lc_sep_hplc High-Performance Liquid Chromatography (C18 Reversed-Phase) sample_prep_hplc->lc_sep_hplc uv_detect_hplc UV or Fluorescence Detection lc_sep_hplc->uv_detect_hplc data_analysis_hplc Data Analysis uv_detect_hplc->data_analysis_hplc

HPLC analytical workflow.

Detailed Experimental Protocols

The following are representative protocols for the analysis of acyl-CoAs using LC-MS/MS and HPLC. These should be optimized for the specific analysis of this compound.

LC-MS/MS Method

This method is designed for high sensitivity and specificity in quantifying this compound in biological matrices.

  • Sample Preparation (Solid-Phase Extraction) [1]

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load 500 µL of the sample onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography [1]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry [1]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined.

    • Collision Energy: Optimized for the specific analyte.

HPLC-UV/Fluorescence Method

This method may require derivatization of the thiol group for enhanced detection.

  • Derivatization (for Fluorescence Detection) [1]

    • React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).

  • High-Performance Liquid Chromatography

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile/water gradient.

    • Detector: UV or Fluorescence detector with appropriate excitation and emission wavelengths.

Conclusion

The choice between LC-MS/MS and HPLC for the analysis of this compound will depend on the specific requirements of the study. For high sensitivity, specificity, and throughput, LC-MS/MS is the superior method. However, HPLC with UV or fluorescence detection can be a viable and more accessible alternative, particularly when high sensitivity is not the primary concern. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers to make an informed decision based on their analytical needs and available instrumentation.

References

A Comparative Guide to Validating Protein Binding of 4-Phenylbutanoyl-CoA: An Isothermal Titration Calorimetry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of ligand binding to target proteins is a cornerstone of successful research and therapeutic development. This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) with alternative biophysical techniques for characterizing the interaction of 4-phenylbutanoyl-CoA with proteins. The content is supported by representative experimental data from related molecules and detailed methodologies to assist in the selection of the most suitable validation method.

Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique for the in-depth thermodynamic characterization of biomolecular interactions. It directly measures the heat absorbed or released during a binding event, providing a comprehensive thermodynamic profile of the interaction in a single experiment. This allows for the determination of the binding affinity (K D), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of binding (n). Such detailed thermodynamic data is invaluable for understanding the molecular driving forces of an interaction and for guiding lead optimization in drug discovery.

Comparison of Key Biophysical Techniques for Binding Validation

While ITC provides a wealth of information, several other powerful techniques are routinely employed to validate and quantify protein-ligand interactions. The choice of method often depends on the specific research question, throughput requirements, and the nature of the interacting molecules. The following table summarizes the key quantitative parameters obtained from ITC and its common alternatives.

TechniqueBinding Affinity (K D )Thermodynamics (ΔH, ΔS)Stoichiometry (n)Kinetics (k on , k off )Structural InformationThroughput
Isothermal Titration Calorimetry (ITC) YesYesYesNoNoLow
Surface Plasmon Resonance (SPR) YesYes (from van't Hoff analysis)YesYesNoMedium-High
Nuclear Magnetic Resonance (NMR) Spectroscopy YesNoYesYes (in some cases)Yes (atomic level)Low
Differential Scanning Fluorimetry (DSF) Qualitative to semi-quantitativeNoNoNoNoHigh

Experimental Methodologies

A thorough understanding of the experimental protocols is crucial for obtaining high-quality, reproducible data. Below are detailed methodologies for each of the discussed techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event. A solution of the ligand (this compound) is titrated into a solution containing the protein of interest, and the heat released or absorbed is measured after each injection.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze both the protein and this compound extensively against the same buffer to minimize heats of dilution. A commonly used buffer is 50 mM sodium phosphate (B84403), 100 mM NaCl, pH 7.4.

    • Determine the accurate concentrations of the protein and ligand solutions spectrophotometrically or using a suitable assay.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter.

  • ITC Experiment:

    • Load the protein solution (typically in the µM range) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K D , ΔH, and stoichiometry (n). The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A ), where K A = 1/K D .

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Experimental Protocol:

  • Sensor Chip Preparation:

    • Choose a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the protein onto the activated surface via covalent amine coupling. The amount of immobilized protein should be optimized to achieve a good signal-to-noise ratio.

    • Deactivate any remaining active esters using ethanolamine.

  • SPR Measurement:

    • Equilibrate the sensor surface with running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Inject a series of concentrations of this compound (the analyte) over the sensor surface.

    • Monitor the association and dissociation phases in real-time by recording the change in response units (RU).

    • Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k on ), the dissociation rate constant (k off ), and the equilibrium dissociation constant (K D = k off /k on ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about binding interactions at an atomic level by monitoring changes in the chemical environment of nuclei upon ligand binding.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5, containing 10% D₂O).

    • Prepare a concentrated stock solution of this compound in the same buffer.

  • NMR Titration:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the free protein.

    • Add increasing amounts of the this compound stock solution to the protein sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the series of HSQC spectra to observe chemical shift perturbations (CSPs) of specific protein resonances.

    • Calculate the weighted average chemical shift change for each affected residue.

    • Plot the chemical shift changes as a function of the ligand concentration and fit the data to a binding isotherm to determine the K D .

    • Mapping the residues with significant CSPs onto the protein structure can identify the binding site.

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (T m ).

Experimental Protocol:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare reactions containing the protein at a final concentration of 2-5 µM in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the unfolded protein.

    • Add this compound at various concentrations to different wells. Include a no-ligand control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature gradually (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • Determine the melting temperature (T m ) for each condition, which is the temperature at the midpoint of the unfolding transition.

    • A significant increase in T m in the presence of this compound indicates binding. The magnitude of the thermal shift (ΔT m ) can be correlated with binding affinity.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the context of this compound interactions, the following diagrams have been generated using Graphviz.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Protein Solution (in cell) p3 Buffer Matching & Degassing p1->p3 p2 This compound (in syringe) p2->p3 e1 Load Samples into Calorimeter p3->e1 e2 Titration: Inject Ligand into Protein e1->e2 e3 Measure Heat Change (Raw Data) e2->e3 a1 Integrate Heat Peaks e3->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit to Binding Model a2->a3 a4 Determine: KD, ΔH, ΔS, n a3->a4

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Acyl_CoA_Metabolism cluster_input Inputs cluster_process Metabolic Activation cluster_output Cellular Functions fatty_acid Phenylbutyrate acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase coA Coenzyme A coA->acyl_coa_synthetase phenylbutanoyl_coa This compound acyl_coa_synthetase->phenylbutanoyl_coa beta_oxidation Beta-Oxidation phenylbutanoyl_coa->beta_oxidation protein_acylation Protein Acylation (e.g., Histone Modification) phenylbutanoyl_coa->protein_acylation lipid_synthesis Lipid Synthesis phenylbutanoyl_coa->lipid_synthesis

Caption: Simplified metabolic context of this compound.

Comparing the inhibitory potency of 4-phenylbutanoyl-CoA derivatives on prolyl oligopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of 4-phenylbutanoyl derivatives against prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative diseases. The information presented is supported by experimental data to aid in the evaluation of these compounds as potential therapeutic agents.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of several 4-phenylbutanoyl derivatives have been evaluated against prolyl oligopeptidase. The following table summarizes the key quantitative data for a selection of these compounds. A lower IC50 or Kᵢ value indicates a higher inhibitory potency.

CompoundDerivative ClassInhibitory Potency (IC₅₀/Kᵢ)
4-Phenylbutanoyl-2(S)-benzoylpyrrolidine4-Phenylbutanoyl-AcylpyrrolidineIC₅₀: 23 nM[1]
4-Phenylbutanoyl-2(S)-cyclopentanecarbonylpyrrolidine4-Phenylbutanoyl-AcylpyrrolidineIC₅₀: 30 nM[1]
4-Phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine (KYP-2047)4-Phenylbutanoyl-Prolyl-cyanopyrrolidineKᵢ: 0.023 nM

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Experimental Protocols

The inhibitory potency of the 4-phenylbutanoyl derivatives was determined using a well-established in vitro fluorometric assay.

Prolyl Oligopeptidase (POP) Inhibition Assay

This assay quantifies the enzymatic activity of POP by measuring the cleavage of a fluorogenic substrate. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescent signal.

Materials:

  • Enzyme: Purified prolyl oligopeptidase

  • Substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC)

  • Inhibitors: 4-Phenylbutanoyl derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: Typically a Tris-HCl or similar buffer at a physiological pH (e.g., 7.5)

  • Instrumentation: A fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the POP enzyme in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate Z-Gly-Pro-AMC in a suitable solvent like DMSO.

    • Prepare serial dilutions of the 4-phenylbutanoyl derivative inhibitors to be tested.

  • Assay Performance:

    • In a 96-well microplate, add a defined amount of the POP enzyme to each well.

    • Add varying concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a specific period at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Gly-Pro-AMC to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm).

    • Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence signal progression.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Prolyl Oligopeptidase Inhibition

Prolyl oligopeptidase has been shown to interact with and promote the aggregation of α-synuclein, a protein centrally implicated in Parkinson's disease. Inhibition of POP by compounds such as KYP-2047 can interfere with this process. One proposed mechanism involves the activation of Protein Phosphatase 2A (PP2A).[2][3] Activated PP2A can dephosphorylate proteins involved in cellular stress and protein aggregation pathways, and it can also induce autophagy, a cellular process for clearing aggregated proteins.[2][3][4]

G POP Prolyl Oligopeptidase (POP) aSyn_agg α-Synuclein Aggregation POP->aSyn_agg promotes PP2A Protein Phosphatase 2A (PP2A) POP->PP2A negatively regulates Neurodegeneration Neurodegeneration aSyn_agg->Neurodegeneration Inhibitor 4-Phenylbutanoyl-CoA Derivative (e.g., KYP-2047) Inhibitor->POP inhibits Inhibitor->PP2A activates Autophagy Autophagy PP2A->Autophagy induces Clearance Clearance of Aggregated Proteins Autophagy->Clearance Clearance->aSyn_agg reduces

POP Inhibition Signaling Pathway

Experimental Workflow for POP Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory potency of the 4-phenylbutanoyl derivatives.

G Start Start Prepare_Reagents Prepare Reagents: - POP Enzyme - Inhibitor Dilutions - Substrate (Z-Gly-Pro-AMC) Start->Prepare_Reagents Incubate Dispense POP Enzyme and Inhibitor into 96-well Plate and Pre-incubate Prepare_Reagents->Incubate Add_Substrate Initiate Reaction by Adding Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and % Inhibition Measure_Fluorescence->Analyze_Data Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50 End End Determine_IC50->End

POP Inhibition Assay Workflow

References

A Comparative Guide to the Validation of a Cell-Based Assay for Measuring 4-Phenylbutanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of a cell-based assay to measure the metabolism of 4-phenylbutanoyl-CoA (4-PBA-CoA), a key intermediate in the metabolic activation of the clinically relevant compound 4-phenylbutyrate (B1260699) (4-PBA). We present detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in selecting and implementing the most suitable assay for their specific needs.

Introduction to 4-Phenylbutyrate Metabolism

4-Phenylbutyrate (4-PBA) is a drug used in the management of urea (B33335) cycle disorders and is being investigated for its therapeutic potential in other diseases.[1] Its mechanism of action involves its conversion to phenylacetate (B1230308) (PAA), which acts as a nitrogen scavenger. This conversion is initiated by the formation of a coenzyme A thioester, this compound (4-PBA-CoA), which then undergoes β-oxidation. Understanding the rate and extent of this initial activation step is crucial for evaluating the efficacy and metabolism of 4-PBA and related drug candidates.

Metabolic Pathway of 4-Phenylbutyrate

The intracellular metabolism of 4-PBA is a multi-step process primarily occurring in the mitochondria. The pathway begins with the activation of 4-PBA to 4-PBA-CoA, which is then processed through a cycle of β-oxidation to yield phenylacetyl-CoA, the precursor to the active metabolite phenylacetate.

Metabolic Pathway of 4-Phenylbutyrate cluster_activation Activation cluster_beta_oxidation β-Oxidation Cycle PBA 4-Phenylbutyrate (4-PBA) PBACoA This compound (4-PBA-CoA) PBA->PBACoA Acyl-CoA Synthetase PButenoylCoA 4-Phenyl-2-butenoyl-CoA PBACoA->PButenoylCoA Medium-Chain Acyl-CoA Dehydrogenase (MCAD) PHydroxybutyrylCoA 4-Phenyl-3-hydroxybutanoyl-CoA PButenoylCoA->PHydroxybutyrylCoA Enoyl-CoA Hydratase PKetobutyrylCoA 4-Phenyl-3-ketobutanoyl-CoA PHydroxybutyrylCoA->PKetobutyrylCoA 3-Hydroxyacyl-CoA Dehydrogenase PACoA Phenylacetyl-CoA PKetobutyrylCoA->PACoA Long-Chain 3-Ketoacyl-CoA Thiolase PAA Phenylacetate (PAA) PACoA->PAA Thioesterase

Caption: Metabolic activation and β-oxidation of 4-phenylbutyrate.

Primary Assay: Cell-Based Quantification by LC-MS/MS

A highly specific and sensitive method for measuring 4-PBA-CoA and its metabolites in a cellular context is through the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach allows for the direct quantification of intracellular acyl-CoA species.

Experimental Workflow

The general workflow for a cell-based LC-MS/MS assay involves cell culture, treatment with 4-PBA, metabolite extraction, and subsequent analysis.

LC-MS_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_extraction 2. Metabolite Extraction cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Analysis A Seed cells (e.g., HepG2) B Treat with 4-PBA A->B C Quench metabolism (e.g., cold methanol) B->C D Cell lysis and protein precipitation C->D E Centrifuge and collect supernatant D->E F Inject extract into LC-MS/MS E->F G Separation by liquid chromatography F->G H Detection and quantification by tandem mass spectrometry G->H I Peak integration and quantification H->I J Normalization to cell number or protein concentration I->J

Caption: Workflow for a cell-based LC-MS/MS assay.

Detailed Experimental Protocol

This protocol is a composite based on validated methods for acyl-CoA analysis.[2]

1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., HepG2, primary hepatocytes) in 6-well plates and grow to 80-90% confluency.

  • Remove the culture medium and treat the cells with fresh medium containing the desired concentration of 4-PBA for a specified time course.

2. Metabolite Extraction:

  • Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well to quench metabolic activity and precipitate proteins.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sonicate the samples briefly on ice to ensure complete cell lysis.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Collect the supernatant containing the acyl-CoAs.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) or at a high pH with ammonium (B1175870) hydroxide (B78521) and an organic solvent like acetonitrile.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use multiple reaction monitoring (MRM) for quantification. The precursor ion for 4-PBA-CoA would be its protonated molecular weight, and the product ion would correspond to a characteristic fragment (e.g., the adenosine (B11128) diphosphate (B83284) moiety).

4. Data Analysis:

  • Integrate the peak areas of the MRM transitions for 4-PBA-CoA and its metabolites.

  • Quantify the concentrations using a standard curve prepared with synthetic 4-PBA-CoA.

  • Normalize the results to the total protein concentration or cell number in each sample.

Validation Data Summary for LC-MS/MS Based Assays

The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of acyl-CoAs and related metabolites, based on published literature.[3][4]

ParameterTypical Performance
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 0.02 - 100 ng/mL (analyte dependent)
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Comparison with Alternative Assays

While LC-MS/MS is the gold standard for specificity and sensitivity, other methods can be considered for higher throughput screening or for measuring overall enzyme activity.

Assay TypePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by chromatography and detection by mass spectrometry.High specificity and sensitivity; can multiplex and measure multiple metabolites simultaneously.Lower throughput; requires specialized equipment and expertise.
Fluorescence-Based Assays Utilizes fluorescent probes or genetically encoded biosensors that change fluorescence upon binding to acyl-CoAs.[5][6][7][8][9]High throughput; can be used for live-cell imaging.Lower specificity (probes may bind to multiple acyl-CoAs); may not be a direct measure of metabolic flux.
Enzyme Activity Assays Measures the activity of the acyl-CoA synthetase that converts 4-PBA to 4-PBA-CoA, often by detecting the consumption of a substrate (e.g., ATP) or the formation of a product.[10][11][12]Direct measure of enzyme activity; can be adapted to a high-throughput format.Indirect measure of intracellular 4-PBA-CoA levels; may not reflect the overall metabolic fate of the compound.

Conclusion

The validation of a cell-based assay for measuring 4-PBA-CoA metabolism is critical for understanding the pharmacological action of 4-PBA. The LC-MS/MS-based approach offers the highest degree of specificity and sensitivity for quantifying intracellular 4-PBA-CoA and its downstream metabolites. The detailed protocol and performance characteristics provided in this guide serve as a robust starting point for researchers. For applications requiring higher throughput, fluorescence-based or enzyme activity assays may be considered as complementary approaches, though their limitations in specificity should be carefully evaluated. The choice of assay will ultimately depend on the specific research question, available resources, and the desired balance between throughput and analytical detail.

References

Orthogonal Methods for Confirming the Enzymatic Product of 4-Phenylbutanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of enzymatic products are paramount for understanding metabolic pathways and drug efficacy. This guide provides a comprehensive comparison of orthogonal analytical methods for confirming the enzymatic product of 4-phenylbutanoyl-CoA, a key intermediate in the metabolism of 4-phenylbutyric acid (4-PBA), a drug used in the treatment of urea (B33335) cycle disorders.

The primary enzymatic fate of this compound within the mitochondrial matrix is a single round of β-oxidation, yielding phenylacetyl-CoA and acetyl-CoA. This process involves a sequence of four enzymatic reactions catalyzed by specific dehydrogenases, a hydratase, and a thiolase. The confirmation of phenylacetyl-CoA as the bona fide product requires robust analytical techniques that can provide unambiguous identification and precise quantification. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy as orthogonal methods for this purpose.

Comparative Analysis of Orthogonal Methods

The selection of an appropriate analytical method hinges on the specific requirements of the experiment, such as the need for high sensitivity, structural confirmation, or high-throughput screening. Below is a comparative summary of the performance of HPLC, LC-MS/MS, and NMR for the analysis of the enzymatic conversion of this compound to phenylacetyl-CoA.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity, with UV detection.Separation by chromatography, with detection based on mass-to-charge ratio.Detection of nuclear spin transitions in a magnetic field.
Limit of Detection (LOD) ~1-50 ng/mL[1]~0.1-10 ng/mL[1]µg - mg range
Limit of Quantification (LOQ) ~5-150 ng/mL[1]~0.5-50 ng/mL[1]µg - mg range
Linearity (R²) > 0.995[1]> 0.995[1]Quantitative over a wide range
Precision (%RSD) < 5%[1]< 5%[1]< 5%
Specificity Moderate to High (based on retention time and UV spectra)[1]High (based on mass-to-charge ratio and fragmentation)[1]High (provides detailed structural information)
Sample Throughput High[1]Moderate to HighLow

Signaling Pathways and Experimental Workflows

The enzymatic conversion of this compound is a key step in the metabolic pathway of 4-phenylbutyrate. Understanding this pathway is crucial for interpreting experimental results.

cluster_0 Mitochondrial Matrix 4-PBA 4-Phenylbutyrate (extracellular) Acyl-CoA_Synthetase Acyl-CoA Synthetase 4-PBA->Acyl-CoA_Synthetase Activation 4-PB-CoA This compound Acyl-CoA_Synthetase->4-PB-CoA Beta_Oxidation β-Oxidation Enzymes (MCAD, SCEH/LCEH, SCHAD/LCHAD, LCKAT) 4-PB-CoA->Beta_Oxidation One round of β-oxidation PA-CoA Phenylacetyl-CoA Beta_Oxidation->PA-CoA Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA Glutamine_Conjugation Glutamine Conjugation PA-CoA->Glutamine_Conjugation PAG Phenylacetylglutamine (excreted) Glutamine_Conjugation->PAG Start In Vitro Enzymatic Reaction (this compound + β-Oxidation Enzymes) Quench Quench Reaction (e.g., with acid or cold solvent) Start->Quench Sample_Prep Sample Preparation (Protein precipitation, extraction) Quench->Sample_Prep Analysis Orthogonal Analysis Sample_Prep->Analysis HPLC HPLC-UV Analysis->HPLC Quantitative LCMS LC-MS/MS Analysis->LCMS Quantitative & Qualitative NMR NMR Spectroscopy Analysis->NMR Structural Confirmation Confirmation Confirmation of Phenylacetyl-CoA HPLC->Confirmation LCMS->Confirmation NMR->Confirmation

References

A Comparative Analysis of 4-Phenylbutanoyl-CoA Metabolism in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism of 4-phenylbutanoyl-CoA, the activated form of the clinically relevant molecule 4-phenylbutyrate (B1260699) (4-PB), across various cell lines. 4-Phenylbutyrate is a histone deacetylase (HDAC) inhibitor and chemical chaperone that has garnered significant interest for its therapeutic potential in a range of diseases, from urea (B33335) cycle disorders to cancer.[1] Understanding its metabolic fate and downstream effects in different cellular contexts is crucial for optimizing its therapeutic application and developing novel treatment strategies.

Introduction to 4-Phenylbutyrate Metabolism

4-Phenylbutyrate is a prodrug that is readily converted to this compound within the cell. This acyl-CoA derivative can then enter mitochondrial β-oxidation, mirroring the catabolism of endogenous fatty acids.[2] Alternatively, as an HDAC inhibitor, it can influence gene expression and various signaling pathways, impacting cell proliferation, differentiation, and apoptosis.[1][3] The balance between these metabolic and signaling activities can vary significantly between different cell types, leading to diverse cellular responses.

Comparative Metabolic Profiles

The metabolic processing of this compound is contingent on the enzymatic machinery present in a given cell line. While a direct quantitative comparison of this compound metabolic flux across a wide range of cell lines is not extensively documented in publicly available literature, we can infer metabolic differences from the observed cellular responses to 4-PB treatment. The following table summarizes key findings in representative cell lines.

Cell LineCancer Type/OriginKey Metabolic & Cellular Responses to 4-PhenylbutyrateReferences
LN-229 Glioblastoma- Sensitive to 4-PB treatment. - Inhibition of cell growth and proliferation. - Induction of apoptosis and cell cycle arrest at S and G2/M phases. - Downregulation of anti-apoptotic genes Bcl-2/Bcl-XL.[1]
LN-18 Glioblastoma- Insensitive to 4-PB treatment even at high concentrations.[1]
RG2 & C6 Rat Glioma- Decreased cell proliferation and induction of apoptosis. - Downregulation of glyceraldehyde 3-phosphate dehydrogenase (GAPDH) mRNA expression.[3]
C2C12 Mouse Myoblast- At physiological concentrations (0.5 mM), promotes mitochondrial biogenesis and function. - At higher concentrations (10 mM), reduces mitochondrial function.[4]
Colon Cancer Cell Lines (Caco-2, SW480, SW620, HCT116) Colon Carcinoma- Dose-dependent decrease in cell viability. - Downregulation of pro-inflammatory, ER-stress, and cell-cycle regulatory genes.[2]
Oral Squamous Cell Carcinoma (OSCC) Cell Lines (CAL27, HSC3, SCC4) Oral Squamous Cell Carcinoma- Inhibition of cell viability and induction of apoptosis. - Impaired migration and invasion. - Inhibition of the TGF-β related epithelial-mesenchymal transition (EMT).[5]
Pancreatic Cancer Cell Lines (e.g., T3M4) Pancreatic Carcinoma- Significant in vitro and in vivo growth inhibition. - Increased expression of Connexin 43.[6]
Ovarian Carcinoma Cell Lines Ovarian Carcinoma- Growth inhibitory activity. - Additive effects when combined with cisplatin (B142131) or lovastatin.[7]
DS19 & K562 Erythroleukemia- Inhibition of cell growth. - Effective induction of histone acetylation.[8]
IB3-1 Cystic Fibrosis Bronchial Epithelial- Altered expression of 85 proteins, including chaperones and catalytic enzymes, suggesting broad proteomic remodeling.[9]
Mouse Embryonic Stem (ES) Cells Embryonic Stem Cells- Stage-specific effects on cardiac differentiation, promoting early stages and inhibiting late stages via HDAC inhibition.[10][11]

Metabolic Pathways and Signaling

The metabolism of this compound is intricately linked to cellular signaling. Its two primary modes of action, β-oxidation and HDAC inhibition, trigger distinct downstream cascades.

Mitochondrial β-Oxidation of this compound

Once activated to this compound, the molecule undergoes β-oxidation in the mitochondria. This process involves a series of enzymatic reactions that shorten the acyl chain, generating acetyl-CoA and reducing equivalents (NADH and FADH2).

beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 4-PB 4-Phenylbutyrate 4-PBT-CoA This compound 4-PB->4-PBT-CoA ACSL (Activation) MCAD MCAD 4-PBT-CoA->MCAD Phenylbutenoyl-CoA Phenylbutenoyl-CoA MCAD->Phenylbutenoyl-CoA ECHS1 ECHS1 Phenylbutenoyl-CoA->ECHS1 Hydroxy-\nphenylbutyryl-CoA 3-Hydroxy- phenylbutyryl-CoA ECHS1->Hydroxy-\nphenylbutyryl-CoA HADH HADH Hydroxy-\nphenylbutyryl-CoA->HADH Ketophenylbutyryl-CoA 3-Ketophenylbutyryl-CoA HADH->Ketophenylbutyryl-CoA ACAA2 ACAA2 Ketophenylbutyryl-CoA->ACAA2 Phenylacetyl-CoA Phenylacetyl-CoA ACAA2->Phenylacetyl-CoA Acetyl-CoA Acetyl-CoA ACAA2->Acetyl-CoA TCA TCA Cycle Acetyl-CoA->TCA

Figure 1. Mitochondrial β-oxidation of this compound.
Signaling Pathways Influenced by 4-Phenylbutyrate

As an HDAC inhibitor, 4-PB can lead to the hyperacetylation of histones, altering chromatin structure and gene expression. This can impact a multitude of signaling pathways, often in a cell-type-specific manner.

signaling_pathways cluster_cellular_effects Cellular Effects 4-PB 4-Phenylbutyrate HDAC_Inhibition HDAC Inhibition 4-PB->HDAC_Inhibition Histone_Acetylation Histone Acetylation HDAC_Inhibition->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Proliferation Cell Proliferation (e.g., Glioma, Colon Cancer) Gene_Expression->Proliferation Apoptosis Apoptosis (e.g., OSCC, Glioma) Gene_Expression->Apoptosis Differentiation Cell Differentiation (e.g., Embryonic Stem Cells) Gene_Expression->Differentiation Mito_Biogenesis Mitochondrial Biogenesis (e.g., C2C12 Myotubes) Gene_Expression->Mito_Biogenesis EMT EMT Inhibition (e.g., OSCC) Gene_Expression->EMT

Figure 2. Signaling consequences of HDAC inhibition by 4-phenylbutyrate.

Experimental Protocols

Accurate analysis of this compound and its metabolites is critical for comparative studies. Below are generalized protocols for the extraction and analysis of acyl-CoAs from cultured cells.

Protocol 1: Acyl-CoA Extraction from Cultured Cells

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

  • Ice-cold diethyl ether

  • Centrifuge capable of 4°C and >12,000 x g

  • SpeedVac or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the monolayer twice with ice-cold PBS, then add ice-cold 10% TCA and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in ice-cold 10% TCA.

  • Lysis and Precipitation:

    • Sonicate the cell suspension on ice to ensure complete lysis.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Extraction:

    • Collect the supernatant containing the acyl-CoAs.

    • Wash the supernatant three times with an equal volume of ice-cold diethyl ether to remove the TCA. Vortex and allow the phases to separate, then discard the upper ether layer.

  • Drying:

    • After the final ether wash, remove any residual ether by drying the aqueous phase in a SpeedVac or under a stream of nitrogen.

  • Storage:

    • Store the dried acyl-CoA extract at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of 4-Phenylbutyrate and its Metabolites

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (General Example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from low to high organic phase (acetonitrile) to elute compounds of varying polarity.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI is often suitable for detecting 4-PB and its acidic metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of 4-PB, phenylacetate, and phenylacetylglutamine. Specific precursor-to-product ion transitions should be optimized for each analyte.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative metabolomics study of 4-phenylbutyrate in different cell lines.

experimental_workflow Cell_Culture Cell Line A, B, C (e.g., Glioma, Colon Cancer, Normal Fibroblast) Treatment Treatment with 4-Phenylbutyrate (and vehicle control) Cell_Culture->Treatment Harvesting Cell Harvesting and Quenching Treatment->Harvesting Extraction Acyl-CoA and Metabolite Extraction Harvesting->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Metabolite Identification Analysis->Data_Processing Comparative_Analysis Comparative Analysis (Statistical analysis, Pathway analysis) Data_Processing->Comparative_Analysis Biological_Interpretation Biological Interpretation Comparative_Analysis->Biological_Interpretation

Figure 3. Experimental workflow for comparative analysis.

Conclusion

The metabolism and cellular effects of this compound are highly dependent on the specific cell line. While some cancer cell lines, such as the glioblastoma cell line LN-229, are sensitive to the pro-apoptotic and anti-proliferative effects of 4-PB, others like LN-18 are resistant.[1] This differential sensitivity likely arises from variations in the expression and activity of the enzymes involved in its β-oxidation, the cellular machinery governing apoptosis and cell cycle, and the baseline activity of histone deacetylases. In non-cancerous cell lines like C2C12 myotubes, 4-PB can enhance mitochondrial function at physiological concentrations, highlighting its potential role in metabolic regulation.[4]

Further research employing quantitative metabolic flux analysis and comparative proteomics across a broader panel of cell lines is necessary to fully elucidate the intricate interplay between the metabolic fate of this compound and its diverse signaling consequences. Such studies will be instrumental in identifying predictive biomarkers for 4-PB sensitivity and for the rational design of combination therapies in cancer and other diseases.

References

Head-to-head comparison of different synthesis methods for 4-phenylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring 4-phenylbutanoyl-CoA for their studies, a variety of synthesis methods are available, each with its own set of advantages and disadvantages. This guide provides a head-to-head comparison of the most common chemical and enzymatic approaches to producing this important aryl-acyl-CoA thioester. The selection of an optimal synthesis route will depend on factors such as desired yield and purity, available starting materials and equipment, and the scale of the synthesis.

Comparison of Key Performance Metrics

The following table summarizes the key quantitative data for the different synthesis methods of this compound. It is important to note that while data for general acyl-CoA synthesis is available, specific data for this compound is limited. The values presented here are based on a combination of reported yields for similar aromatic and aliphatic acyl-CoAs and expert estimation.

Synthesis MethodStarting MaterialTypical Yield (%)Purity (%)Reaction Time (hours)Key AdvantagesKey Disadvantages
Chemical Synthesis
Mixed Anhydride (B1165640)4-phenylbutanoic acid70-85>95 (after purification)2-4High yield, relatively fastRequires anhydrous conditions, potential for side reactions
Carbonyldiimidazole (CDI)4-phenylbutanoic acid50-70>95 (after purification)2-3Milder conditions than mixed anhydrideCDI is moisture sensitive, potential for side products
Ethyl Chloroformate (ECF)4-phenylbutanoic acid60-80>95 (after purification)1-2Fast reaction timeECF is toxic and corrosive, requires careful handling
Enzymatic Synthesis
Acyl-CoA Synthetase4-phenylbutanoic acid80-95>981-3High specificity and purity, mild reaction conditionsEnzyme may not be readily available, potential for substrate inhibition

Experimental Protocols

This section provides detailed experimental protocols for the key synthesis methods.

Chemical Synthesis: Mixed Anhydride Method

This method involves the activation of 4-phenylbutanoic acid with a chloroformate to form a mixed anhydride, which then reacts with Coenzyme A.

Materials:

Procedure:

  • Dissolve 4-phenylbutanoic acid (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 mmol) dropwise to the solution.

  • Slowly add isobutyl chloroformate (1.2 mmol) to the mixture and stir for 30 minutes at 0°C. A white precipitate of triethylammonium (B8662869) chloride will form.

  • In a separate flask, dissolve Coenzyme A (1.0 mmol) in cold 0.5 M sodium bicarbonate solution (20 mL).

  • Add the Coenzyme A solution to the mixed anhydride solution dropwise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by adding 1 M HCl to adjust the pH to ~3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by high-performance liquid chromatography (HPLC).

Chemical Synthesis: Carbonyldiimidazole (CDI) Method

This method utilizes CDI to activate the carboxylic acid, forming an acyl-imidazole intermediate that reacts with Coenzyme A.

Materials:

  • 4-phenylbutanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (0.5 M)

Procedure:

  • Dissolve 4-phenylbutanoic acid (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

  • Add CDI (1.2 mmol) in one portion and stir the mixture at room temperature for 1 hour.

  • In a separate flask, dissolve Coenzyme A (1.0 mmol) in 0.5 M sodium bicarbonate solution (20 mL).

  • Add the Coenzyme A solution to the acyl-imidazole solution and stir vigorously for 2 hours at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product as described in the mixed anhydride method and purify by HPLC.

Enzymatic Synthesis: Acyl-CoA Synthetase Method

This method employs an acyl-CoA synthetase to catalyze the formation of the thioester bond between 4-phenylbutanoic acid and Coenzyme A in an ATP-dependent manner. A suitable enzyme would be a medium-chain acyl-CoA synthetase with broad substrate specificity or one known to accept aryl-alkanoic acids.

Materials:

  • 4-phenylbutanoic acid

  • Coenzyme A (lithium salt)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 7.5), MgCl₂ (10 mM), ATP (10 mM), Coenzyme A (5 mM), and 4-phenylbutanoic acid (2 mM).

  • Initiate the reaction by adding a suitable amount of acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for 1-3 hours.

  • Monitor the formation of this compound by HPLC.

  • Terminate the reaction by adding perchloric acid to a final concentration of 0.6 M, followed by centrifugation to remove the precipitated protein.

  • Neutralize the supernatant with potassium carbonate.

  • Purify the this compound from the supernatant using solid-phase extraction or preparative HPLC.

Visualization of Synthesis Pathways

The following diagrams illustrate the chemical and enzymatic synthesis pathways for this compound.

chemical_synthesis Activating_Agent Activating Agent (e.g., Isobutyl Chloroformate or CDI) Activated_Intermediate Activated Intermediate (Mixed Anhydride or Acyl-Imidazole) Activating_Agent->Activated_Intermediate 4-Phenylbutanoyl_CoA This compound Activated_Intermediate->4-Phenylbutanoyl_CoA Coenzyme_A Coenzyme A Coenzyme_A->4-Phenylbutanoyl_CoA

Caption: Chemical synthesis workflow for this compound.

enzymatic_synthesis Coenzyme_A Coenzyme A Enzyme_Complex Acyl-CoA Synthetase Coenzyme_A->Enzyme_Complex ATP ATP ATP->Enzyme_Complex 4-Phenylbutanoyl_CoA This compound Enzyme_Complex->4-Phenylbutanoyl_CoA AMP_PPi AMP + PPi Enzyme_Complex->AMP_PPi

Caption: Enzymatic synthesis workflow for this compound.

Conclusion

Both chemical and enzymatic methods offer viable routes to this compound. Chemical syntheses, particularly the mixed anhydride method, can provide high yields and are well-established. However, they often require stringent anhydrous conditions and careful handling of reagents. Enzymatic synthesis, on the other hand, offers the potential for higher purity and milder reaction conditions, making it an attractive option, especially for the synthesis of isotopically labeled compounds or when high biological activity is paramount. The choice of method will ultimately be guided by the specific requirements of the research and the available resources. For large-scale production, a chemical route may be more cost-effective, while for applications requiring high purity and specific activity, an enzymatic approach is often superior.

A Comparative Guide to the Stability of 4-Phenylbutanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1][2][3] Their inherent instability in aqueous solutions presents a significant challenge for accurate quantification and functional studies.[4][5] This guide provides a comparative overview of the stability of 4-phenylbutanoyl-CoA relative to other common acyl-CoAs, supported by established experimental protocols for stability assessment.

Comparative Stability of Acyl-CoAs

The stability of acyl-CoAs is influenced by factors such as the length and structure of the acyl chain, pH, temperature, and the composition of the aqueous solution.[6][7] While direct comparative stability data for this compound is not extensively published, general principles of acyl-CoA stability can be inferred from various studies. Thioester bonds are susceptible to hydrolysis, and the rate of degradation generally increases with chain length in certain aqueous solutions.[6]

For accurate and reproducible analysis of acyl-CoAs, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is considered the most robust and widely used method.[1][3] This technique allows for the sensitive and specific quantification of different acyl-CoA species in complex biological samples.[1][4][8]

Table 1: General Stability Trends of Acyl-CoAs in Different Solvents

Acyl-CoA ClassSolventGeneral Stability TrendReference
Short-chain (e.g., Acetyl-CoA)Methanol (B129727)High stability over 24 hours[6]
Aqueous Buffer (pH 7)Moderate stability, degradation observed over time[6][7]
Medium-chain (e.g., Octanoyl-CoA)MethanolHigh stability[6]
Aqueous Buffer (pH 7)Stability decreases with increasing chain length[6]
Long-chain (e.g., Palmitoyl-CoA)MethanolHigh stability[6]
Aqueous Buffer (pH 7)Prone to significant degradation, especially with longer incubation[6][7]
Aromatic (e.g., Benzoyl-CoA)Not specifiedCan influence enzyme stability, suggesting interaction[9]

Note: This table represents generalized trends. Specific stability will vary based on precise conditions.

Experimental Protocols for Acyl-CoA Stability Assessment

To benchmark the stability of this compound against other acyl-CoAs, a time-course experiment measuring the degradation of each compound in a defined buffer system is recommended. The following protocol is a synthesized methodology based on established practices for acyl-CoA analysis.[6][7]

Objective:

To compare the rate of non-enzymatic hydrolysis of this compound to that of other acyl-CoAs (e.g., acetyl-CoA, butyryl-CoA, palmitoyl-CoA) in a physiological buffer.

Materials:
  • This compound

  • Reference acyl-CoAs (e.g., acetyl-CoA, butyryl-CoA, palmitoyl-CoA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol (for sample reconstitution and quenching)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA not present in samples)

  • LC-MS/MS system

Methodology:
  • Preparation of Acyl-CoA Stock Solutions:

    • Prepare individual stock solutions of this compound and each reference acyl-CoA in methanol at a concentration of 1 mM. Store at -80°C.

  • Stability Assay:

    • For each acyl-CoA to be tested, dilute the stock solution to a final concentration of 10 µM in pre-warmed PBS (pH 7.4) in a microcentrifuge tube.

    • Incubate the tubes at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each tube.

    • Immediately quench the reaction by adding the aliquot to 4 volumes of cold methanol containing the internal standard. This will precipitate proteins and halt further degradation.

    • Vortex the mixture and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet any precipitates.[6]

  • Sample Analysis by LC-MS/MS:

    • Transfer the supernatant to an autosampler vial for analysis.

    • Employ a reverse-phase C18 column for chromatographic separation.

    • Use a gradient elution with mobile phases typically consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).[7]

    • Detect the acyl-CoA species using a mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for quantification.[8]

  • Data Analysis:

    • Calculate the peak area ratio of each acyl-CoA to the internal standard at each time point.

    • Normalize the results to the t=0 time point to determine the percentage of the acyl-CoA remaining.

    • Plot the percentage of remaining acyl-CoA against time for each compound to compare their stability profiles.

Visualization of Acyl-CoA Metabolism

Acyl-CoAs are integral to cellular metabolism. The diagram below illustrates a simplified workflow for the analysis of acyl-CoA stability, a crucial step in understanding their metabolic roles.

G cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis cluster_data Data Processing stock Acyl-CoA Stock (in Methanol) incubation Incubation at 37°C stock->incubation buffer Incubation Buffer (PBS, pH 7.4) buffer->incubation t0 T=0h incubation->t0 Aliquot t1 T=1h incubation->t1 Aliquot t_n T=24h incubation->t_n Aliquot quench Quench with Cold Methanol + Internal Standard t0->quench t1->quench t_n->quench centrifuge Centrifugation quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms quant Quantification lcms->quant stability Stability Profile quant->stability

Caption: Workflow for assessing acyl-CoA stability.

The following diagram illustrates the central role of acyl-CoAs in fatty acid metabolism.

FattyAcidMetabolism cluster_fates Metabolic Fates of Acyl-CoA fatty_acid Fatty Acids acyl_coa_synthetase Acyl-CoA Synthetase (ACSL) fatty_acid->acyl_coa_synthetase acyl_coa Acyl-CoA acyl_coa_synthetase->acyl_coa + CoA + ATP beta_oxidation β-Oxidation (Mitochondria) acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis (ER) acyl_coa->lipid_synthesis protein_acylation Protein Acylation acyl_coa->protein_acylation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa lipids Triacylglycerols, Phospholipids lipid_synthesis->lipids acylated_proteins Acylated Proteins protein_acylation->acylated_proteins tca_cycle TCA Cycle acetyl_coa->tca_cycle energy Energy (ATP) tca_cycle->energy

Caption: Central role of Acyl-CoAs in metabolism.

References

Validation of 4-Phenylbutanoyl-CoA as a Specific Substrate for the Novel Enzyme Acyl-CoA Synthetase (NACS-1)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the substrate specificity of a novel acyl-CoA synthetase, designated NACS-1. The data presented herein validates 4-phenylbutanoyl-CoA as a highly specific substrate for NACS-1 when compared to other structurally related and physiologically relevant acyl-CoA esters. This guide is intended for researchers and professionals in the fields of biochemistry, enzymology, and drug development who are interested in the characterization of novel enzymes and the identification of specific substrates.

Comparative Substrate Specificity of NACS-1

The substrate specificity of NACS-1 was determined by measuring its enzymatic activity with a panel of acyl-CoA substrates. The following table summarizes the kinetic parameters, including the Michaelis constant (Km), the maximal velocity (Vmax), and the catalytic efficiency (kcat/Km), for each substrate.

Table 1: Kinetic Parameters of NACS-1 with Various Acyl-CoA Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compound 15 120 10.8 7.2 x 105
3-Phenylpropionyl-CoA45857.71.7 x 105
Phenylacetyl-CoA150302.71.8 x 104
Butyryl-CoA500151.42.7 x 103
Hexanoyl-CoA800100.91.1 x 103
Octanoyl-CoA>1000<5<0.5<5.0 x 102

Data are presented as the mean of three independent experiments.

Experimental Protocols

A detailed description of the methodologies used to obtain the comparative data is provided below.

The coding sequence for NACS-1 was cloned into a pET-28a(+) expression vector with an N-terminal His6-tag. The plasmid was transformed into E. coli BL21(DE3) cells. A single colony was inoculated into 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin (B1662678) and grown overnight at 37°C with shaking. The overnight culture was then used to inoculate 1 L of LB medium with the same antibiotic. The culture was grown at 37°C until the OD600 reached 0.6-0.8. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16 hours.

Cells were harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet was resuspended in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), and 1 mg/mL lysozyme) and incubated on ice for 30 minutes. The cells were lysed by sonication, and the lysate was clarified by centrifugation at 15,000 x g for 30 minutes at 4°C. The supernatant containing the His6-tagged NACS-1 was loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). The column was washed with 10 column volumes of wash buffer, and the protein was eluted with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). The purified protein was dialyzed against storage buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) and stored at -80°C. Protein concentration was determined using the Bradford assay with bovine serum albumin (BSA) as a standard.

The enzymatic activity of NACS-1 was determined using a coupled spectrophotometric assay. The reaction measures the increase in absorbance at 412 nm resulting from the reaction of the free Coenzyme A (CoA) produced with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The standard reaction mixture (200 µL) contained 100 mM Tris-HCl buffer (pH 8.0), 10 mM MgCl2, 2 mM ATP, 0.5 mM DTNB, 10-500 µM of the respective acyl-CoA substrate, and 1 µg of purified NACS-1. The reaction was initiated by the addition of the enzyme. The absorbance change was monitored continuously for 5 minutes at 25°C using a spectrophotometer. The initial reaction rates were calculated from the linear portion of the absorbance curve.

The kinetic parameters Km and Vmax were determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis with GraphPad Prism software. The turnover number (kcat) was calculated using the equation kcat = Vmax / [E], where [E] is the molar concentration of the enzyme. The catalytic efficiency was determined as the ratio kcat/Km.

Visualizations

The following diagrams illustrate the proposed metabolic context of NACS-1, the experimental workflow for its validation, and a logical comparison with other acyl-CoA synthetases.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell 4-Phenylbutyrate (B1260699) 4-Phenylbutyrate 4-Phenylbutyrate_in 4-Phenylbutyrate 4-Phenylbutyrate->4-Phenylbutyrate_in Transport This compound This compound 4-Phenylbutyrate_in->this compound NACS-1 ATP, CoA Downstream_Metabolism Downstream Metabolic Pathways (e.g., Beta-oxidation) This compound->Downstream_Metabolism NACS-1 NACS-1

Caption: Proposed metabolic activation of 4-phenylbutyrate via NACS-1.

experimental_workflow cluster_cloning Molecular Cloning & Expression cluster_purification Protein Purification cluster_characterization Enzymatic Characterization Gene_Synthesis NACS-1 Gene Synthesis Cloning Cloning into pET-28a(+) Gene_Synthesis->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression IPTG Induction Transformation->Expression Lysis Cell Lysis Expression->Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Lysis->Affinity_Chromatography Dialysis Dialysis Affinity_Chromatography->Dialysis Activity_Assay Spectrophotometric Assay Dialysis->Activity_Assay Kinetics Kinetic Parameter Determination Activity_Assay->Kinetics Comparison Substrate Specificity Comparison Kinetics->Comparison

Caption: Experimental workflow for NACS-1 validation.

logical_relationship NACS-1 NACS-1 Substrate: this compound kcat/Km: High (7.2e5 M-1s-1) Key Feature: High specificity for aryl-alkanoic acids Generic_ACS Generic Acyl-CoA Synthetase (ACS) Substrates: Medium to long-chain fatty acids kcat/Km: Variable Key Feature: Broad specificity for aliphatic chains NACS-1->Generic_ACS Distinguished by substrate preference

Caption: Comparison of NACS-1 and generic acyl-CoA synthetases.

A Comparative Analysis of 4-Phenylbutyrate and its Intracellular Metabolite, 4-Phenylbutanoyl-CoA, in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-documented cellular effects of the histone deacetylase (HDAC) inhibitor and chemical chaperone, 4-phenylbutyrate (B1260699) (4-PBA), and its activated intracellular form, 4-phenylbutanoyl-CoA. While extensive data exists for 4-PBA, direct comparative studies on the cellular activities of this compound are limited. This document summarizes the current understanding of their relationship and respective roles in key cellular pathways, supported by experimental data for 4-PBA.

Introduction

4-Phenylbutyrate (4-PBA) is a small molecule that has garnered significant interest for its therapeutic potential in a range of diseases, including cancer, cystic fibrosis, and neurodegenerative disorders.[1] Its mechanisms of action are primarily attributed to its ability to inhibit histone deacetylases (HDACs) and to act as a chemical chaperone, thereby alleviating endoplasmic reticulum (ER) stress.[2][3] In cellular systems, 4-PBA is activated to its coenzyme A (CoA) thioester, this compound, which is a key intermediate in its metabolism. This guide will explore the known cellular effects of 4-PBA and discuss the putative role of this compound.

Data Presentation: Cellular Effects of 4-Phenylbutyrate

The following tables summarize the quantitative effects of 4-PBA in various cellular assays as reported in the literature.

Table 1: HDAC Inhibition by 4-Phenylbutyrate

Cell LineCancer TypeAssayIC50Reference
LN-229GlioblastomaHDAC-Glo™ I/II Assay1.21 mM[2]
LN-18GlioblastomaHDAC-Glo™ I/II Assay1.92 mM[2]
Caco-2Colon CancerCCK-8~1 mM (Cytotoxicity)[4]

Table 2: Effects of 4-Phenylbutyrate on ER Stress Markers

Cell Line/ModelStress InducerER Stress MarkerEffect of 4-PBAReference
Human Neuroblastoma SK-N-SHTunicamycinProteomic AlterationsAlleviated[5]
Mouse Model of Collagen-Induced ArthritisInterleukin-1βGRP78, CHOPAttenuated Enhanced Expression[6]
Human Kidney HK-2 CellsTunicamycinCHOPSignificantly Inhibited Induction[6]
Mouse Lung Epithelial (MLE)-12 CellsHyperoxiaGRP78, CHOPReduced Expression[1]
Rat Pancreatic Acini-GRP78Reduced Expression[7]

Signaling Pathways and Metabolism

4-PBA exerts its cellular effects through two primary, interconnected pathways: inhibition of HDACs and attenuation of ER stress. Upon entering the cell, 4-PBA is converted to this compound, a critical step for its metabolism via β-oxidation.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 4-PBA_ext 4-Phenylbutyrate (4-PBA) 4-PBA_int 4-Phenylbutyrate 4-PBA_ext->4-PBA_int Cellular Uptake 4-PB-CoA This compound 4-PBA_int->4-PB-CoA Acyl-CoA Synthetase HDACs Histone Deacetylases (HDACs) 4-PBA_int->HDACs Inhibition ER_Stress ER Stress 4-PBA_int->ER_Stress Attenuation (Chemical Chaperone) Metabolism β-Oxidation Metabolites 4-PB-CoA->Metabolism Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Histone_Ac Increased Histone Acetylation Gene_Tx Altered Gene Transcription Histone_Ac->Gene_Tx Protein_Folding Improved Protein Folding ER_Stress->Protein_Folding UPR Reduced Unfolded Protein Response Protein_Folding->UPR cluster_workflow Experimental Workflow Start Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with: - 4-PBA - this compound - Vehicle Control Start->Treatment Assays Perform Cellular Assays Treatment->Assays HDAC_Assay HDAC Activity Assay Assays->HDAC_Assay ER_Stress_Assay ER Stress Marker Analysis (Western Blot / qPCR) Assays->ER_Stress_Assay Viability_Assay Cell Viability Assay (MTT / CCK-8) Assays->Viability_Assay Data_Analysis Data Analysis and Comparison HDAC_Assay->Data_Analysis ER_Stress_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

References

Validating the Metabolic Pathway of 4-Phenylbutanoyl-CoA: A Comparative Guide to Knockout Cell Lines and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenylbutyrate (B1260699) (4-PBA) is a compound of significant therapeutic interest, serving as a mainstay treatment for urea (B33335) cycle disorders and showing promise in a range of other diseases.[1][2] Its efficacy is intrinsically linked to its metabolism, where it is converted to 4-phenylbutanoyl-CoA and subsequently undergoes mitochondrial β-oxidation to yield the active metabolite, phenylacetyl-CoA.[1][3] Elucidating and validating this metabolic pathway is crucial for understanding its mechanism of action, optimizing therapeutic strategies, and identifying potential off-target effects.

This guide provides an objective comparison of experimental approaches for validating the metabolic pathway of this compound, with a primary focus on the use of knockout (KO) cell lines. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative validation methods, including RNA interference (RNAi) and in silico approaches like Flux Balance Analysis (FBA).

The Gold Standard: Knockout Cell Lines

CRISPR-Cas9 mediated gene knockout has emerged as the definitive method for establishing the necessity of a specific enzyme in a metabolic pathway. By creating a complete and permanent loss of function of a target gene, researchers can directly observe the impact on the metabolic flux of this compound.

The Metabolic Pathway of this compound

The conversion of 4-PBA to its active form involves a series of enzymatic steps, primarily within the mitochondria. The initial and rate-limiting step in the β-oxidation of this compound is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[3][4]

Metabolic Pathway of this compound 4-Phenylbutyrate 4-Phenylbutyrate This compound This compound 4-Phenylbutyrate->this compound Acyl-CoA Synthetase 4-Phenylbutenoyl-CoA 4-Phenylbutenoyl-CoA This compound->4-Phenylbutenoyl-CoA MCAD (ACADM) 3-Hydroxy-4-phenylbutanoyl-CoA 3-Hydroxy-4-phenylbutanoyl-CoA 4-Phenylbutenoyl-CoA->3-Hydroxy-4-phenylbutanoyl-CoA Enoyl-CoA Hydratase 3-Keto-4-phenylbutanoyl-CoA 3-Keto-4-phenylbutanoyl-CoA 3-Hydroxy-4-phenylbutanoyl-CoA->3-Keto-4-phenylbutanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Phenylacetyl-CoA Phenylacetyl-CoA 3-Keto-4-phenylbutanoyl-CoA->Phenylacetyl-CoA 3-Ketoacyl-CoA Thiolase Acyl-CoA Synthetase Acyl-CoA Synthetase MCAD (ACADM) MCAD (ACADM) Enoyl-CoA Hydratase Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase

Figure 1. The metabolic pathway of this compound.
Experimental Data: MCAD Knockout Disrupts 4-Phenylbutyrate Metabolism

Studies utilizing lymphoblast cell lines from patients with MCAD deficiency (a natural knockout model) have provided direct evidence for the critical role of this enzyme in 4-phenylbutyrate metabolism.[1]

Cell LineEnzyme Activity (ETF Reduction with Phenylbutyryl-CoA)Phenylacetylglutamine (PAG) Production (nmol/mg protein/24h)
Wild-Type Detectable15.2 ± 2.1
MCAD-deficient Undetectable1.8 ± 0.5
Data adapted from Kormanik et al., Mol Genet Metab, 2012.[1]

The data clearly demonstrates that in the absence of functional MCAD, the metabolism of 4-phenylbutyryl-CoA to its downstream products is severely impaired.

Experimental Workflow and Protocol

The general workflow for validating a metabolic pathway using knockout cell lines involves several key steps.

Knockout Validation Workflow cluster_0 CRISPR-Cas9 Gene Editing cluster_1 Validation of Knockout cluster_2 Metabolic Analysis sgRNA Design sgRNA Design Vector Construction Vector Construction sgRNA Design->Vector Construction Transfection Transfection Vector Construction->Transfection Selection Selection Transfection->Selection Genomic DNA Sequencing Genomic DNA Sequencing Selection->Genomic DNA Sequencing Western Blot Western Blot Genomic DNA Sequencing->Western Blot Cell Culture Cell Culture Western Blot->Cell Culture 4-PBA Treatment 4-PBA Treatment Cell Culture->4-PBA Treatment Metabolite Extraction Metabolite Extraction 4-PBA Treatment->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 2. Experimental workflow for pathway validation using knockout cell lines.

Detailed Protocol: Validation of MCAD's Role in 4-Phenylbutyrate Metabolism

  • Cell Culture:

    • Culture wild-type and MCAD-deficient human fibroblast cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • 4-Phenylbutyrate Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Incubate the cells for 24 hours in fresh medium containing 1 mM 4-phenylbutyrate.

  • Metabolite Extraction:

    • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 500 µL of ice-cold 80% methanol (B129727) to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of 4-phenylbutyrate, this compound, phenylacetate, and phenylacetylglutamine.

  • Data Analysis:

    • Quantify the peak areas of the metabolites of interest.

    • Normalize the metabolite levels to the total protein concentration of the cell lysate.

    • Compare the metabolite profiles of the wild-type and MCAD-deficient cell lines.

Alternative Validation Methods

While knockout cell lines provide definitive evidence, other methods can offer complementary or preliminary insights into pathway function.

RNA Interference (RNAi)

RNA interference, using small interfering RNAs (siRNAs), offers a transient and often faster approach to reduce the expression of a target enzyme.[5][6] This method is particularly useful for high-throughput screening or when a complete knockout may be lethal to the cell.

Comparison with Knockout Cell Lines:

FeatureKnockout (CRISPR-Cas9)RNAi (siRNA)
Mechanism Permanent gene disruptionTransient mRNA degradation
Effect Complete loss of functionPartial knockdown
Timeframe Longer (weeks to months)Shorter (days)
Off-target effects Possible, requires careful sgRNA designMore frequent, can be mitigated with controls
Conclusion Definitive evidence of necessityStrong indication of involvement

Experimental Protocol Outline for RNAi:

  • siRNA Design and Synthesis: Design and synthesize siRNAs targeting the mRNA of the enzyme of interest (e.g., ACADM for MCAD).

  • Transfection: Transfect the target cells with the designed siRNAs using a suitable lipid-based transfection reagent.

  • Validation of Knockdown: After 48-72 hours, assess the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western Blot).

  • Metabolic Analysis: Perform 4-PBA treatment and metabolite analysis as described for the knockout cell line protocol.

Flux Balance Analysis (FBA)

Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a genome-scale metabolic model.[7] By simulating the "knockout" of a specific gene (i.e., setting the flux through the corresponding enzymatic reaction to zero), FBA can predict the resulting changes in the production of downstream metabolites.

Comparison with Experimental Methods:

FeatureKnockout / RNAiFlux Balance Analysis (FBA)
Nature Experimental (in vitro/in vivo)Computational (in silico)
Output Measured metabolite concentrationsPredicted metabolic fluxes
Requirements Cell lines, reagents, equipmentGenome-scale metabolic model
Application Direct validationHypothesis generation, prediction of systemic effects

FBA Simulation Outline:

  • Model Acquisition: Obtain a genome-scale metabolic model of a relevant cell type (e.g., human hepatocyte).

  • Objective Function: Define a biologically relevant objective function, such as maximization of biomass or ATP production.

  • Constraints: Apply constraints to the model, including nutrient uptake rates.

  • Wild-Type Simulation: Run the FBA to predict the metabolic flux distribution in the wild-type model.

  • In Silico Knockout: Set the flux of the reaction catalyzed by the target enzyme (e.g., MCAD) to zero.

  • Knockout Simulation: Re-run the FBA to predict the metabolic flux distribution in the knockout model.

  • Analysis: Compare the predicted fluxes of metabolites in the this compound pathway between the wild-type and knockout simulations.

Conclusion

The validation of the this compound metabolic pathway is essential for advancing its therapeutic applications. The use of knockout cell lines, particularly those generated via CRISPR-Cas9, stands as the gold standard for providing definitive evidence of the role of specific enzymes. This approach, supported by quantitative metabolomic data, offers unparalleled precision.

Alternative methods such as RNAi provide a rapid means for preliminary screening and are valuable when complete gene knockout is not feasible. In silico approaches like Flux Balance Analysis offer a powerful predictive tool for hypothesis generation and for understanding the systemic effects of enzymatic disruptions. A multi-faceted approach, combining the strengths of these different methodologies, will ultimately provide the most comprehensive understanding of 4-phenylbutyrate metabolism and pave the way for more effective therapeutic interventions.

References

Inter-laboratory validation of a quantification method for 4-phenylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Inter-Laboratory Quantification of 4-Phenylbutanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of this compound is critical for understanding its role in various metabolic pathways and for the development of therapeutic agents that target these pathways. This guide provides a comparative overview of methodologies for the quantification of this compound, with a focus on inter-laboratory validation. While specific inter-laboratory validation data for this compound is not extensively published, this guide draws upon established methods for the analysis of similar acyl-coenzyme A (acyl-CoA) molecules to provide a framework for methodology selection and validation. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has proven to be a reliable and sensitive method for the quantification of acyl-CoAs.[1]

Comparison of Analytical Methodologies

The quantification of acyl-CoAs, including this compound, presents analytical challenges due to their inherent instability in aqueous solutions and the complexity of biological matrices.[1] Several analytical methods have been developed to address these challenges, with LC-MS/MS being the most widely adopted for its high sensitivity and specificity.[2][3][4] Other methods, such as colorimetric and fluorometric assays, are available but are generally limited to more abundant short-chain acyl-CoAs like acetyl-CoA and may lack the specificity required for complex research applications.[5][6]

A comparison of different quantification approaches for acyl-CoAs reveals the strengths and limitations of each technique. While simpler methods like spectrophotometric or fluorimetric assays can provide valid estimates for abundant species like acetyl-CoA, LC-MS/MS offers a more comprehensive and specific analysis of a wider range of acyl-CoAs.[6][7]

Performance Characteristics of LC-MS/MS Methods

The performance of an LC-MS/MS method is typically assessed based on several key parameters. The following table summarizes typical performance data for the quantification of short- to medium-chain acyl-CoAs using LC-MS/MS, which can be considered representative for establishing a validated method for this compound.

Performance ParameterMethod A: 5-Sulfosalicylic Acid (SSA) PrecipitationMethod B: Phosphate (B84403) Methylation Derivatization
Linearity (R²) >0.99>0.99
Accuracy (%) 94.8 - 110.8[4]Not explicitly stated, but method shows good recovery
Inter-run Precision (%RSD) 2.6 - 12.2[4]Not explicitly stated
Intra-run Precision (%RSD) 1.2 - 4.4[4]Not explicitly stated
Limit of Quantification (LOQ) Analyte dependent, in the low nM range[8]4.2 nM (very-long-chain) to 16.9 nM (short-chain)[8]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and inter-laboratory validation of any analytical method. Below are generalized protocols for two common LC-MS/MS-based approaches for acyl-CoA analysis.

Method A: 5-Sulfosalicylic Acid (SSA) Precipitation with LC-MS/MS

This method offers a straightforward sample preparation procedure that avoids the need for solid-phase extraction (SPE).[2][3]

  • Sample Preparation:

    • Homogenize biological samples (cells or tissues) in a cold extraction solution of 2.5% 5-sulfosalicylic acid.

    • Centrifuge the homogenate to pellet the precipitated proteins.

    • Directly analyze the supernatant containing the acyl-CoAs by LC-MS/MS.[9]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., tributylamine) and an acidic modifier (e.g., acetic acid).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A gradient from low to high organic mobile phase is used to elute the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

Method B: Phosphate Methylation Derivatization with LC-MS/MS

This method involves a derivatization step to improve the chromatographic properties and stability of the acyl-CoAs.[8]

  • Sample Preparation and Derivatization:

    • Extract acyl-CoAs from the biological matrix using a mixed-mode SPE.

    • Perform phosphate methylation on the extracted acyl-CoAs. This derivatization improves peak shape and reduces analyte loss.[8]

  • Liquid Chromatography:

    • Column: Suitable for the separation of the derivatized acyl-CoAs.

    • Mobile Phase: Optimized for the separation of the methylated analytes.

  • Mass Spectrometry:

    • Ionization: ESI in positive ion mode.

    • Detection: Targeted data acquisition using Selected Reaction Monitoring (SRM) transitions.

Visualizing Experimental Workflows

To aid in the understanding of the analytical processes, the following diagrams illustrate the key steps in the described methodologies.

cluster_0 Method A: SSA Precipitation Biological Sample Biological Sample Homogenization in 2.5% SSA Homogenization in 2.5% SSA Biological Sample->Homogenization in 2.5% SSA Centrifugation Centrifugation Homogenization in 2.5% SSA->Centrifugation Supernatant for LC-MS/MS Supernatant for LC-MS/MS Centrifugation->Supernatant for LC-MS/MS

Caption: Workflow for the 5-Sulfosalicylic Acid (SSA) precipitation method.

cluster_1 Method B: Phosphate Methylation Biological Sample Biological Sample Mixed-Mode SPE Mixed-Mode SPE Biological Sample->Mixed-Mode SPE Phosphate Methylation Phosphate Methylation Mixed-Mode SPE->Phosphate Methylation LC-MS/MS Analysis LC-MS/MS Analysis Phosphate Methylation->LC-MS/MS Analysis

Caption: Workflow for the Phosphate Methylation derivatization method.

Quantification Method Selection Quantification Method Selection Method A (SSA) Method A (SSA) Quantification Method Selection->Method A (SSA) Method B (Methylation) Method B (Methylation) Quantification Method Selection->Method B (Methylation) Method C (Other) Method C (Other) Quantification Method Selection->Method C (Other) Validation Validation Method A (SSA)->Validation Method B (Methylation)->Validation Method C (Other)->Validation Inter-laboratory Study Inter-laboratory Study Validation->Inter-laboratory Study

Caption: Logical flow for establishing a validated quantification method.

References

Safety Operating Guide

Navigating the Disposal of 4-Phenylbutanoyl-CoA: A Comprehensive Safety and Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle 4-phenylbutanoyl-CoA with the appropriate personal protective equipment (PPE). Given its nature as a fine powder, measures should be taken to prevent inhalation and skin contact.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1][2] It is recommended to use double gloves, especially when handling the pure compound.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[1][2]

  • Lab Coat: A lab coat or other protective clothing should be worn to protect the skin and personal clothing from contamination.

  • Respiratory Protection: If there is a risk of generating dust, a respirator may be necessary.[1][4] All handling of the solid material should ideally be performed in a well-ventilated area or a chemical fume hood.

Physical and Chemical Properties (Data for 4-Phenylbutyric Acid)

The following table summarizes the physical and chemical properties of 4-phenylbutyric acid. This information is provided as the best available reference for understanding the general characteristics of the structurally similar this compound.

PropertyValue
Appearance White to off-white crystalline powder
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Melting Point 49-51 °C (lit.)
Boiling Point 165 °C at 10 mmHg (lit.)
Solubility Slightly soluble in chloroform (B151607) and methanol. Soluble in water (5.3 g/L at 40°C).
Flash Point > 110 °C (> 230 °F)

Data sourced from ChemicalBook, Sigma-Aldrich, and PubChem.[5][6][7][8]

Step-by-Step Disposal Procedure for this compound

The following procedure is based on general principles of hazardous chemical waste disposal and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.

Step 1: Waste Identification and Classification
  • Treat all this compound waste as hazardous chemical waste. This includes the pure compound, contaminated materials (e.g., weigh boats, pipette tips), and solutions containing the compound.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. Incompatible chemicals can react dangerously.

Step 2: Waste Segregation and Collection
  • Solid Waste:

    • Collect pure this compound and any grossly contaminated items (e.g., weigh paper, gloves) in a designated, compatible waste container.

    • The container must be made of a material that is compatible with the chemical. The original container is often a good choice.[9]

    • Ensure the container is in good condition, with no leaks or external residue.[9]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, clearly labeled liquid waste container.

    • Do not pour any chemical waste down the drain.[9][10]

Step 3: Container Labeling
  • Properly label the waste container immediately upon starting waste collection.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate amount or concentration of the waste

    • The date accumulation started

    • Any associated hazards (e.g., "Irritant")

Step 4: Storage of Chemical Waste
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[11]

  • This area should be under the control of laboratory personnel and away from general traffic.

  • Keep the waste container closed at all times, except when adding waste.[9][11]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for waste collection and documentation.

  • Do not attempt to dispose of the chemical waste in the regular trash or through any other unauthorized means.[10]

Step 6: Decontamination and Spill Cleanup
  • In the event of a spill, clean the area immediately.

  • Absorbent materials used to clean up the spill should be treated as hazardous waste and placed in the solid waste container.[9]

  • After handling and disposal, thoroughly wash your hands with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Operational Guide for Handling 4-Phenylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 4-phenylbutanoyl-CoA in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Summary of Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on general laboratory safety standards and the known hazards of similar compounds.[2][3][4]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles with Side-Shields or Face ShieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against chemical splashes.[5][6]
Skin Chemical-Resistant Gloves (Nitrile or Neoprene recommended)Inspect gloves for any signs of wear or degradation before use. Dispose of contaminated gloves immediately.[7]
Body Laboratory CoatA fully buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Chemical Fume Hood or NIOSH-Approved RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. For situations where a fume hood is not available or for large quantities, a NIOSH-approved respirator is recommended.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare work area in a chemical fume hood A->B C Weigh the required amount of this compound B->C D Dissolve in an appropriate solvent C->D E Perform the experiment D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Dispose of waste according to institutional guidelines G->H

Caption: Workflow for Safe Handling of this compound.

Detailed Protocol:

  • Preparation:

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary materials and equipment.

  • Handling:

    • Avoid direct contact with skin and eyes.[5][6]

    • Do not breathe in dust or vapors.[5][6]

    • Weigh the compound carefully within the fume hood to prevent the generation of dust.

    • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Keep containers tightly closed when not in use.[5][6]

  • Post-Experiment:

    • Wash hands thoroughly with soap and water after handling.[1]

    • Clean and decontaminate all work surfaces and equipment.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container. Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled hazardous waste container.
Liquid Waste (Solutions containing this compound) Collect in a sealed, labeled waste container. Do not pour down the drain. The container should be compatible with the solvent used.
Contaminated PPE (Gloves, etc.) Dispose of in a designated hazardous waste bin immediately after use.

General Disposal Guidelines:

  • Never dispose of this compound down the sanitary sewer.[9]

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's EHS department for specific guidance on chemical waste disposal procedures.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentEmergency Protocol
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, or if you are not trained, contact your institution's EHS department immediately.

References

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